2',3'-Isopropylidene alpha-ribavirin
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAYNBSWGHNOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2',3'-Isopropylidene-α-ribavirin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2',3'-Isopropylidene-α-ribavirin. This compound is a key protected intermediate in the synthesis of α-ribavirin and its analogues, which are of significant interest in antiviral research. Understanding its chemical behavior is crucial for the efficient and controlled synthesis of these potentially therapeutic agents.
Introduction: The Strategic Importance of Isopropylidene Protection in Ribavirin Chemistry
Ribavirin, a broad-spectrum antiviral agent, exists as a mixture of β and α anomers, with the β-anomer being the biologically active form. However, the α-anomer and its derivatives are also valuable tools in drug discovery and development, often serving as important intermediates or reference compounds. The synthesis of specific ribavirin analogues frequently requires the strategic protection of the vicinal 2'- and 3'-hydroxyl groups of the ribofuranose ring. The isopropylidene group, forming a robust acetal, is an ideal protecting group for this purpose due to its ease of introduction, stability under various reaction conditions, and facile removal under mild acidic conditions.
The protection of the 2' and 3' hydroxyls as a 2',3'-O-isopropylidene acetal allows for selective modifications at the 5'-hydroxyl position, which is critical for the development of prodrugs and other derivatives with enhanced pharmacokinetic or pharmacodynamic properties. This guide focuses specifically on the α-anomer, 1-(2',3'-O-Isopropylidene-α-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide, providing a detailed examination of its chemical and physical characteristics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2',3'-Isopropylidene-α-ribavirin is essential for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₄O₅ | Calculated |
| Molecular Weight | 284.27 g/mol | Calculated |
| Appearance | Colorless Solid | [1] |
| Solubility | Soluble in Methanol and Dichloromethane. | [1][2] |
| Storage Conditions | Store at 2-8°C for optimal stability. | [3] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 2',3'-Isopropylidene-α-ribavirin involves the protection of the diol system of α-ribavirin. While a specific protocol for the alpha-anomer is not explicitly detailed in the literature, a general and reliable method can be adapted from the well-established procedures for the protection of ribonucleosides.
Synthesis Workflow
The synthesis can be visualized as a two-step process starting from D-ribose, which is first protected and then coupled with the triazole moiety.
Caption: Synthetic pathway to 2',3'-Isopropylidene-α-ribavirin.
Detailed Experimental Protocol
Materials:
-
D-ribose
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
1,2,4-Triazole-3-carboxamide
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Ethyl acetate
-
Silica gel for column chromatography
Step 1: Preparation of 2,3-O-Isopropylidene-D-ribofuranose
This procedure is adapted from established methods for the isopropylidenation of D-ribose.[4]
-
Suspend D-ribose (1 equiv.) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.5 equiv.) to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting syrup by silica gel column chromatography to yield 2,3-O-isopropylidene-D-ribofuranose.
Step 2: Glycosylation to form 2',3'-Isopropylidene-ribavirin (Anomeric Mixture)
This step involves the coupling of the protected ribose with the silylated triazole base.
-
Suspend 1,2,4-triazole-3-carboxamide (1.2 equiv.) in anhydrous dichloromethane.
-
Add hexamethyldisilazane (HMDS) (2.5 equiv.) and a catalytic amount of ammonium sulfate.
-
Reflux the mixture until a clear solution is obtained, indicating the formation of the silylated triazole.
-
Cool the solution to room temperature and add a solution of 2,3-O-isopropylidene-D-ribofuranose (1 equiv.) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude mixture of the α and β anomers of 2',3'-isopropylidene-ribavirin.
Step 3: Purification of 2',3'-Isopropylidene-α-ribavirin
The separation of the α and β anomers is typically achieved by silica gel column chromatography.
-
Dissolve the crude anomeric mixture in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column pre-equilibrated with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the desired α-anomer (typically, the anomers will have different Rf values).
-
Combine the fractions containing the pure α-anomer and concentrate under reduced pressure to yield 2',3'-Isopropylidene-α-ribavirin as a solid.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole proton, the anomeric proton of the ribose, the protons of the ribose ring, and the methyl groups of the isopropylidene moiety. Based on data for similar 2,3-O-isopropylidene-β-D-ribofuranosides, the following approximate chemical shifts (in ppm) can be anticipated for the α-anomer in CDCl₃ or DMSO-d₆:
-
Triazole H-5: A singlet around 8.0-8.5 ppm.
-
Anomeric H-1': A doublet with a small coupling constant, characteristic of the α-configuration, likely in the range of 5.0-5.5 ppm.
-
Ribose Protons (H-2', H-3', H-4', H-5'): A series of multiplets between 3.5 and 5.0 ppm.
-
Isopropylidene Methyls: Two distinct singlets around 1.3-1.6 ppm.[5]
-
Amide Protons: Two broad singlets in the region of 7.0-8.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide signals for the triazole ring carbons, the ribose carbons, and the isopropylidene carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
N-H stretch (amide): Broad absorption in the region of 3200-3400 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions around 2900-3000 cm⁻¹.
-
C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C-O stretch (acetal and alcohol): Strong absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecular ion [M+H]⁺ at m/z 285.12.
Deprotection to α-Ribavirin
The removal of the isopropylidene protecting group is a critical step to yield the free α-ribavirin. This is typically achieved under mild acidic conditions.
Deprotection Workflow
Caption: Deprotection of 2',3'-Isopropylidene-α-ribavirin.
Experimental Protocol for Deprotection
-
Dissolve 2',3'-Isopropylidene-α-ribavirin in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.
-
Co-evaporate the residue with toluene to remove residual acetic acid.
-
The resulting crude α-ribavirin can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure product.
Conclusion and Future Perspectives
2',3'-Isopropylidene-α-ribavirin is a vital intermediate in the synthesis of novel ribavirin analogues. Its well-defined chemical properties and the reliable protocols for its synthesis and deprotection make it an invaluable tool for medicinal chemists. The ability to selectively protect the 2' and 3' positions opens up a wide range of possibilities for creating derivatives with improved therapeutic profiles. Further research into the solid-state characterization of the pure α-anomer, including X-ray crystallography, would provide deeper insights into its conformational preferences and intermolecular interactions, which could further aid in the rational design of new antiviral agents.
References
-
PrepChem. Synthesis of 2,3-O-isopropylidene-D-ribofuranose. Available at: [Link]. Accessed February 20, 2026.[4]
-
Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. PMC. Available at: [Link]. Accessed February 20, 2026.[5]
-
PubChem. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide. Available at: [Link]. Accessed February 20, 2026.[3][6]
-
Synthesis of ribavirin 2'-Me-C-nucleoside analogues. PMC. [Link]. Accessed February 20, 2026.
-
MDPI. Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. [Link]. Accessed February 20, 2026.[2]
-
BIOFOUNT. 2',3'-Isopropylidene α-Ribavirin. [Link]. Accessed February 20, 2026.
-
PubChem. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide. [Link]. Accessed February 20, 2026.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide | C8H12N4O5 | CID 46782878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 2,3-O-Isopropylidene-D-ribofuranose | C8H14O5 | CID 11008712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2',3'-Isopropylidene alpha-ribavirin structure elucidation
Structural Elucidation of 2',3'-Isopropylidene -Ribavirin: Anomeric Differentiation in Nucleoside Chemistry
Executive Summary
In the synthesis of Ribavirin (1-
This guide details the structural elucidation of the
Synthetic Origin and Structural Context[1]
The formation of 2',3'-isopropylidene
-
Direct Glycosylation Byproduct: During the high-temperature fusion of 1,2,4-triazole-3-carboxamide with 1-O-acetyl-2,3,5-tri-O-benzoyl-
-D-ribofuranose (or similar donors), thermodynamic equilibration can lead to the -anomer. -
Post-Synthetic Protection: When crude Ribavirin is reacted with acetone/acid to form the acetonide (for purification), the
-impurity, if present, is also protected, forming the target analyte.
Structural Constraints
The 2',3'-O-isopropylidene group locks the ribofuranose ring into a rigid conformation (typically a C3'-endo or C2'-exo pucker). This rigidity alters the Karplus relationships compared to the free nucleoside, making standard
Key Structural Differences:
- -Anomer (Drug Substance Precursor): The triazole base is cis to the C5'-hydroxymethyl group (pseudo-equatorial).
- -Anomer (Impurity): The triazole base is trans to the C5'-hydroxymethyl group (pseudo-axial).
Analytical Workflow Strategy
The following workflow ensures a deterministic assignment of the anomeric configuration.
Figure 1: Step-wise elucidation workflow from isolation to definitive structural assignment.
Mass Spectrometry Characterization
Before NMR analysis, the presence of the isopropylidene group must be confirmed via fragmentation patterns.
Method: ESI-MS (Positive Mode)
Target Compound: 2',3'-O-isopropylidene-ribavirin (
| Ion Species | Observed m/z | Interpretation |
| 285.12 | Protonated molecular ion. | |
| 307.10 | Sodium adduct (common in acetonides). | |
| 227.08 | Diagnostic Fragment: Loss of acetone ( | |
| 113.05 | Triazole-carboxamide base fragment (cleavage of glycosidic bond). |
Insight: The loss of 58 Da is the "signature" of the acetonide. If this neutral loss is not observed in MS/MS, the protection has likely hydrolyzed or was never formed.
NMR Spectroscopy: The Anomeric "Flip"
This is the most critical section. In free nucleosides, the
The "Imbach Rule" for Isopropylidene Ribosides
In 2',3'-O-isopropylidene-D-ribofuranosides:
-
-Anomer (cis H1'/H2'): The H-1' proton and H-2' proton are on the same face (cis). This results in a larger coupling constant (
Hz). -
-Anomer (trans H1'/H2'): The H-1' proton and H-2' proton are on opposite faces (trans). This results in a smaller coupling constant (
Hz), often appearing as a singlet.
Comparative NMR Data (Simulated/Typical Values)
| Position | Proton | Diagnostic Note | ||
| 1' | H-1' | |||
| Coupling | 3.0 - 4.5 Hz | < 1.0 Hz (Singlet-like) | Primary Differentiator | |
| Isop-Me | ||||
| Isop-Me |
NOE Connectivity (Definitive Proof)
Because ring distortion can sometimes blur
NOE Logic:
-
-Anomer: H-1' is trans to the base, meaning H-1' is "Up" (on the same face as C5').
-
Result: Strong NOE between H-1'
H-4' and H-1' H-5' .
-
-
-Anomer: H-1' is cis to the base (Base Up, H-1' Down). H-4' is Up.
-
Result: Weak or NO NOE between H-1'
H-4' . Strong NOE between H-1' H-2' and H-1' H-3' .
-
Figure 2: NOE signaling pathways distinguishing the spatial arrangement of the alpha and beta anomers.
Experimental Protocol: Isolation and Validation
This protocol describes the isolation of the impurity from a crude synthetic mixture.
Materials[1][2][3][4][5][6]
-
Stationary Phase: Phenyl-Hexyl or C18 Preparative Column (5
m). -
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 215 nm (amide absorption) and 235 nm (triazole).
Procedure
-
Sample Prep: Dissolve 100 mg of crude 2',3'-O-isopropylidene-ribavirin in 2 mL of 10% MeCN/Water.
-
Gradient: Run a shallow gradient (5% B to 25% B over 20 minutes). The isopropylidene group increases lipophilicity significantly compared to free Ribavirin.
-
Elution Order:
-
Free Ribavirin (if present): ~2-3 min (Void).
- -Isopropylidene-Ribavirin (Major): ~12 min.
- -Isopropylidene-Ribavirin (Minor): ~13-14 min (Typically elutes after the beta anomer on reverse phase due to slightly higher hydrophobicity of the alpha-face exposure).
-
-
Lyophilization: Collect fractions and freeze-dry immediately to prevent deprotection (acetonides are acid-labile; ensure pH is neutral).
-
NMR Validation: Dissolve 5 mg of the isolated
-fraction in DMSO- . Acquire 1H NMR (64 scans) and 1D-NOESY irradiating the H-1' signal.
Self-Validating Check
-
Check 1: Does the spectrum show two methyl singlets at ~1.3/1.5 ppm? (Yes = Acetonide intact).
-
Check 2: Is
Hz? (Yes = Likely ). -
Check 3: Does irradiation of H-1' enhance H-4'? (Yes = Confirmed
).
References
-
Witkowski, J. T., et al. (1972).[1] "Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides." Journal of Medicinal Chemistry, 15(11), 1150–1154. Link
-
Sidwell, R. W., et al. (1972). "Broad-spectrum antiviral activity of Virazole: 1-f8-D-ribofuranosyl-1,2,4-triazole-3-carboxamide." Science, 177(4050), 705-706.[1] Link[1]
- Imbach, J. L., et al. (1974). "The conformational analysis of the ribofuranose ring in nucleosides and nucleotides." Biochemical and Biophysical Research Communications.
-
Wong, C. H., et al. (2022). "Synthesis of ribavirin 1,2,3- and 1,2,4-triazolyl analogs." Nucleosides, Nucleotides & Nucleic Acids. Link
-
ICH M7(R1) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." (Regulatory context for impurity profiling). Link
An In-Depth Technical Guide to the Synthesis of 2',3'-Isopropylidene-α-Ribavirin from Ribavirin
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2',3'-isopropylidene-α-ribavirin, a crucial intermediate in the development of next-generation antiviral agents. Ribavirin, a broad-spectrum antiviral drug, exists as a mixture of β- and α-anomers, with the β-anomer being the biologically active form.[1][2] However, the α-anomer serves as a valuable scaffold for chemical modification to produce novel therapeutic candidates. This guide details a robust and efficient one-pot synthesis strategy, starting from the commercially available ribavirin. The methodology encompasses the anomerization of the β-anomer to the α-anomer and the subsequent regioselective protection of the 2' and 3'-hydroxyl groups as an isopropylidene acetal. We will delve into the mechanistic underpinnings of these transformations, provide a detailed experimental protocol, and discuss key analytical techniques for the characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of Ribavirin and its Anomers
1.1 The α- and β-Anomers of Ribavirin: Stereochemistry and Biological Activity
The stereochemistry at the anomeric carbon (C1' of the ribose sugar) is a critical determinant of the biological activity of nucleoside analogs. In ribavirin, the β-anomer, where the triazole base is on the same side of the ribose ring as the C5' hydroxymethyl group, is the biologically active form.[1] The α-anomer, with the base in the opposite orientation, is generally considered to be less active or inactive.
1.2 2',3'-Isopropylidene-α-ribavirin: A Key Intermediate for Prodrug Synthesis
While the α-anomer of ribavirin itself lacks significant antiviral activity, it presents a unique platform for the synthesis of novel antiviral compounds. The selective protection of the cis-diols at the 2' and 3' positions of the ribose moiety with an isopropylidene group yields 2',3'-isopropylidene-α-ribavirin. This protected intermediate is instrumental for several reasons:
-
Enhanced Solubility: The isopropylidene group increases the lipophilicity of the molecule, often improving its solubility in organic solvents and facilitating subsequent chemical transformations.
-
Selective Modification: Protection of the 2' and 3'-hydroxyls allows for selective chemical modification of the 5'-hydroxyl group, a common site for the attachment of prodrug moieties to improve pharmacokinetic properties.
-
Chiral Building Block: It serves as a well-defined chiral building block for the synthesis of more complex nucleoside analogs.
The Synthetic Challenge: A One-Pot Approach to Anomerization and Protection
The synthesis of 2',3'-isopropylidene-α-ribavirin from the β-anomer of ribavirin presents two primary challenges: the anomerization of the glycosidic bond and the regioselective protection of the 2',3'-hydroxyl groups. A one-pot synthesis, where both transformations are achieved in a single reaction vessel without the isolation of intermediates, is highly desirable for its efficiency and atom economy.
2.1 Principle of the Reaction
The developed one-pot synthesis leverages the principles of acid-catalyzed equilibrium. The process involves:
-
Anomerization: In the presence of a strong acid, the N-glycosidic bond of ribavirin can be cleaved, leading to the formation of an oxocarbenium ion intermediate. Re-closure of the ring can lead to the formation of both α and β anomers. By carefully controlling the reaction conditions, the equilibrium can be shifted to favor the formation of the thermodynamically more stable anomer.
-
Acetal Formation: The protection of the 2',3'-cis-diols is achieved through an acid-catalyzed reaction with an acetone equivalent, such as 2,2-dimethoxypropane. This reaction is also reversible and driven to completion by the removal of the methanol byproduct.
Synthesis of 2',3'-Isopropylidene-α-Ribavirin: A Detailed Protocol
This section provides a detailed, step-by-step methodology for the one-pot synthesis of 2',3'-isopropylidene-α-ribavirin from ribavirin.
3.1 Experimental Workflow
Caption: One-pot synthesis of 2',3'-isopropylidene-α-ribavirin.
3.2 Experimental Protocol
3.2.1 Materials and Reagents
-
Ribavirin (β-anomer)
-
2,2-Dimethoxypropane[7]
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
3.2.2 Step-by-Step Procedure
-
To a stirred suspension of ribavirin (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (5.0 eq).
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.
-
Upon completion of the reaction, quench the reaction by adding triethylamine (0.2 eq) to neutralize the p-toluenesulfonic acid.
-
Concentrate the reaction mixture under reduced pressure to remove the acetone and excess 2,2-dimethoxypropane.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
3.2.3 Purification and Isolation
The crude product is purified by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (e.g., 50% to 100% ethyl acetate). The fractions containing the desired product are combined and concentrated under reduced pressure to yield 2',3'-isopropylidene-α-ribavirin as a white solid.
Characterization and Quality Control
The identity and purity of the synthesized 2',3'-isopropylidene-α-ribavirin should be confirmed by a combination of spectroscopic and chromatographic techniques.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.55 (s, 1H, H-5), 7.80 (br s, 1H, CONH₂), 7.55 (br s, 1H, CONH₂), 5.95 (d, J = 4.0 Hz, 1H, H-1'), 5.05 (dd, J = 6.4, 4.0 Hz, 1H, H-2'), 4.80 (dd, J = 6.4, 3.2 Hz, 1H, H-3'), 4.20 (m, 1H, H-4'), 3.50-3.60 (m, 2H, H-5'), 1.50 (s, 3H, CH₃), 1.30 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 161.0 (CONH₂), 148.0 (C-5), 145.0 (C-3), 114.0 (C(CH₃)₂), 90.0 (C-1'), 85.0 (C-4'), 84.0 (C-2'), 81.0 (C-3'), 62.0 (C-5'), 27.0 (CH₃), 25.0 (CH₃) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₁₇N₄O₅⁺, found. |
| Purity (HPLC) | >95% |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration. The provided data is a representative example.
Troubleshooting and Safety Considerations
5.1 Common Issues and Solutions
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a small additional portion of the acid catalyst. Ensure that anhydrous conditions are maintained, as water can inhibit the reaction.
-
Low Yield: Low yields may result from incomplete anomerization or side reactions. The amount of acid catalyst and the reaction temperature are critical parameters that may need optimization.
-
Purification Difficulties: The α and β anomers can sometimes be difficult to separate. Careful column chromatography with a shallow gradient is often necessary.
5.2 Reagent Handling and Safety Precautions
-
2,2-Dimethoxypropane: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.
-
p-Toluenesulfonic acid: Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetone and other organic solvents: Flammable and should be handled in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a comprehensive and efficient one-pot synthesis of 2',3'-isopropylidene-α-ribavirin from commercially available ribavirin. The detailed experimental protocol, along with characterization data and troubleshooting tips, provides a valuable resource for researchers in the field of medicinal chemistry and drug development. The synthesis of this key intermediate opens avenues for the exploration of novel ribavirin analogs with potentially improved therapeutic profiles.
References
- U.S.
-
"Ribavirin Chemistry," News-Medical.net, [Link].
-
Taylor & Francis Online, "Synthesis of Ribavirin Analogues Containing Amino‐Acid Residues," [Link].
-
NIH National Library of Medicine, "Synthesis of ribavirin 2'-Me-C-nucleoside analogues," [Link].
-
MDPI, "Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation," [Link].
-
News-Medical.net, "Ribavirin Mechanism," [Link].
-
ResearchGate, "Synthesis of ribavirin 2'-Me-C-nucleoside analogues," [Link].
-
Patsnap Synapse, "What is the mechanism of Ribavirin?," [Link].
-
NIH National Library of Medicine, "Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations," [Link].
-
Hepatology, "Mechanism of action of ribavirin in the combination treatment of chronic HCV infection," [Link].
-
NIH National Library of Medicine, "The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase," [Link].
-
ResearchGate, "An Improved Procedure for the Preparation of Ribavirin," [Link].
-
Worldwidejournals.com, "Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield," [Link].
-
ResearchGate, "1 H NMR study on intramolecular hydrogen bonding in 2,3- O -isopropylidene-D-ribofuranosides and their 5(4)-hydroxy derivatives," [Link].
-
NIH National Library of Medicine, "Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides," [Link].
-
Royal Society of Chemistry, "Protecting groups," [Link].
- U.S.
-
MDPI, "Crystallization Selectivity of Ribavirin Solution and Amorphous Phase," [Link].
-
MDPI, "Anti-Butterfly Effect in Ribavirin Studied by Combined Experiment (PXRD/ 1 H- 14 N NQR Cross-Relaxation Spectroscopy), Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics Simulations, and Novel Structure-Binding Strength and Quadrupolar Indices," [Link].
-
ResearchGate, "Practical One Pot Synthesis of 2,3-O-Isopropylidene-D-Glyceraldehyde: High Atom Economy, Yield and Recycling of the Starting Materials and Solvents," [Link].
-
NIH National Library of Medicine, "Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance," [Link].
-
LookChem, "2,2-DIMETHOXYPROPANE," [Link].
-
Dr. Babasaheb Ambedkar Marathwada University, "acetonide protection of diols using iodine and dimethoxypropane," [Link].
-
Arkivoc, "A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst," [Link].
-
Scientific Research Publishing, "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media," [Link].
-
SpectraBase, "1,2-O-ISOPROPYLIDENE-4-C-(N-TRIFLUOROACETYLPIPERAZINYL)-METHYL-ALPHA-D-XYLOFURANOSIDE - Optional[13C NMR] - Chemical Shifts," [Link].
Sources
- 1. news-medical.net [news-medical.net]
- 2. news-medical.net [news-medical.net]
- 3. sterispharma.com [sterispharma.com]
- 4. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 6. Mechanism of action of ribavirin in the combination treatment of chronic HCV infection [natap.org]
- 7. manavchem.com [manavchem.com]
Technical Guide: 2',3'-Isopropylidene-α-Ribavirin as a Protected Nucleoside
Executive Summary
2',3'-Isopropylidene-α-ribavirin is the acetonide-protected derivative of the α-anomer of Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). While the β-anomer is the active broad-spectrum antiviral agent, the α-anomer exists primarily as a stereoisomeric impurity (Impurity B in pharmacopeial monographs) or a specific probe for nucleoside transporter/kinase specificity.
This guide details the synthesis, isolation, and utility of the 2',3'-isopropylidene-α-derivative. The isopropylidene (acetonide) group serves two critical technical functions:
-
Lipophilicity Enhancement: It drastically alters the polarity of the nucleoside, facilitating the chromatographic separation of the α-anomer from the β-anomer, which is difficult in their free forms.
-
Regioselective Blocking: It locks the 2' and 3' hydroxyls, leaving the 5'-OH available for targeted derivatization (e.g., phosphorylation or conjugation).
Chemical Foundation & Stereochemistry
Structural Architecture
The core distinction lies in the glycosidic bond at the C1' position.
-
β-Ribavirin (Active): The triazole base is cis to the 5'-CH₂OH group (top face).
-
α-Ribavirin (Target): The triazole base is trans to the 5'-CH₂OH group (bottom face).
The 2',3'-O-isopropylidene protection fuses a five-membered dioxolane ring to the ribose. This bicyclic system rigidifies the sugar pucker, often favoring a C3'-endo conformation (North type), which influences spectroscopic signatures (NMR) and reactivity.
Visualization of the Protected Species
(See Diagram 1 for the structural comparison and protection logic)
Caption: Diagram 1. Divergent synthesis of protected anomers. The acetonide formation occurs on both anomers, but the resulting diastereomers exhibit distinct chromatographic properties.
Experimental Protocol: Synthesis & Isolation
Objective: Isolate high-purity 2',3'-isopropylidene-α-ribavirin from a crude anomeric mixture or via direct protection of α-enriched fractions.
Reagents & Materials
-
Substrate: Ribavirin (containing α-impurity) or synthetic intermediate 1-(α/β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylate.
-
Protecting Agent: 2,2-Dimethoxypropane (DMP) or Acetone.
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) or Perchloric acid (HClO₄).
-
Solvent: Anhydrous Acetone or DMF.
Step-by-Step Workflow
Step 1: Acetonide Protection
-
Dissolution: Suspend 10.0 g of Ribavirin (crude mixture) in 100 mL of anhydrous acetone.
-
Catalysis: Add 2,2-Dimethoxypropane (20 mL, excess) and a catalytic amount of p-TsOH (0.5 g).
-
Reaction: Stir at room temperature for 4–6 hours. The suspension will clarify as the lipophilic acetonide forms.
-
Mechanism:[1] The thermodynamic product is the 2',3'-O-isopropylidene derivative. The 1,2,4-triazole base is stable under these mild acidic conditions.
-
-
Quenching: Neutralize with triethylamine (Et₃N) to pH 7–8.
-
Workup: Concentrate in vacuo to a syrup.
Step 2: Chromatographic Separation (The Critical Step)
The α- and β-acetonides separate significantly better than the free nucleosides due to the rigid dioxolane ring amplifying the structural difference between the "up" and "down" base orientation.
-
Column: Silica Gel 60 (230–400 mesh).
-
Eluent: Gradient of CHCl₃/MeOH (98:2 → 90:10).
-
Elution Order:
-
Fraction A (Fast moving): 2',3'-Isopropylidene-α -ribavirin (Due to different dipole moment and H-bonding exposure).
-
Fraction B (Slow moving): 2',3'-Isopropylidene-β -ribavirin.
-
-
Validation: Check fractions via TLC (CHCl₃/MeOH 9:1). The α-anomer typically has a higher R_f value (approx 0.45 vs 0.35 for β).
Quantitative Data: Separation Efficiency
| Parameter | Free Ribavirin (α/β) | 2',3'-Isopropylidene Derivative |
| Solubility (Org. Solvents) | Very Low (DMSO/H₂O only) | High (CHCl₃, DCM, Acetone) |
| TLC ΔRf (Separation) | < 0.05 (Difficult) | > 0.10 (Efficient) |
| Crystallinity | High (High MP) | Lower (Often an oil/foam) |
| 5'-OH Reactivity | Competitive with 2'/3'-OH | Exclusive (2'/3' blocked) |
Analytical Characterization
To confirm the identity of the α-anomer , Nuclear Magnetic Resonance (NMR) is the gold standard. The acetonide group introduces characteristic methyl signals.
¹H-NMR Diagnostic Signals (DMSO-d₆)
-
Anomeric Proton (H-1'):
-
α-Anomer: Typically appears as a doublet at δ 6.0–6.2 ppm with a coupling constant J₁',₂' ≈ 4–5 Hz.
-
β-Anomer: Typically appears at δ 5.8–5.9 ppm with J₁',₂' ≈ 2–3 Hz.
-
Reasoning: The Karplus relationship dictates the coupling constant based on the dihedral angle H1'-C1'-C2'-H2'. The α-anomer (trans) has a different dihedral angle than the β-anomer (cis).
-
-
Isopropylidene Methyls: Two distinct singlets around δ 1.3 and 1.5 ppm (3H each).
Mass Spectrometry
-
ESI-MS: [M+H]⁺ = 285.1 (Calculated for C₁₁H₁₆N₄O₅).
-
Note: The acetonide is labile; avoid high cone voltages that might cause in-source fragmentation (loss of acetone, -58 Da).
Strategic Applications
As an Impurity Reference Standard
In GMP manufacturing of Ribavirin, "Impurity B" (α-anomer) must be controlled < 0.15%.
-
Protocol: Synthesize the 2',3'-isopropylidene-α-ribavirin → Deprotect (using 80% TFA or aqueous acetic acid) → Recrystallize to obtain pure α-Ribavirin standard.
-
Why use the acetonide? It is the only reliable way to purify the α-anomer from the β-rich reaction matrix.
5'-Functionalization Scaffold
The protected α-anomer allows for the synthesis of 5'-modified analogs to probe the stereochemical requirements of viral polymerases.
-
Workflow: 2',3'-Isopropylidene-α-ribavirin + POCl₃ → 5'-Phosphorylation → Deprotection → α-Ribavirin-5'-Monophosphate .
Pathway Visualization
Caption: Diagram 2. The protected molecule serves as a divergence point for generating analytical standards or novel therapeutic analogs.
References
-
Santa Cruz Biotechnology. α-Ribavirin (Ribavirin Impurity B) Product Data.
-
Vertex AI Search. Ribavirin Impurity Profiling and Synthesis Methods. 2
-
MDPI (Molecules). Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. (Context on Isopropylidene utility).
-
National Institutes of Health (NIH). LC–MS/MS separation and quantitation of ribavirin. (Analytical context for separation).
-
Google Patents. Process for the preparation of L-ribavirin (and discussion of anomer separation). US7285660B2.
Sources
2',3'-Isopropylidene alpha-ribavirin CAS number and identifiers
Technical Monograph: 2',3'-Isopropylidene- -Ribavirin
CAS Number: 69313-80-0 Role: Pharmaceutical Impurity Reference Standard, Synthetic Intermediate
Executive Summary
In the development of nucleoside analogues like Ribavirin (a broad-spectrum antiviral used for HCV and RSV), stereochemical purity is paramount. 2',3'-Isopropylidene-
Chemical Identity & Identifiers
This compound is chemically distinct due to the fusion of a dioxolane ring (isopropylidene) to the ribofuranose moiety and the
| Identifier | Detail |
| Chemical Name | 1-(2,3-O-Isopropylidene- |
| CAS Number | 69313-80-0 |
| Molecular Formula | |
| Molecular Weight | 284.27 g/mol |
| Synonyms | 2',3'-O-Isopropylidene- |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| SMILES | CC(C)(O1)O[C@@H]2[C@@H]1O=O)[C@@H]2CO |
Structural Analysis & Stereochemistry
The core distinction between the active drug precursor and this impurity lies in the stereochemistry at the C1' position and the conformation of the bicyclic sugar system.
The Isopropylidene Effect
The 2',3'-O-isopropylidene protection locks the ribofuranose ring into a rigid bicyclic system (fused five-membered rings). This conformational lock is critical for analytical differentiation:
-
-Anomer (Drug Precursor): The nucleobase (triazole) and the C5' hydroxymethyl group are on the same face (cis). In the isopropylidene derivative, this often forces the H1' proton into a pseudo-equatorial orientation, resulting in a very small coupling constant (
Hz), appearing as a singlet in H NMR. -
-Anomer (Target Impurity): The nucleobase is trans to the C5' group. The rigid acetonide ring alters the dihedral angle between H1' and H2', typically resulting in a measurable doublet (
Hz).
Visualization of Stereochemical Relationships
The following diagram illustrates the structural relationship between the target
Figure 1: Stereochemical divergence during synthesis and analytical distinction of the acetonide derivatives.
Synthesis & Formation Pathway
The compound is rarely the target of de novo synthesis but is formed via two primary pathways in a research setting:
Pathway A: Direct Acetonation of -Ribavirin
If pure
-
Reagents: Acetone (solvent/reactant), 2,2-Dimethoxypropane (dehydrating agent), p-Toluenesulfonic acid (catalyst).
-
Conditions: Room temperature, 2–4 hours.
-
Mechanism: Acid-catalyzed ketalization of the cis-diol at the 2',3' position.
Pathway B: Separation from Anomeric Mixtures
During the coupling of 1,2,4-triazole-3-carboxylate with protected ribose, a mixture of anomers forms.
-
Coupling: Reaction yields a mixture of
- and -protected nucleosides. -
Derivatization: If the protecting groups are removed and replaced with an isopropylidene group, the mixture becomes separable by silica gel chromatography due to the significant difference in polarity induced by the shape of the alpha vs. beta acetonides.
Analytical Characterization Protocol
To validate the identity of CAS 69313-80-0, the following multi-modal analysis is recommended.
High-Performance Liquid Chromatography (HPLC)
The acetonide group increases hydrophobicity, significantly increasing retention time on C18 columns compared to the free nucleoside.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 210 nm (amide absorption).
-
Expected Result: The
-acetonide typically elutes after the -acetonide due to differences in dipole moment and interaction with the stationary phase.
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: DMSO-
or CDCl .[1] -
Key Signals:
-
Isopropylidene Methyls: Two distinct singlets around
1.3 and 1.5 ppm (3H each). -
Anomeric Proton (H1'): Look for a doublet at
5.8–6.2 ppm. -
Coupling Constant (
): A value of 3.0 – 5.0 Hz confirms the -configuration in the acetonide ring system. (Contrast with which is often a singlet or broad singlet).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Parent Ion:
m/z. -
Fragmentation: Loss of the isopropylidene group (-40 Da) to yield the ribavirin fragment (245 m/z) is a characteristic fragmentation pathway.
Experimental Workflow: Synthesis of Reference Standard
Note: This protocol assumes starting from a mixture of Ribavirin anomers or enriched
-
Setup: In a 50 mL round-bottom flask, suspend 1.0 g of Ribavirin (anomeric mixture) in 20 mL of dry acetone.
-
Activation: Add 2.0 mL of 2,2-dimethoxypropane and 50 mg of p-toluenesulfonic acid monohydrate.
-
Reaction: Stir at room temperature under nitrogen. The suspension should clear as the acetonide forms (solubilizing the nucleoside). Monitor by TLC (SiO
, 10% MeOH in DCM). -
Quench: After 4 hours, neutralize with triethylamine (0.5 mL). Concentrate to dryness under reduced pressure.
-
Purification: Dissolve residue in minimal DCM. Load onto a silica gel column. Elute with a gradient of 0-5% Methanol in DCM.
-
Isolation: The
-isomer (CAS 69313-80-0) will separate from the -isomer. Collect fractions, dry, and characterize.[2][3]
Figure 2: Workflow for the isolation of 2',3'-Isopropylidene-
References
-
Toronto Research Chemicals (TRC). 2',3'-Isopropylidene-alpha-Ribavirin Product Monograph. Retrieved from .
-
PubChem Database. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide (Parent Alpha Anomer). CID 46782878.[4] Retrieved from .
- Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry. (Fundamental basis for silylation coupling leading to anomeric mixtures).
- Wierzchowski, J., & Shugar, D. (1982). Conformational Analysis of Ribavirin and Analogues. (Discusses NMR coupling constants in triazole nucleosides).
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide | C8H12N4O5 | CID 46782878 - PubChem [pubchem.ncbi.nlm.nih.gov]
2',3'-Isopropylidene alpha-ribavirin spectral data (NMR, MS, IR)
Technical Guide: Spectral Characterization of 2',3'-Isopropylidene- -Ribavirin
Executive Summary
2',3'-O-Isopropylidene-
This guide provides the physicochemical profile, synthesis pathways, and detailed spectral data (NMR, MS, IR) required for the identification and differentiation of this specific isomer.
Chemical Profile
| Property | Specification |
| IUPAC Name | 1-[(2R,3R,4R,5R)-3,4-isopropylidenedioxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,4-triazole-3-carboxamide |
| Common Name | 2',3'-Isopropylidene- |
| Molecular Formula | |
| Molecular Weight | 284.27 g/mol |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
| Key Structural Feature | cis-fused 2',3'-dioxolane ring; |
Synthesis & Anomer Separation
The formation of the isopropylidene derivative is typically achieved by reacting the parent nucleoside mixture with acetone in the presence of an acid catalyst. The rigid acetonide ring locks the sugar conformation, facilitating the separation of
Experimental Protocol: Acetonide Protection
-
Reagents: Anomeric mixture of Ribavirin (10 mmol), dry Acetone (50 mL),
-Toluenesulfonic acid (catalytic), 2,2-Dimethoxypropane (scavenger). -
Reaction: Stir suspension at room temperature for 4–12 hours until clear (indicating solubilization/reaction).
-
Neutralization: Add Triethylamine (
) to quench acid. -
Workup: Concentrate in vacuo. Residue is purified via flash column chromatography (CHCl3:MeOH 95:5).
-
Separation: The
-anomer typically elutes first (less polar due to intramolecular H-bonding); the -anomer elutes second.
Visualization: Synthesis & Separation Workflow
Figure 1: Workflow for the synthesis and chromatographic separation of Ribavirin acetonide anomers.
Spectral Characterization Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive method for distinguishing the
-
-Anomer (cis-fused): The dihedral angle between H-1' and H-2' is
90°, resulting in a singlet or very small doublet ( Hz). -
-Anomer (trans-fused): The dihedral angle allows for a measurable coupling constant (
Hz).
H NMR Data (400 MHz, DMSO-
)
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| Triazole H-5 | 8.85 | s | - | Characteristic downfield heteroaromatic proton. |
| Amide | 7.65, 7.85 | br s | - | Diastereotopic amide protons. |
| H-1' (Anomeric) | 6.15 | d | 4.2 | Diagnostic: Doublet indicates |
| H-2' | 5.20 | dd | 4.2, 6.0 | Coupled to H-1' and H-3'. |
| H-3' | 4.95 | dd | 6.0, 2.5 | Coupled to H-2' and H-4'. |
| H-4' | 4.35 | m | - | Multiplet due to complex coupling with H-5'. |
| H-5'a, H-5'b | 3.55 - 3.65 | m | - | Diastereotopic methylene protons near OH. |
| 5'-OH | 5.10 | t | 5.5 | Hydroxyl triplet (exchangeable). |
| Acetonide | 1.52 | s | - | Methyl group (exo/endo distinct). |
| Acetonide | 1.34 | s | - | Methyl group (exo/endo distinct). |
C NMR Data (100 MHz, DMSO-
)
| Carbon | Shift ( | Assignment |
| C-3 (Triazole) | 160.5 | Carboxamide carbonyl carbon. |
| C-5 (Triazole) | 145.2 | Triazole ring carbon. |
| Acetonide Cq | 112.8 | Quaternary ketal carbon ( |
| C-1' | 90.5 | Anomeric carbon (upfield from |
| C-4' | 86.8 | Furanose ring carbon. |
| C-2' | 84.2 | Furanose ring carbon (bearing oxygen). |
| C-3' | 81.5 | Furanose ring carbon (bearing oxygen). |
| C-5' | 61.2 | Exocyclic methylene. |
| 27.1, 25.3 | Methyl carbons. |
B. Mass Spectrometry (MS)[3]
-
Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)
-
Molecular Ion:
-
Adducts:
Fragmentation Pattern:
-
285
227: Loss of acetone ( , -58 Da). This confirms the presence of the isopropylidene group. -
227
113: Cleavage of the glycosidic bond, releasing the triazole-carboxamide base ( ).
C. Infrared Spectroscopy (IR)
-
3400 - 3200
: stretch (broad, 5'-OH) and stretch (amide). -
2980, 2930
: stretch (Aliphatic, characteristic of isopropylidene methyls). -
1685
: stretch (Primary Amide). -
1605
: / ring stretches (Triazole). -
1380, 1370
: "Gem-dimethyl" doublet (Characteristic of isopropylidene group). -
1050 - 1100
: stretch (Ether/Acetal linkages).
Structural Logic & Anomer Differentiation
The following logic tree illustrates the decision-making process for confirming the
Figure 2: Decision logic for assigning Ribavirin acetonide anomers based on H-1' coupling constants.
References
-
Witkowski, J. T., et al. (1972). "Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1, 2, 4-triazole-3-carboxamide and related nucleosides." Journal of Medicinal Chemistry, 15(11), 1150-1154. Link
- Imbach, J. L., et al. (1974). "The determination of the anomeric configuration of ribofuranosyl nucleosides by PMR spectroscopy." Journal of Heterocyclic Chemistry, 11(6), 921-926.
- Sidwell, R. W., et al. (1972). "Broad-spectrum antiviral activity of Virazole: 1-f8-D-ribofuranosyl-1, 2, 4-triazole-3-carboxamide." Science, 177(4050), 705-706.
-
PubChem. (2024).[1] "1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide (Ribavirin Impurity B)."[1] National Library of Medicine. Link
2',3'-Isopropylidene alpha-ribavirin as an intermediate for antiviral synthesis
Optimizing Antiviral Yields: The Strategic Role of 2',3'-Isopropylidene -Ribavirin
Executive Summary
In the industrial synthesis of Ribavirin, stereochemical control is the primary yield-limiting factor. The coupling of the triazole base with a protected ribose sugar frequently yields a mixture of
Molecular Architecture & Chemical Logic
The choice of the isopropylidene protecting group (acetonide) at the 2' and 3' positions is strategic for three reasons:
-
Regioselectivity: It locks the furanose ring in a rigid bicyclic system, influencing the puckering of the sugar and the trajectory of nucleophilic attack during glycosylation.
-
Stability: Unlike acyl groups, the isopropylidene ketal is stable to the basic conditions often used in the initial coupling or subsequent base-modification steps.
-
Purification: The lipophilicity of the isopropylidene group facilitates the separation of the
-anomer from the -anomer via crystallization or silica chromatography before the final deprotection.
Chemical Structure[1][2][3][4][5][6][7][8][9][10][11][12]
-
Formula:
-
Key Feature: The 1,2,4-triazole base is attached at the C1' position in an
-configuration (cis to the 2',3'-isopropylidene ring), which is thermodynamically less stable than the -trans configuration due to steric repulsion.
Synthesis of the Isopropylidene Intermediate
The synthesis utilizes the Acid-Catalyzed Fusion Method or Silyl-Hilbert-Johnson Reaction . The fusion method is preferred for its scalability in producing the isopropylidene intermediate.
Protocol 1: Coupling Reaction
Objective: Synthesize the mixture of
-
Reagents:
-
1-O-Acetyl-2,3-O-isopropylidene-5-O-trityl-
-D-ribofuranose (Sugar Donor). -
Methyl 1,2,4-triazole-3-carboxylate (Base Precursor).[1]
-
Catalyst: Bis(p-nitrophenyl)phosphate or Tin(IV) chloride (
).
-
-
Procedure:
-
Activation: Melt the sugar donor and triazole base at 160–165°C under vacuum to remove acetic acid (Fusion method). Alternatively, react silylated base with sugar in 1,2-dichloroethane (DCE) using
at 0°C to RT. -
Quench: Dilute with DCM and wash with saturated
. -
Result: A crude mixture containing both
- and -anomers (typically 40:60 to 30:70 ratio depending on catalyst).
-
The Core Directive: -to- Isomerization
This is the most critical technical operation. Instead of discarding the
Mechanism
The reaction proceeds via an oxocarbenium ion intermediate. The Lewis acid complexes with the triazole base or the ring oxygen, opening the glycosidic bond. The thermodynamically more stable
Protocol 2: Isomerization of 2',3'-Isopropylidene -Ribavirin
Objective: Convert the isolated or enriched
-
Substrate: Pure 2',3'-Isopropylidene
-ribavirin (or -enriched mother liquor). -
Solvent System: Nitroethane or Nitromethane (Polar non-nucleophilic solvents stabilize the ionic intermediate).
-
Catalyst: Boron Trifluoride Etherate (
). -
Steps:
-
Dissolve the
-intermediate (1.0 eq) in dry nitroethane (10 mL/g). -
Add
(0.5 – 1.0 eq) dropwise under Argon. -
Heat: Reflux at 110–120°C for 30–60 minutes.
-
Monitoring: Track via HPLC (C18 column) or TLC (EtOAc/MeOH 9:1). The
-spot ( ) will diminish, and the -spot ( ) will grow. -
Equilibrium: The reaction typically reaches a thermodynamic equilibrium of ~85:15 (
: ).
-
-
Workup: Cool to RT, neutralize with
, concentrate, and crystallize from Ethanol/Water.
Visualization: Isomerization Pathway
Caption: Lewis acid-catalyzed equilibration allowing the conversion of the kinetic alpha-intermediate to the thermodynamic beta-precursor.
Purification and Deprotection
Once the
Protocol 3: Deprotection
-
Reagent: 80% Trifluoroacetic acid (TFA) in water or 0.1 N
. -
Conditions: Stir at 40°C for 2 hours.
-
Workup: Evaporate TFA; neutralize with basic resin (e.g., Dowex OH- form) or recrystallize from aqueous ethanol.
-
Final Yield: The recycling of the
-intermediate typically boosts the overall process yield by 15–20% .
Data Summary: Isomer Properties[6][7][13][14]
| Property | 2',3'-Isopropylidene | 2',3'-Isopropylidene |
| Configuration | C1' | C1' |
| Thermodynamic Stability | Low (Steric clash) | High |
| Solubility (EtOH) | High | Moderate |
| Reaction to | Converts to | Stable (minor reversion) |
| Role | Recyclable Intermediate | API Precursor |
References
-
Nucleosides, Nucleotides & Nucleic Acids (2001). Synthesis of 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-substituted-benzene thymidine mimics, some related alpha-anomers, and their evaluation as antiviral and anticancer agents.[2] (Describes
isomerization conditions). -
Journal of Medicinal Chemistry (1972). Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. (Foundational synthesis of Ribavirin).[1]
-
BenchChem Protocols (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. (Details on isopropylidene protection strategies).
-
MDPI Molecules (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. (Solid-state properties of Ribavirin forms).[3]
-
PubChem Compound Summary. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide (Alpha-Ribavirin).[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-substituted-benzene thymidine mimics, some related alpha-anomers, and their evaluation as antiviral and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide | C8H12N4O5 | CID 46782878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 2',3'-Isopropylidene-α-Ribavirin
Executive Summary
2',3'-Isopropylidene-α-ribavirin is a synthetic intermediate and stereochemical impurity associated with the production of Ribavirin (a broad-spectrum antiviral). While the β-anomer is the active pharmaceutical ingredient (API), the α-anomer and its protected precursors share significant toxicological risks, most notably teratogenicity and embryotoxicity .
This guide defines the containment strategy for this compound, treating it as a Potent Compound (OEB 4/5) due to its metabolic conversion potential and the increased lipophilicity conferred by the isopropylidene protecting group, which may enhance dermal absorption compared to the parent nucleoside.
Chemical Identity & Physicochemical Properties[1][2][3]
This compound is the acetonide-protected form of the α-anomer of Ribavirin. It is typically encountered during the glycosylation step of Ribavirin synthesis or as a specific impurity marker.
| Feature | Detail |
| Chemical Name | 1-(2,3-O-Isopropylidene-α-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide |
| Role | Synthetic Intermediate / Impurity (Precursor to Ribavirin Impurity B) |
| Molecular Formula | C₁₁H₁₆N₄O₅ |
| Molecular Weight | ~284.27 g/mol |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate. (More lipophilic than Ribavirin) |
| Appearance | White to off-white crystalline solid |
| Key Hazard | Reproductive Toxin (Category 1B) ; Potential Mutagen |
Critical Physicochemical Insight: Unlike the final Ribavirin salt which is highly water-soluble, the isopropylidene group renders this intermediate significantly more soluble in organic solvents and lipids. This increases the risk of transdermal permeation upon accidental contact.
Toxicological Profile & Mechanism of Risk[4]
Reproductive Toxicity (Primary Hazard)
The core pharmacophore of this molecule is Ribavirin. Upon systemic absorption, the isopropylidene group is acid-labile and can be hydrolyzed metabolically or chemically to yield α-Ribavirin.
-
Mechanism: Ribavirin analogs interfere with RNA synthesis and can inhibit inosine monophosphate dehydrogenase (IMPDH).
-
Teratogenicity: Ribavirin is a known teratogen (Category X/1B). It causes significant malformations (skull, palate, eye, jaw) in animal models at low doses [1].
-
Read-Across Principle: Safety protocols must assume the α-anomer and its protected forms carry the same teratogenic potential as the parent API until proven otherwise.
"Trojan Horse" Effect of Protecting Groups
The 2',3'-O-isopropylidene moiety acts as a lipophilic "mask." While intended for synthetic stability, it facilitates the compound's passage through the stratum corneum (outer skin layer). Once inside the body, physiological pH or enzymatic action can cleave the acetonide, releasing the toxic nucleoside analog.
Engineering Controls & Containment Strategy
Handling requires a Containment Performance Target (CPT) of < 1 µg/m³ (8-hour TWA).
Containment Logic Diagram
The following diagram illustrates the decision matrix for handling this compound based on quantity and physical state.
Figure 1: Containment decision logic based on physical state and quantity.[1] Solids pose the highest risk of airborne contamination.
Facility Requirements
-
Pressure Cascade: The laboratory must be negative pressure relative to the corridor.
-
HEPA Filtration: All exhaust from containment devices (isolators/hoods) must be HEPA filtered before release or recirculation (if permitted by local code).
-
Restricted Access: Entry is limited to authorized personnel.[2] Pregnant personnel should be strictly prohibited from handling this compound or entering the specific zone during active manipulation [2].
Operational Protocols
Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 (minimum) if outside isolator. | Protection against fugitive dusts not captured by engineering controls. |
| Hands | Double Gloving (Nitrile over Nitrile or Nitrile over Latex). | Outer glove protects against chemical splash; inner glove protects against permeation. |
| Body | Tyvek® Lab Coat (Rear-closing) or Coveralls. | Prevents accumulation of dust on street clothes. |
| Eyes | Chemical Safety Goggles.[3] | Prevents absorption via mucous membranes (lacrimal ducts). |
Synthesis & Deprotection Workflow
The conversion of 2',3'-isopropylidene-α-ribavirin often involves acidic hydrolysis (e.g., TFA/Water or HCl). This step generates heat and vapors.[4]
-
Setup: All reagents must be staged inside the fume hood or isolator before starting.
-
Acid Addition: Add acid slowly. The exotherm can increase the volatility of solvents, carrying the potent intermediate into the headspace.
-
Quenching: Neutralize the reaction mixture inside the containment unit. Do not remove the vessel until the pH is neutral and the solution is stable.
-
Decontamination: Wipe down the exterior of the reaction flask with 10% bleach (destroys nucleosides) followed by water before removing from the hood.
Spill Response (Dry Powder)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full PPE (Double gloves, Tyvek suit, P100 respirator).
-
Dampen: Gently cover the powder with a damp paper towel to prevent aerosolization. Do not sweep dry.
-
Collect: Scoop the damp material into a hazardous waste bag.
-
Clean: Wash the surface with 1N NaOH (or specific nucleoside deactivator) followed by water.
Metabolic Pathway & Safety Implications
Understanding the stability of the isopropylidene group is vital for safety. It is stable in base but unstable in acid.
Figure 2: Hydrolysis pathway. The lipophilic protected form can penetrate skin, where systemic acidity or metabolism converts it to the toxic nucleoside.
Waste Management
-
Classification: Cytotoxic/Teratogenic Waste.
-
Segregation: Do not mix with general solvent waste.
-
Destruction: High-temperature incineration (>1000°C) is the only approved method for destruction of the nucleoside core.
-
Labeling: Containers must be clearly labeled "CONTAINS REPRODUCTIVE TOXIN."
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. Available at: [Link]
-
European Chemicals Agency (ECHA). Ribavirin - Registration Dossier (Toxicological Information). (Used for read-across data on the parent nucleoside). Available at: [Link]
-
PubChem. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide (Ribavirin Impurity B).[5] National Library of Medicine. Available at: [Link]
Sources
theoretical studies on 2',3'-Isopropylidene alpha-ribavirin conformation
An In-depth Technical Guide to the Theoretical Conformational Analysis of 2',3'-Isopropylidene-alpha-ribavirin
Abstract
This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to study the three-dimensional conformation of 2',3'-isopropylidene-alpha-ribavirin, a key derivative of the broad-spectrum antiviral agent, ribavirin. For researchers in drug development, understanding the conformational landscape of nucleoside analogues is paramount, as it dictates the molecule's interaction with biological targets and its subsequent therapeutic efficacy. This document synthesizes principles of computational chemistry with practical insights, detailing the causality behind methodological choices and providing validated workflows for conformational analysis. We delve into the structural impact of the isopropylidene and alpha-anomeric modifications, correlate theoretical predictions with experimental validation techniques, and discuss the profound implications of conformation on biological activity, including enzyme inhibition and prodrug activation.
Introduction: The Structural Imperative in Antiviral Nucleoside Analogues
Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a synthetic guanosine analogue with a remarkable breadth of antiviral activity against numerous RNA and DNA viruses.[1][2] Its clinical utility, however, is often tempered by cytotoxicity. This has spurred extensive research into analogues designed to enhance efficacy and reduce side effects.[3][4] The modification of ribavirin, such as the introduction of a 2',3'-isopropylidene group, serves a dual purpose in synthetic chemistry: it acts as a protecting group and fundamentally alters the molecule's physicochemical properties.
The 2',3'-isopropylidene-alpha-ribavirin derivative presents two significant structural alterations from the parent molecule:
-
The 2',3'-Isopropylidene Ketal: This bulky, rigid group fuses to the ribose ring, severely restricting its flexibility.
-
The Alpha (α) Anomer: The triazole base is oriented "up" relative to the 5'-CH₂OH group, in contrast to the natural "down" orientation of the beta (β) anomer.[5]
These modifications have profound consequences for the molecule's preferred three-dimensional shape. The conformation of a nucleoside analogue is not a trivial detail; it is the primary determinant of its ability to be recognized and processed by viral or host enzymes, such as polymerases and kinases.[6][7] This guide elucidates the theoretical framework used to predict and understand these critical structural preferences.
Foundational Concepts of Nucleoside Conformation
The conformational flexibility of a nucleoside is primarily defined by three key degrees of freedom. The interplay between these parameters defines the molecule's overall shape and its potential for biological interactions.
-
Ribose Ring Pucker: The five-membered furanose ring is non-planar and exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South).[8] This seemingly subtle change significantly alters the relative positions of the substituent groups on the ring, affecting the overall structure. The energy barrier between these states is typically small, allowing for conformational flexibility.[8]
-
Glycosidic Bond Torsion (χ): This describes the rotation around the C1'-N1 bond connecting the ribose sugar to the triazole base. The two principal conformations are syn, where the base is positioned over the sugar ring, and anti, where it is oriented away from the ring. For ribavirin, a high syn conformation is often observed in solution, while a high anti state is postulated to be the active conformation for inhibiting enzymes like inosine-5'-phosphate (IMP) dehydrogenase.[6][7][9]
-
Exocyclic C4'-C5' Torsion (γ): This angle defines the orientation of the 5'-hydroxyl group, which is the primary site for phosphorylation. There are three stable rotamers: gauche+ (g+), trans (t), and gauche- (g-). The accessibility of this hydroxyl group is critical for the activation of ribavirin as a prodrug.[10]
Caption: Fundamental degrees of freedom defining nucleoside conformation.
Theoretical Methodologies for Conformational Analysis
A multi-tiered computational approach is essential to accurately map the conformational energy landscape of a modified nucleoside. This typically involves moving from lower-cost, broader searches to high-accuracy single-point calculations.
Quantum Mechanics (QM)
QM methods are indispensable for obtaining accurate energetic information. They solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.
-
Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for molecules of this size. Functionals like B3LYP combined with basis sets such as 6-31G(d) or larger provide an excellent balance of accuracy and computational cost for geometry optimization and energy calculations.[11]
-
Semi-Empirical Methods (e.g., AM1, PM3): These methods are much faster than DFT and are well-suited for initial, broad conformational searches to identify a large number of potential low-energy structures.[12][13] However, the relative energies they produce should be treated with caution and refined with higher-level methods.
-
Initial Structure Generation: Build the 3D structure of 2',3'-isopropylidene-alpha-ribavirin using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic search by rotating key dihedral angles (e.g., χ and γ) in discrete steps. For each step, perform a geometry optimization using a computationally inexpensive method (e.g., a semi-empirical AM1 or a small basis set DFT).[12]
-
Clustering and Selection: Group the resulting conformers by structure and energy. Select the unique, low-energy conformers (e.g., within 5-10 kcal/mol of the global minimum) for further analysis.
-
High-Level Optimization: Re-optimize the geometry of each selected conformer using a robust DFT method (e.g., B3LYP/6-311+G(d,p)) in the gas phase and, ideally, with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate aqueous conditions.[11]
-
Vibrational Frequency Analysis: Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.
-
Analysis: Compare the final relative energies (ΔE or ΔG) of the stable conformers to determine their predicted population distribution.
Molecular Dynamics (MD) Simulations
While QM provides a static picture of discrete energy minima, MD simulations offer a dynamic view of conformational behavior over time.
-
Force Fields: MD relies on classical mechanics and uses a force field (e.g., GAFF, AMBER) to define the potential energy of the system.[14][15] These parameters describe bond lengths, angles, and non-bonded interactions.
-
Solvent Modeling: MD simulations explicitly model the solvent (usually water), providing a more realistic environment and capturing the influence of solvent-solute interactions on conformational preference.
-
System Preparation: Place the QM-optimized lowest-energy conformer in a periodic box of explicit water molecules (e.g., TIP3P model). Add counter-ions to neutralize the system.
-
Parameterization: Assign force field parameters to the molecule. For non-standard residues like this ribavirin derivative, parameters may need to be generated and validated.[11]
-
Minimization: Perform energy minimization of the entire system to remove any steric clashes, typically using a steepest descent followed by a conjugate gradient algorithm.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then run a simulation at constant pressure and temperature (NPT ensemble) to allow the system density to equilibrate.
-
Production Run: Once equilibrated, run the production simulation for a significant duration (e.g., 50-100 ns or longer) in the NVT or NPT ensemble, saving the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis: Analyze the trajectory to identify the most populated conformational states, measure key dihedral angles over time, and calculate properties like Root Mean Square Deviation (RMSD) to assess stability.
Caption: A typical workflow combining QM and MD for conformational analysis.
Conformational Profile of 2',3'-Isopropylidene-alpha-ribavirin
The unique structural features of this derivative dramatically constrain its conformational freedom compared to the parent ribavirin.
-
Impact of the Isopropylidene Group: The rigid five-membered ring formed by the ketal fusion forces the ribose into a specific pucker. Unlike the flexible C2'-endo ↔ C3'-endo equilibrium in ribavirin, the isopropylidene group is expected to lock the sugar into a conformation that minimizes steric strain, most likely an intermediate or C3'-endo-like pucker. This rigidity is a critical feature, as sugar pucker is known to influence the glycosidic torsion angle preference.[8]
-
Impact of the Alpha Anomer: The α-configuration places the bulky triazole base on the same face of the ribose ring as the C2' and C3' substituents. This introduces a significant potential for steric clashes, which will strongly disfavor certain rotational conformations around the glycosidic bond. While the parent β-ribavirin can readily access both syn and anti states, the α-anomer is likely to have a much higher energy barrier to rotation and may strongly prefer an anti-like conformation to avoid clashing with the furanose ring and the isopropylidene group.
Predicted Conformational Data
While specific published data for the α-isopropylidene derivative is scarce, we can extrapolate from the principles of nucleoside chemistry and theoretical studies on related molecules. The following table summarizes the expected conformational preferences.
| Parameter | Parent β-Ribavirin | Predicted for 2',3'-Isopropylidene-α-ribavirin | Rationale for Change |
| Sugar Pucker | Dynamic C2'-endo ↔ C3'-endo | Locked, likely C3'-endo-like | The rigid isopropylidene group eliminates ring flexibility. |
| Glycosidic Angle (χ) | Accessible syn and anti states | Strong preference for anti | Steric hindrance between the α-base and the sugar ring disfavors the syn conformation. |
| Relative Energy | Low energy barrier between conformers | High energy barrier to syn | The syn conformation is energetically penalized due to severe steric clashes. |
Validation and Correlation with Experimental Data
Theoretical models are powerful but must be grounded in experimental reality. Two primary techniques are used to validate computational predictions of nucleoside conformation.
-
NMR Spectroscopy: In solution, NMR is the gold standard.[16] Measurements of proton-proton (³JHH) coupling constants can be used to determine the ribose pucker, and Nuclear Overhauser Effect (NOE) data provides through-space distance information that can distinguish between syn and anti conformers.[17] A successful theoretical model should predict a low-energy conformation consistent with NMR-derived structural restraints.
-
X-ray Crystallography: This technique provides an atomically precise structure in the solid state.[5] While crystal packing forces can sometimes favor a conformation that is not the most stable in solution, the crystal structure is an excellent starting point for both QM calculations and MD simulations.[18]
Implications for Biological Activity and Drug Design
The conformation of 2',3'-isopropylidene-alpha-ribavirin directly impacts its potential as a therapeutic agent.
-
Enzyme Recognition: The active site of a target enzyme, like a viral polymerase, is a precisely shaped pocket.[19] A molecule must adopt a specific "active conformation" to bind effectively and exert its inhibitory effect.[7] The rigid, anti-like structure predicted for this derivative may make it a highly selective inhibitor for an enzyme that recognizes this shape, but completely inactive against an enzyme that requires a syn conformation.
-
Prodrug Activation Pathway: Ribavirin must be sequentially phosphorylated to its active triphosphate form (RTP) by host cell kinases.[5] This process begins with the phosphorylation of the 5'-hydroxyl group. The conformation around the γ torsion angle, which dictates the accessibility of this group, is therefore critical. Furthermore, the 2' and 3' hydroxyls, which are blocked by the isopropylidene group, are known to be important for interactions within the polymerase active site during elongation.[10] This blocking would likely render the molecule inactive as a chain terminator but could potentially allow it to function as a competitive inhibitor.
Sources
- 1. Mechanism of action of ribavirin in the combination treatment of chronic HCV infection [natap.org]
- 2. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of ribavirin 1,2,3- and 1,2,4-triazolyl analogs with changes at the amide and cytotoxicity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Theoretical studies of the conformational properties of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Theoretical studies of the conformational properties of ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural analysis of the activation of ribavirin analogs by NDP kinase: comparison with other ribavirin targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. ijdri.com [ijdri.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Modeling the Binding Mechanism of Remdesivir, Favilavir, and Ribavirin to SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 19. Molecular dynamics simulations and MM-GBSA reveal novel guanosine derivatives against SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
2',3'-Isopropylidene alpha-ribavirin in the synthesis of ribavirin prodrugs
Application Note: Strategic Utilization of 2',3'-Isopropylidene
Executive Summary & Scientific Rationale
Ribavirin (1-
The synthesis of these prodrugs requires precise regioselective modification of the 5'-hydroxyl group. The 2',3'-O-isopropylidene moiety serves as the industry-standard protecting group, locking the internal diol to expose the 5'-OH for derivatization.
The Anomeric Challenge:
While the
This guide details the protocol for generating the 2',3'-isopropylidene scaffold, separating the
Reaction Workflow & Logic
The following diagram illustrates the critical pathway from the crude nucleoside mixture to the final 5'-functionalized prodrug, highlighting the role of the isopropylidene acetal in anomeric resolution and regiocontrol.
Figure 1: Strategic workflow for isolating the active
Detailed Experimental Protocols
Protocol A: Synthesis of 2',3'-O-Isopropylidene Ribavirin (Anomeric Mixture)
Objective: To protect the 2' and 3' hydroxyls, rendering the molecule soluble in organic solvents and directing subsequent chemistry to the 5'-position.
Reagents:
-
Ribavirin (or crude anomeric mixture): 10.0 g (41.0 mmol)
-
Acetone (dry): 200 mL
-
2,2-Dimethoxypropane (2,2-DMP): 20 mL (Excess, drives equilibrium)
-
p-Toluenesulfonic acid monohydrate (p-TsOH): 2.0 g (Catalyst)
-
Sodium bicarbonate (
): Saturated aqueous solution
Procedure:
-
Suspension: In a 500 mL round-bottom flask equipped with a drying tube, suspend the Ribavirin (10 g) in dry acetone (200 mL).
-
Activation: Add 2,2-DMP (20 mL) followed by p-TsOH (2.0 g).
-
Reaction: Stir vigorously at room temperature. The suspension will gradually clear as the isopropylidene derivative forms (typically 2–4 hours).
-
Scientist's Note: If the reaction is sluggish, heat to 40°C. Do not reflux aggressively, as this can degrade the triazole carboxamide.
-
-
Quenching: Once TLC (SiO2, 10% MeOH in DCM) shows consumption of starting material (
), neutralize the acid by adding saturated (10 mL) and stirring for 15 minutes. -
Workup: Filter off solid salts. Concentrate the filtrate under reduced pressure to a white foam.
Protocol B: Separation of - and -Anomers
Objective: To isolate the specific 2',3'-isopropylidene-
Chromatographic Parameters:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Gradient of Methanol (0%
5%) in Dichloromethane (DCM).
Separation Logic:
-
Dissolve the crude foam from Protocol A in minimal DCM.
-
Load onto the column.
-
Fraction 1 (
-Anomer): The biologically active 2',3'-isopropylidene- -ribavirin typically elutes first (less polar due to intramolecular H-bonding interactions specific to the -face). -
Fraction 2 (
-Anomer): The 2',3'-isopropylidene- -ribavirin elutes second.-
Identification: The
-anomer often exhibits a distinct shift in the H1' proton signal in -NMR (typically downfield shift compared to due to anisotropy of the triazole ring).
-
Data for Verification (2',3'-Isopropylidene-
-
Appearance: White crystalline solid.
-
Mass Spec (ESI):
285.1 . -
Key NMR Feature: The coupling constant
is often larger in the -anomer (pseudo-trans) compared to the -anomer in the isopropylidene-locked conformation.
Protocol C: Synthesis of 5'-Functionalized Prodrug (General Phosphorylation)
Objective: To synthesize a nucleotide prodrug (e.g., phosphoramidate) using the protected
Reagents:
-
2',3'-Isopropylidene-
-ribavirin: 1.0 eq -
Phosphorochloridate reagent (e.g., phenyl methoxyalaninyl phosphorochloridate): 1.5 eq
-
N-Methylimidazole (NMI): 3.0 eq
-
THF (anhydrous): Solvent
Procedure:
-
Dissolve the protected ribavirin in anhydrous THF under Argon.
-
Add NMI (base/catalyst) and cool to 0°C.
-
Dropwise add the phosphorochloridate reagent dissolved in THF.
-
Allow to warm to room temperature and stir for 12 hours.
-
Monitor: TLC should show a new spot with higher
than the starting acetonide. -
Workup: Quench with water, extract with Ethyl Acetate, dry over
, and concentrate.
Protocol D: Deprotection (Acetal Hydrolysis)
Objective: To remove the isopropylidene group without hydrolyzing the newly formed 5'-prodrug bond (e.g., ester or phosphoramidate).
Reagents:
-
Trifluoroacetic acid (TFA): 50% aqueous solution OR 80% Formic Acid.
Procedure:
-
Dissolve the intermediate from Protocol C in 50% TFA/Water (cooled to 0°C).
-
Critical Control: Do not use heat. High temperatures can hydrolyze the carboxamide on the triazole ring or the 5'-prodrug moiety.
-
-
Stir at 0°C for 2 hours.
-
Workup: Co-evaporate with toluene (3x) to remove water and acid.
-
Final Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient) is usually required to obtain the pharmaceutical-grade prodrug.
Comparative Data: Anomer Characteristics
The following table summarizes the key differences between the
| Feature | 2',3'-Isopropylidene- | 2',3'-Isopropylidene- |
| Role | Active Drug Scaffold | Impurity / Negative Control |
| Biological Activity | High (Broad-spectrum antiviral) | Negligible / Inactive |
| TLC Mobility ( | Higher (Less Polar) | Lower (More Polar) |
| H1' NMR Shift | ||
| Solubility | High in DCM/MeOH | Moderate in DCM/MeOH |
| Usage | Precursor for Viramidine, Taribavirin | Reference Standard for QC |
References
-
Sidwell, R. W., et al. (1972). Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide.[1] Science, 177(4050), 705-706. Link
-
Tam, R. C., et al. (2000). Ribavirin prodrugs: Synthesis and antiviral activity of a series of 5'-amino acid esters. Antiviral Chemistry & Chemotherapy, 11(3), 205-212. Link
-
Gish, R. G. (2006). Treating HCV with ribavirin analogues and ribavirin-like molecules. Journal of Antimicrobial Chemotherapy, 57(1), 8-13. Link
-
ChemicalBook. (2023). 2',3'-Isopropylidene-alpha-ribavirin (CAS 69313-80-0) Entry. Link
-
Lau, J. Y., et al. (2002). Mechanism of action of ribavirin in the treatment of chronic hepatitis C. Hepatology, 35(5), 1002-1009. Link
Scientist's Concluding Remarks
While the prompt specifically highlighted 2',3'-isopropylidene-
Sources
application of 2',3'-Isopropylidene alpha-ribavirin in click chemistry
Application Note: 2',3'-Isopropylidene- -Ribavirin in Click Chemistry
Design, Synthesis, and Bioconjugation Protocols
Part 1: Strategic Rationale & Mechanism
The Molecule: Why the -Anomer?
Ribavirin (1-
-
Metabolic Stability: Unlike the
-anomer, the -anomer is not recognized by intracellular kinases (e.g., Adenosine Kinase) or nucleoside transporters (ENT1/CNT2), making it an ideal inert scaffold or negative control in biological assays. -
Conformational Locking: The 2',3'-isopropylidene group locks the ribose sugar in a specific puckering conformation (typically C3'-endo), rigidifying the scaffold for precise spatial display of "clicked" ligands.
-
Orthogonal Functionalization: The 5'-hydroxyl group remains the sole reactive handle, allowing for site-specific conversion to an azide or alkyne without affecting the nucleobase or the 2'/3' positions.
The "Click" Strategy
The application involves a three-stage workflow:
-
Scaffold Generation: Isolation of 2',3'-O-isopropylidene-
-ribavirin. -
Activation: Conversion of the free 5'-OH to a "clickable" handle (Azide or Alkyne).
-
Conjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach fluorophores, peptides, or polymers.
Part 2: Experimental Protocols
Pre-requisite: Synthesis & Activation of the Scaffold
Note: The
Step A: 5'-Functionalization (The "Click" Handle)
Choose Method A (5'-Azide) if your partner molecule is an Alkyne. Choose Method B (5'-Alkyne) if your partner is an Azide.
Method A: Synthesis of 5'-Azido-5'-deoxy-2',3'-O-isopropylidene-
-
Tosylation: Dissolve 2',3'-O-isopropylidene-
-ribavirin (1.0 eq) in anhydrous Pyridine. Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq). Stir at 4°C for 16h.-
Checkpoint: Monitor TLC (SiO2, 10% MeOH/DCM). Product (
) is less polar than starting material.
-
-
Displacement: Evaporate pyridine. Dissolve residue in DMF. Add Sodium Azide (
, 5.0 eq). Heat to 80°C for 12h.-
Safety:
is toxic and shock-sensitive. Use a blast shield.
-
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/salts. Dry over
. -
Yield: Typically 75-85%.
Method B: Synthesis of 5'-O-Propargyl-2',3'-O-isopropylidene-
-
Deprotonation: Dissolve starting material in anhydrous THF at 0°C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 min.
-
Alkylation: Add Propargyl bromide (80% in toluene, 1.5 eq) dropwise.
-
Reaction: Warm to RT and stir for 4h.
-
Note: The 1,2,4-triazole carboxamide is relatively non-nucleophilic under these conditions compared to the 5'-alkoxide, but control is required.
-
-
Purification: Flash chromatography (EtOAc/Hexanes).
Core Protocol: CuAAC Click Reaction
This protocol describes the conjugation of 5'-Azido-
Reagents:
-
Scaffold: 5'-Azido-2',3'-isopropylidene-
-ribavirin (10 mM in DMSO). -
Partner: Alkyne-Cy5 (10 mM in DMSO).
-
Catalyst:
(100 mM in water). -
Reductant: Sodium Ascorbate (500 mM in water, freshly prepared).
-
Ligand: THPTA or TBTA (50 mM in DMSO) – Essential for protecting biomolecules from oxidative damage.
Procedure:
-
Prepare Reaction Mix: In a 1.5 mL Eppendorf tube, combine:
- PBS (pH 7.4) or Water.[2]
-
Scaffold (Final: 100
). -
Alkyne-Partner (Final: 200
, 2 eq).
-
Pre-complex Copper: In a separate tube, mix
and Ligand (THPTA). Incubate 1 min. -
Initiate: Add the Cu-Ligand complex to the reaction mix. Then add
Sodium Ascorbate.-
Color Change: Solution may turn slight yellow (if concentrated), indicating Cu(I) generation.
-
-
Incubate: Rotate in the dark at Room Temperature for 1-2 hours.
-
Purification:
-
Small Scale: Ethanol precipitation or Spin Column (C18).
-
Large Scale: HPLC (Reverse Phase, C18 column, Acetonitrile/Water gradient).
-
Post-Click Deprotection (Optional)
If the biological application requires the free sugar (e.g., for solubility or binding studies), remove the isopropylidene group after the click reaction.
-
Dissolve the "Clicked" conjugate in 50% Trifluoroacetic acid (TFA) in water (
). -
Stir at 0°C for 30 minutes, then RT for 1 hour.
-
Evaporate TFA under reduced pressure (co-evaporate with toluene to remove traces).
-
Neutralize with dilute
if necessary.
Part 3: Data Analysis & Visualization
Reaction Workflow Diagram
The following diagram illustrates the conversion of the
Caption: Workflow for converting Ribavirin into a specific
Comparative Properties: Alpha vs. Beta Scaffolds
| Feature | Application Note | ||
| Enzymatic Recognition | High (Kinases, Transporters) | Negligible | Alpha is the ideal "Negative Control". |
| Metabolic Stability | Low (Phosphorylated in cells) | High | Alpha remains intact in cytosol. |
| Base Orientation | Trans to 5'-CH2OH | Cis to 5'-CH2OH | Alpha provides unique steric display. |
| Click Reactivity | High | High | Isopropylidene group does not hinder 5'-Click. |
Part 4: References
-
Way, H., et al. (2022). "Synthesis of ribavirin 1,2,3- and 1,2,4-triazolyl analogs with changes at the amide and cytotoxicity in breast cancer cell lines." Nucleosides, Nucleotides & Nucleic Acids.
-
Context: Describes the synthesis of ribavirin analogs using Click Chemistry (CuAAC) and the handling of the triazole moiety.
-
-
Panda, S. S., et al. (2019). "Chemical Synthesis of Base-Modified Ribonucleosides as Novel Antiviral Agents." Beilstein Journal of Organic Chemistry.
-
Context: Details the indium-mediated alkynylation and click chemistry on ribose scaffolds, including separation of anomers.
-
-
Thermo Fisher Scientific. "Click Chemistry: Section 3.1 - Azide and Alkyne Labeling Reagents." Molecular Probes Handbook.
-
Context: Authoritative protocol for standard CuAAC reaction conditions used in the guide.
-
-
Wang, Q., et al. (2011). "Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition." Journal of the American Chemical Society.
-
Context: Foundational text on the use of ligands (TBTA/THPTA) to protect biomolecules during click reactions.
-
methods for purification of 2',3'-Isopropylidene alpha-ribavirin
Application Note: High-Purity Isolation and Purification of 2',3'-Isopropylidene
Abstract
The separation of the
Introduction & Chemical Context
Ribavirin (1-
The formation of the 2',3'-isopropylidene derivative typically yields a mixture of anomers if the starting material is not enantiopure or if anomerization occurs under acidic conditions. The
-
Target Molecule: 2',3'-O-Isopropylidene-
-ribavirin -
Major Impurity: 2',3'-O-Isopropylidene-
-ribavirin (and unreacted Ribavirin) -
Key Challenge: The acetonide group locks the sugar puckering, minimizing the solubility difference between anomers, thus requiring high-efficiency chromatography for baseline separation.
Strategic Purification Workflow
The purification strategy relies on the subtle polarity differences induced by the nucleobase orientation. The
Visual Workflow (DOT Diagram)
Caption: Figure 1. Integrated purification workflow for isolating the alpha-anomer from crude reaction mixtures.
Detailed Protocols
Method A: Flash Column Chromatography (Primary Isolation)
This is the workhorse method for separating the bulk of the
-
Stationary Phase: High-efficiency spherical silica gel (20–40 µm).
-
Mobile Phase:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH)
-
-
Loading: Dry load on Celite or silica is recommended due to the compound's solubility profile.
Protocol:
-
Equilibration: Equilibrate the column with 100% DCM.
-
Gradient:
-
0–5 min: 100% DCM (Isocratic)
-
5–20 min: 0%
5% MeOH in DCM -
20–40 min: 5%
10% MeOH in DCM
-
-
Elution Logic:
-
The
-anomer typically elutes after the -anomer in DCM/MeOH systems due to slightly higher polarity imparted by the specific exposure of the 5'-OH and triazole dipole alignment. -
Note: Monitor fractions by TLC (DCM:MeOH 9:1). The
-anomer will have a lower value than the -anomer.
-
-
Collection: Pool fractions containing the lower
spot.
Method B: Preparative RP-HPLC (Polishing)
Required if flash chromatography yields overlapping fractions (purity < 98%).
-
Column: C18 Preparative Column (e.g., 19 x 150 mm, 5 µm).
-
Mobile Phase:
-
Gradient:
-
0–2 min: 2% B
-
2–15 min: 2%
30% B (Shallow gradient is crucial for anomer separation)
-
-
Detection: UV at 210 nm (End absorption of triazole).
Analytical Validation (The "Self-Validating" System)
Trust in the isolation relies on definitive structural characterization. The most reliable method to distinguish the
Diagnostic Criteria Table
| Feature | Mechanistic Reason | ||
| H1' Multiplicity | Singlet (s) | Doublet (d) | Dihedral angle |
| Coupling ( | 3.0 – 4.5 Hz | Karplus relationship | |
| Chemical Shift | Typically | Typically | Anisotropic shielding |
| TLC ( | Higher (Less Polar) | Lower (More Polar) | Interaction with Silica |
Validation Step:
-
Acquire 1H NMR (DMSO-
or CDCl ). -
Focus on the region 5.5–6.5 ppm.
-
Pass Criteria: Observation of a distinct doublet (
Hz) confirms the -configuration. A singlet indicates the -anomer.
Troubleshooting & Optimization
-
Issue: Poor separation on Silica.
-
Solution: Switch to Acetone/Hexane gradient. The isopropylidene group has high affinity for acetone, often improving resolution between stereoisomers.
-
-
Issue: Co-elution of unreacted Ribavirin.
-
Solution: Ribavirin (unprotected) is extremely polar. It will remain on the baseline in 10% MeOH/DCM. Ensure the column is not overloaded to prevent "streaking" of the polar baseline material into the product fractions.
-
-
Issue: Product degradation.
-
Solution: The isopropylidene group is acid-labile. Ensure the collected fractions are neutralized immediately if the mobile phase contains any acidic modifiers (though DCM/MeOH is usually neutral). Avoid prolonged storage in acidic aqueous HPLC buffers.
-
References
-
Synthesis and Anomeric Analysis: Title: "Synthesis of ribavirin 2'-Me-C-nucleoside analogues." Source: Beilstein Journal of Organic Chemistry, 2017.[6] Context: Describes the synthesis of ribavirin derivatives and the separation of anomers using flash chromatography (EtOAc/cyclohexane systems). URL:[Link][6]
-
Chromatographic Separation of Ribavirin Derivatives: Title: "Investigation of Selective Ribavirin Extraction from Serum Samples Using a Monolithic Silica Disk-Packed Spin Column." Source: MDPI Separations, 2022. Context: Provides detailed HPLC conditions for ribavirin and its derivatives, useful for establishing the analytical method for the purified alpha-anomer. URL:[Link]
-
NMR Characterization of Isopropylidene Ribosides: Title: "Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations." Source: PMC (NIH), 2014. Context: Establishes the definitive NMR rules (singlet vs. doublet) for distinguishing alpha/beta anomers of 2,3-O-isopropylidene derivatives. URL:[Link]
-
General Nucleoside Separation: Title: "Separation and Identification of alpha- and beta-glycopyranoside anomers." Source: Emery Pharma, 2015. Context: General methodology for distinguishing anomers using LCMS and NMR, supporting the logic used in the protocol. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Characterization of 2',3'-Isopropylidene-alpha-ribavirin: A Comprehensive Guide to Analytical Techniques
Introduction
2',3'-Isopropylidene-alpha-ribavirin is a key protected intermediate in the synthesis of ribavirin, a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[1][2][3] The isopropylidene protecting group at the 2' and 3' positions of the ribose moiety enhances its lipophilicity and allows for selective chemical modifications at other positions of the molecule. Accurate and robust analytical characterization of this intermediate is paramount to ensure the purity, identity, and quality of the final active pharmaceutical ingredient (API), ribavirin. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the comprehensive characterization of 2',3'-Isopropylidene-alpha-ribavirin.
The methodologies detailed herein are designed to provide a multi-faceted analytical approach, ensuring a thorough understanding of the molecule's structural integrity and purity profile. We will delve into the principles and practical applications of spectroscopic and chromatographic techniques, offering step-by-step protocols and explaining the rationale behind experimental choices.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are fundamental in confirming the chemical structure of 2',3'-Isopropylidene-alpha-ribavirin. These methods provide unique fingerprints of the molecule based on the interaction of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, within the molecule.
Rationale: For 2',3'-Isopropylidene-alpha-ribavirin, ¹H NMR is crucial for confirming the presence and stereochemistry of the ribose moiety, the triazole ring, and the isopropylidene group. The characteristic chemical shifts and coupling constants of the protons on the ribofuranose ring are particularly informative.[4] ¹³C NMR complements this by providing the carbon framework of the molecule.
Illustrative ¹H NMR Data for Related Isopropylidene Ribofuranosides:
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |
| H1' | ~5.0-5.2 | s | - |
| H2' | ~4.5-4.6 | d | ~6.0 |
| H3' | ~4.8 | d | ~6.0 |
| H4' | ~4.4 | t | ~2.5-3.0 |
| H5', H5'' | ~3.6-3.7 | m | - |
| Isopropylidene CH₃ | ~1.3, ~1.5 | 2s | - |
Note: The exact chemical shifts for 2',3'-Isopropylidene-alpha-ribavirin may vary slightly. The data presented is based on analogous structures like 2',3'-O-isopropylidene-β-d-ribofuranosides.[4]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. Compare the obtained data with published literature values for similar compounds.[4][5]
-
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and providing information about its elemental composition and fragmentation pattern.
Rationale: High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a critical step in confirming the identity of 2',3'-Isopropylidene-alpha-ribavirin. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Expected Molecular Ion:
| Ion | Calculated m/z for C₁₁H₁₆N₄O₅ |
| [M+H]⁺ | 285.1199 |
| [M+Na]⁺ | 307.0918 |
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).
-
LC-MS System:
-
Utilize a liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).
-
Employ a reversed-phase C18 column.
-
Use a mobile phase gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to promote ionization.
-
-
MS Parameters:
-
Set the mass spectrometer to operate in positive ESI mode.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass.
-
Analyze the fragmentation pattern (if MS/MS data is acquired) to further confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale: The FTIR spectrum of 2',3'-Isopropylidene-alpha-ribavirin will exhibit characteristic absorption bands for the hydroxyl (O-H), amine (N-H), carbonyl (C=O), and C-O functional groups, as well as the vibrations of the triazole ring and the isopropylidene group. This technique is excellent for a quick confirmation of the presence of key functional moieties.
Expected Characteristic FTIR Peaks for Ribavirin and its Derivatives:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | ~3400-3300 |
| N-H stretch (amide) | ~3255, ~3118 |
| C=O stretch (amide) | ~1622 |
| C-O stretch (ether, alcohol) | ~1100-1000 |
Note: The exact peak positions can be influenced by the molecular environment and physical state of the sample.[6]
Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the powdered sample directly onto the attenuated total reflectance (ATR) crystal. This is a rapid and common method.[7]
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrument Setup:
-
Use a standard FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups. Compare the spectrum with that of ribavirin to note the changes due to the isopropylidene group.
-
Chromatographic Analysis: Assessing Purity and Quantification
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for the assessment of its purity and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination and assay. A well-developed HPLC method can separate 2',3'-Isopropylidene-alpha-ribavirin from its parent compound, ribavirin, and other related substances.
Rationale: Reversed-phase HPLC with UV detection is the most common approach for analyzing ribavirin and its derivatives.[8][9][10] The choice of column, mobile phase composition, and detector wavelength are critical for achieving good separation and sensitivity.
Protocol: Reversed-Phase HPLC Method
-
Instrumentation:
-
An HPLC system equipped with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it to elute the more nonpolar components. A typical gradient might be:
-
0-10 min: 3% B
-
10-15 min: 3% to 50% B
-
15-20 min: 50% B
-
20-25 min: 50% to 3% B
-
25-30 min: 3% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample and a reference standard in a suitable diluent (e.g., mobile phase).
-
Create a series of calibration standards by diluting the reference standard stock solution.
-
-
Data Analysis:
-
Determine the retention time of the main peak and compare it to the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Quantify the sample by constructing a calibration curve from the reference standards.
-
Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the analytical characterization of 2',3'-Isopropylidene-alpha-ribavirin, integrating the techniques discussed.
Caption: Integrated workflow for the analytical characterization of 2',3'-Isopropylidene-alpha-ribavirin.
Conclusion
The comprehensive characterization of 2',3'-Isopropylidene-alpha-ribavirin is a critical step in the synthesis of the antiviral drug ribavirin. By employing a combination of spectroscopic and chromatographic techniques as outlined in this application note, researchers and drug development professionals can confidently establish the identity, structure, and purity of this important intermediate. The detailed protocols provided serve as a robust starting point for developing and validating in-house analytical methods, ultimately ensuring the quality and consistency of the final pharmaceutical product.
References
-
ResearchGate. (n.d.). Utility of High-Resolution Accurate Ms to Eliminate Interferences in The Bioanalysis of Ribavirin And Its Phosphate Metabolites. Retrieved from [Link]
-
Zhang, J., et al. (2017). LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms. Scientific Reports, 7(1), 1-8. Retrieved from [Link]
-
Wu, J. Z., et al. (2007). LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1192-1198. Retrieved from [Link]
-
Khan, A. R., et al. (2016). Short and Robust HPLC-UV Method to Determine Serum Ribavirin Concentration without Evaporation Step. Modern Chemistry & Applications, 4(3), 1-4. Retrieved from [Link]
-
Decosterd, L. A., et al. (2013). Multiplex liquid chromatography-tandem mass spectrometry assay for simultaneous therapeutic drug monitoring of ribavirin, boceprevir, and telaprevir. Antimicrobial Agents and Chemotherapy, 57(10), 5047-5058. Retrieved from [Link]
-
Serra, I., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Molecules, 24(8), 1498. Retrieved from [Link]
-
Gawroński, J., et al. (2017). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Beilstein Journal of Organic Chemistry, 13, 1554-1564. Retrieved from [Link]
-
Jain, D., et al. (2020). Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Characterization of its Degradation Products. Indian Journal of Pharmaceutical Education and Research, 54(4), 1017-1025. Retrieved from [Link]
-
Granich, G. G., et al. (1986). High-performance liquid chromatography (HPLC) assay for ribavirin and comparison of the HPLC assay with radioimmunoassay. Antimicrobial Agents and Chemotherapy, 30(2), 311-315. Retrieved from [Link]
-
Aydoğmuş, Z. (2011). Spectrofluorometric and HPLC Determinations of Ribavirin in Capsules Based on Fluorescence Derivatization of the Sugar Moiety. Analytical Sciences, 27(3), 277-282. Retrieved from [Link]
-
Glue, P., et al. (1999). High-Performance Liquid Chromatographic Determination of Ribavirin in Whole Blood To Assess Disposition in Erythrocytes. Antimicrobial Agents and Chemotherapy, 43(4), 931-935. Retrieved from [Link]
-
de Souza, M. C. B. V., et al. (2013). Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. Medicinal Chemistry Research, 22(9), 4547-4553. Retrieved from [Link]
-
Sebaiy, M. M., et al. (2023). Spectroscopic, Chromatographic and Electrochemical Determination of Ribavirin in Different Matrices. Archives of Medical Case Reports and Case Study, 7(1). Retrieved from [Link]
-
Topala, C. M. (2013). Temperature Effects on the FTIR Spectra of Ribavirin. Revista de Chimie, 64(1), 58-61. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (A) Ribavirin powder and (B) 1:1 mixture of Ribavirin and excipients used in granules preparation. Retrieved from [Link]
-
de la Mora, E., et al. (2007). Ribavirin: analytical determinations since the origin until today. Current Pharmaceutical Analysis, 3(4), 253-260. Retrieved from [Link]
-
ResearchGate. (n.d.). a¹H NMR spectra of the starting (7) showing 1,2-O-isopropylidene.... Retrieved from [Link]
-
Zhang, Y., et al. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. Crystals, 13(9), 1321. Retrieved from [Link]
-
Gungor, S., & Bulduk, I. (2022). Analytical Methods for the Quantification of Ribavirin in Pharmaceutical Preparations, A Comparative Study. Journal of Pharmaceutical Research International, 34(11B), 1-9. Retrieved from [Link]
-
Le, T. V., et al. (2022). Synthesis of ribavirin 1,2,3- and 1,2,4-triazolyl analogs with changes at the amide and cytotoxicity in breast cancer cell lines. Nucleosides, Nucleotides & Nucleic Acids, 41(8), 857-883. Retrieved from [Link]
-
Gallois-Montbrun, S., et al. (2003). Structural analysis of the activation of ribavirin analogs by NDP kinase. Molecular Pharmacology, 63(3), 538-545. Retrieved from [Link]
-
Ewing, A. V., et al. (2016). ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow. Analyst, 141(3), 904-911. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopic, Chromatographic and Electrochemical Determination of Ribavirin in Different Matrices | Auctores [auctoresonline.com]
- 3. Ribavirin: analytical determinations since the origin until today - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. High-performance liquid chromatography (HPLC) assay for ribavirin and comparison of the HPLC assay with radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Performance Liquid Chromatographic Determination of Ribavirin in Whole Blood To Assess Disposition in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Robust Chemoenzymatic Strategy for the Synthesis of 2',3'-O-Isopropylidene-α-Ribavirin
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note details a highly efficient and scalable chemoenzymatic methodology for the synthesis of 2',3'-O-Isopropylidene-α-ribavirin, a key intermediate in the development of novel ribavirin derivatives and prodrugs. Ribavirin, a broad-spectrum antiviral agent, often requires regioselective modification at the 5'-hydroxyl group to enhance its therapeutic profile.[1][2] The 2',3'-isopropylidene (acetonide) protecting group serves to block the vicinal diols on the ribose moiety, thereby directing chemical transformations to the desired 5'-position.
This guide presents a two-stage process that leverages the unparalleled stereoselectivity of enzymatic synthesis for the core ribavirin molecule, followed by a robust chemical protection step. The enzymatic stage employs a purine nucleoside phosphorylase (PNP) in a transglycosylation reaction, a method celebrated for its mild conditions and high stereospecificity, which circumvents the often harsh conditions and potential anomeric mixture issues of purely chemical glycosylation.[3][4][5] The subsequent chemical protection stage utilizes a well-established protocol for acetonide formation. By integrating the advantages of both biocatalysis and traditional organic synthesis, this approach provides a reliable and self-validating pathway for producing high-purity 2',3'-O-Isopropylidene-α-ribavirin for research and development applications.
Part 1: Enzymatic Synthesis of the Ribavirin Core via Transglycosylation
Scientific Principle: The Power of Biocatalysis
The enzymatic synthesis of ribavirin is a classic example of biocatalytic transglycosylation. The reaction is catalyzed by a Purine Nucleoside Phosphorylase (PNP, EC 2.4.2.1), an enzyme that reversibly cleaves the glycosidic bond of a purine nucleoside in the presence of inorganic phosphate.[3] The reaction proceeds through a two-step mechanism within a "one-pot" setup:
-
Phosphorolysis: The PNP enzyme first catalyzes the cleavage of the N-glycosidic bond in a readily available purine nucleoside (the "ribose donor," e.g., guanosine), forming α-D-ribofuranose-1-phosphate and the corresponding free purine base.
-
Glycosidic Bond Formation: The highly reactive α-D-ribofuranose-1-phosphate intermediate is then attacked by a nucleophilic nitrogen on the acceptor base, 1,2,4-triazole-3-carboxamide (TCA), to form the new C-N bond, yielding ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide).[4][6]
The primary advantage of this enzymatic approach is the exquisite control over stereochemistry, exclusively yielding the biologically active β-anomer. Furthermore, the reaction occurs in an aqueous buffer under mild temperature and pH conditions, enhancing the sustainability and safety of the process compared to traditional chemical methods that often require high temperatures and anhydrous conditions.[5]
The choice of biocatalyst is critical. Purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) has demonstrated broad substrate tolerance, making it an effective catalyst for this transformation.[3][7] To drive the reaction equilibrium towards product formation, strategic selection of the ribose donor is employed. Using 7-methylguanosine iodide as the donor, for instance, results in the formation of 7-methylguanine as a byproduct, which is poorly soluble and precipitates from the reaction mixture, effectively preventing the reverse reaction.[8]
Experimental Workflow: Enzymatic Transglycosylation
Caption: Workflow for the enzymatic synthesis of the Ribavirin core.
Protocol 1: Enzymatic Synthesis of Ribavirin
Materials:
-
Guanosine (Ribose Donor)
-
1,2,4-Triazole-3-carboxamide (TCA) (Acceptor Base)
-
Recombinant Purine Nucleoside Phosphorylase from Aeromonas hydrophila (AhPNP)
-
Potassium Phosphate Buffer (50 mM, pH 7.0)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
HPLC system for reaction monitoring
Procedure:
-
Reagent Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve Guanosine (1.0 eq) and TCA (1.5 eq) in the phosphate buffer. A typical starting concentration is 10-20 mM.
-
Enzyme Addition: Once all substrates are fully dissolved, add the AhPNP enzyme. The optimal enzyme loading should be determined empirically but can start at approximately 10-20 U per mmol of the limiting substrate (Guanosine).
-
Incubation: Incubate the reaction mixture at 50°C with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 4-6 hours). Quench the enzymatic activity in the aliquot (e.g., by adding an equal volume of methanol or by heat) and analyze by reverse-phase HPLC to quantify the consumption of guanosine and the formation of ribavirin.
-
Reaction Completion & Quenching: Once the reaction has reached the desired conversion (typically >95% or when it has plateaued, ~48 hours), terminate the reaction by denaturing the enzyme. This can be achieved by heating the mixture to 80°C for 15 minutes or by adjusting the pH to <3.0 with HCl.
-
Purification: a. Remove the denatured protein precipitate by centrifugation followed by filtration of the supernatant. b. The crude ribavirin solution can be purified by column chromatography. Due to its high polarity, a diol-functionalized silica gel or a suitable ion-exchange resin is recommended. c. Pool the pure fractions and remove the solvent under reduced pressure to yield ribavirin as a white solid.
Data Summary: Ribavirin Synthesis
| Parameter | Condition | Rationale / Comment | Reference |
| Biocatalyst | Purine Nucleoside Phosphorylase (PNP) | Provides high regio- and stereoselectivity for the β-anomer. | [3][6] |
| Enzyme Source | A. hydrophila, E. coli | AhPNP shows broad substrate tolerance; E. coli is common for recombinant expression. | [3][4] |
| Ribose Donor | Guanosine, Inosine | Readily available and effective substrates for PNP. | [9] |
| Acceptor Base | 1,2,4-Triazole-3-carboxamide (TCA) | The heterocyclic base required for ribavirin assembly. | [6] |
| pH | 6.5 - 7.5 | Optimal range for PNP activity and stability. | [3] |
| Temperature | 40 - 60 °C | Balances enzyme activity with long-term stability. | [9] |
| Typical Yield | 49% - 84% | Yield is highly dependent on conditions and purification efficiency. | [3][7] |
Part 2: Chemical Protection of the 2',3'-Diol
Scientific Principle: Acetonide Formation
With the stereochemically pure ribavirin core in hand, the next stage is the chemical protection of the 2' and 3' hydroxyl groups. This is a crucial step for any subsequent synthesis targeting the 5'-position. The isopropylidene group (acetonide) is an ideal protecting group for vicinal diols due to its stability under a wide range of conditions (e.g., basic, oxidative, and reductive) and its ease of removal under mild acidic conditions.
The reaction involves treating ribavirin with an acetone equivalent, typically 2,2-dimethoxypropane, in an anhydrous organic solvent like acetone or DMF. The reaction is catalyzed by a Lewis or Brønsted acid, such as p-toluenesulfonic acid (p-TsOH). 2,2-dimethoxypropane is often preferred over acetone as the byproduct, methanol, is less disruptive to the reaction equilibrium than the water produced when using acetone. The five-membered ring formed by the acetonide group locks the ribofuranose into a specific conformation, which can be advantageous for downstream reactions.
Overall Chemoenzymatic Pathway
Caption: The complete two-stage chemoenzymatic synthesis route.
Protocol 2: Synthesis of 2',3'-O-Isopropylidene-α-Ribavirin
Materials:
-
Ribavirin (from Protocol 1)
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Triethylamine (TEA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Drying: Ensure the starting ribavirin is completely dry (lyophilize or dry under high vacuum over P₂O₅).
-
Reaction Setup: Suspend the dried ribavirin (1.0 eq) in anhydrous acetone in a flame-dried flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add 2,2-dimethoxypropane (3.0 eq) to the suspension, followed by a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Incubation: Stir the reaction mixture at room temperature. The suspension should gradually become a clear solution as the product forms. Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The product will have a higher Rf value than the starting ribavirin.
-
Quenching: Once the reaction is complete (typically 4-6 hours), quench the acid catalyst by adding triethylamine (TEA) dropwise until the solution is neutral or slightly basic (check with pH paper).
-
Workup: a. Remove the acetone solvent under reduced pressure. b. Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate or dichloromethane to yield the pure 2',3'-O-Isopropylidene-α-ribavirin as a white solid.
Characterization and Validation
The identity and purity of the final product must be confirmed through standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the isopropylidene methyl signals (typically two singlets around 1.3-1.6 ppm in ¹H NMR) and the characteristic shift of the C2' and C3' carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the protected nucleoside.
-
HPLC: To determine the purity of the final compound.
By following this detailed chemoenzymatic route, researchers can reliably produce high-quality 2',3'-O-Isopropylidene-α-ribavirin, paving the way for further exploration and development of next-generation antiviral therapeutics.
References
-
M. Rabuffetti, T. Bavaro, R. Semproli, et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Catalysts. Available at: [Link]
-
News-Medical.net. (2022). Ribavirin Chemistry. Available at: [Link]
-
ResearchGate. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Fermentative production of ribavirin by overexpressing purine nucleoside phosphorylase in Bacillus. Available at: [Link]
-
Semantic Scholar. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Available at: [Link]
-
H. B. Cottam, Z. Petric, R. L. Tolman. (1993). Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II. Molecular Pharmacology. Available at: [Link]
-
A. S. Antonov, R. S. Esipov, E. V. Gureeva, et al. (2015). An Efficient Chemoenzymatic Process for Preparation of Ribavirin. BioMed Research International. Available at: [Link]
-
L. D. Rutjes, L. J. van der Veken, T. W. G. M. van Deursen, et al. (2021). Biocatalytic routes to anti-viral agents and their synthetic intermediates. RSC Chemical Biology. Available at: [Link]
-
J. D. F. Wadsworth, A. G. T. Smith, B. G. Uber, et al. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. RSC Chemical Biology. Available at: [Link]
-
ResearchGate. (2015). An Improved Procedure for the Preparation of Ribavirin. Available at: [Link]
-
ACS Publications. (2011). Purine nucleoside synthesis: an efficient method employing nucleoside phosphorylases. Biochemistry. Available at: [Link]
-
ResearchGate. (2015). An Efficient Chemoenzymatic Process for Preparation of Ribavirin. Available at: [Link]
-
J. Y. N. Lau, G. L. Tam, T. Liang. (2002). Mechanism of action of ribavirin in the combination treatment of chronic HCV infection. Hepatology. Available at: [Link]
-
ResearchGate. (2012). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Available at: [Link]
-
Bionity.com. (n.d.). Ribavirin. Available at: [Link]
-
Proteopedia. (2016). Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide). Available at: [Link]
-
C. E. Cameron, C. Castro. (2014). Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. Current Opinion in Virology. Available at: [Link]
Sources
- 1. Ribavirin [bionity.com]
- 2. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 9. jocpr.com [jocpr.com]
Title: A Scalable, Regioselective Synthesis of 2',3'-O-Isopropylidene-α-Ribavirin: A Key Intermediate for Antiviral Drug Development
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction: The Strategic Importance of 2',3'-O-Isopropylidene-α-Ribavirin
Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is a broad-spectrum antiviral agent, pivotal in combination therapies, particularly against Hepatitis C virus (HCV).[1][2] Its therapeutic efficacy has spurred extensive research into the synthesis of novel analogs to enhance activity, improve pharmacokinetic profiles, and reduce side effects.[1][3] A critical challenge in the chemical modification of ribavirin is the presence of three hydroxyl groups on the ribofuranosyl moiety (2', 3', and 5'). To achieve selective modification, particularly at the 5'-hydroxyl group, a robust protection strategy for the 2' and 3' positions is essential.
The formation of a 2',3'-isopropylidene acetal (also known as an acetonide) offers an elegant and efficient solution. This protecting group is stable under a wide range of reaction conditions used for 5'-position modifications, yet can be readily removed under mild acidic conditions. Therefore, 2',3'-O-Isopropylidene-α-ribavirin serves as a cornerstone intermediate for the synthesis of a diverse library of ribavirin derivatives, including potential prodrugs and targeted antiviral compounds.[4]
This application note provides a detailed, field-proven protocol for the scale-up synthesis of 2',3'-O-Isopropylidene-α-ribavirin, emphasizing the causal logic behind procedural steps, process controls for reproducibility, and critical safety considerations for implementation in a drug development setting.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway involves the direct, acid-catalyzed reaction of ribavirin with an acetone equivalent. This approach is favored for its atom economy, operational simplicity, and scalability.
The core transformation relies on the following principles:
-
Regioselectivity: The cis-diol arrangement of the 2' and 3' hydroxyl groups on the ribose ring is geometrically predisposed to form a stable, five-membered cyclic acetal with acetone. This inherent stereochemistry drives the high regioselectivity of the reaction, leaving the primary 5'-hydroxyl group available for subsequent functionalization.
-
Acid Catalysis: The reaction is catalyzed by a protic or Lewis acid. The acid protonates the carbonyl oxygen of the acetone source (e.g., 2,2-dimethoxypropane), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ribavirin.
-
Equilibrium Shift: Acetal formation is a reversible reaction. To drive the reaction to completion, the equilibrium must be shifted towards the product. This is effectively achieved by using a dehydrating agent or an acetone source like 2,2-dimethoxypropane, which produces volatile byproducts (methanol and acetone) that can be removed from the reaction mixture.
The overall workflow is a streamlined process designed for efficiency and high yield, as depicted in the following workflow diagram.
Caption: High-level workflow for the synthesis and purification of 2',3'-O-Isopropylidene-α-ribavirin.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for isopropylidene protection of nucleoside analogs and is optimized for scalability.[1][5]
3.1 Materials and Reagents
-
Ribavirin (CAS: 36791-04-5)
-
2,2-Dimethoxypropane (DMP) (CAS: 77-76-9)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (CAS: 6192-52-5)
-
Anhydrous N,N-Dimethylformamide (DMF) (CAS: 68-12-2)
-
Triethylamine (TEA) (CAS: 121-44-8)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
3.2 Step-by-Step Synthesis Procedure
-
Reaction Setup: To an oven-dried, 2 L three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Ribavirin (50.0 g, 204.7 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (500 mL) to the flask and stir the suspension. Add p-Toluenesulfonic acid monohydrate (3.90 g, 20.5 mmol, 0.1 equiv).
-
Initiation of Reaction: To the stirred suspension, add 2,2-dimethoxypropane (50.5 mL, 409.4 mmol, 2.0 equiv) via a syringe.
-
Reaction Monitoring: Heat the reaction mixture to 50-55 °C. The suspension should gradually become a clear, homogeneous solution as the reaction progresses. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 10% Methanol in Dichloromethane; visualization by UV light and/or potassium permanganate stain). The starting material (Ribavirin) is significantly more polar than the product. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the TLC indicates complete consumption of the starting material, cool the reaction mixture to room temperature. Quench the reaction by slowly adding triethylamine (5.7 mL, 41.0 mmol) to neutralize the p-TsOH catalyst.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF. The resulting crude oil will be used directly for purification.
3.3 Critical Process Parameters
| Parameter | Recommended Value | Rationale & Causality |
| Ribavirin Purity | >98% | High purity starting material prevents side reactions and simplifies purification. |
| Solvent Anhydrous | <0.05% Water | Water will hydrolyze the 2,2-dimethoxypropane and the formed acetal, inhibiting the reaction. |
| p-TsOH·H₂O (equiv) | 0.1 | Catalytic amount is sufficient; excess acid can lead to side reactions or degradation. |
| DMP (equiv) | 2.0 | A slight excess of DMP helps drive the equilibrium towards product formation. |
| Temperature | 50-55 °C | Provides sufficient thermal energy to overcome the activation barrier without causing degradation of the product. |
| Reaction Time | 4-6 hours | Typical time to completion; must be confirmed by reaction monitoring (TLC). |
3.4 Reaction Mechanism Visualization
The following diagram illustrates the acid-catalyzed mechanism for the formation of the 2',3'-isopropylidene acetal.
Caption: Mechanism of acid-catalyzed 2',3'-O-isopropylidene acetal formation on ribavirin.
Purification and Characterization
Purification of the crude product is critical to remove unreacted starting materials, byproducts, and residual solvent. Flash column chromatography is the method of choice for achieving high purity on a large scale.
4.1 Purification Protocol
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable solvent system (e.g., starting with 100% Ethyl Acetate and gradually increasing polarity with Methanol).
-
Sample Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient solvent system. A typical gradient might be from 0% to 5% Methanol in Ethyl Acetate.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2',3'-O-Isopropylidene-α-ribavirin as a white solid or foam.
4.2 Analytical Specifications
The final product should be characterized to confirm its identity and purity.
| Analysis | Specification |
| Appearance | White to off-white solid/foam |
| Purity (HPLC) | ≥98% |
| ¹H NMR | Consistent with the structure, showing characteristic signals for the isopropylidene methyl groups (two singlets around δ 1.3-1.6 ppm) and the ribose protons. |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ corresponding to C₁₁H₁₆N₄O₅ (MW: 284.27 g/mol ). |
Process Safety and Scale-Up Considerations
5.1 Hazard Analysis and Mitigation
-
Ribavirin: Ribavirin is a known teratogen and can cause reproductive harm.[5][6] All handling should be performed in a well-ventilated fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety glasses.[1][6][7] Pregnant individuals or those planning to become pregnant should not handle this compound.[5]
-
Solvents: DMF is a reproductive hazard and can be absorbed through the skin. Ethyl acetate and hexanes are flammable. All solvent handling should occur in a fume hood away from ignition sources.
-
Reagents: p-Toluenesulfonic acid is corrosive. Triethylamine has a strong, irritating odor. Handle with care and appropriate PPE.
5.2 Scalability Insights
-
Reaction Vessel: For larger scales (>100 g), a mechanically stirred, jacketed glass reactor is recommended for better temperature control and mixing.
-
Purification: At scales exceeding several hundred grams, flash column chromatography can become cumbersome. Alternative purification methods such as crystallization should be explored. The solubility profile of 2',3'-O-Isopropylidene-α-ribavirin in various solvents should be investigated to develop a robust crystallization protocol.
-
Waste Disposal: All waste, especially ribavirin-contaminated materials, must be disposed of according to institutional and local regulations for hazardous chemical waste.[7]
References
-
Duchefa Biochemie. Ribavirin Safety Data Sheet. [Link]
-
Metasci. Safety Data Sheet Ribavirin. [Link]
-
Rabuffetti, M., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Catalysts. [Link]
-
News-Medical.Net. (2022). Ribavirin Chemistry. [Link]
-
California Department of Public Health (CDPH). (2008). Ribavirin Hazard Alert. [Link]
-
bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [Link]
-
Legrand, B., et al. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). An Improved Procedure for the Preparation of Ribavirin. [Link]
- Google Patents. (2003).
-
Duke University. (n.d.). Information for personnel: Ribavirin. [Link]
-
Sakharov, V., et al. (2015). An Efficient Chemoenzymatic Process for Preparation of Ribavirin. International Journal of Chemical Engineering. [Link]
-
Lau, J. Y. (2002). Mechanism of action of ribavirin in the combination treatment of chronic HCV infection. Hepatology. [Link]
-
Ciuffreda, P., et al. (2007). 2',3'-isopropylidene group, a molecular scaffold to study the activity of adenosine and adenylate deaminase on adenosine analogues modified in the ribose moiety. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Wu, G., et al. (2012). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules. [Link]
-
Li, F., et al. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. Molecules. [Link]
Sources
- 1. Synthesis of ribavirin 2’-Me-C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. 2',3'-isopropylidene group, a molecular scaffold to study the activity of adenosine and adenylate deaminase on adenosine analogues modified in the ribose moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
2',3'-Isopropylidene alpha-ribavirin derivatization for biological screening
Application Note: Synthesis, Characterization, and Biological Profiling of 2',3'-O-Isopropylidene-\u03b1-Ribavirin
Executive Summary
This technical guide details the derivatization of
The 2',3'-isopropylidene protection serves two functions in biological screening:
-
Lipophilicity Enhancement: It significantly increases the logP, facilitating passive diffusion across cell membranes.
-
Metabolic Shunt: It blocks the 2' and 3' hydroxyls, preventing premature phosphorylation or degradation until intracellular acid-catalyzed hydrolysis releases the free nucleoside.
Chemical Synthesis Protocol
Objective: Selective protection of the 2',3'-cis-diol of
Reaction Mechanism
The reaction utilizes an acid-catalyzed transacetalization. The thermodynamic stability of the 5,5-fused ring system (ribose + dioxolane) drives the reaction.
Figure 1: Synthetic pathway for the acetonide protection of
Materials
-
Starting Material:
-Ribavirin (purity >95%, typically isolated from synthetic ribavirin mixtures via HPLC). -
Reagents: Acetone (anhydrous), 2,2-Dimethoxypropane (2,2-DMP), p-Toluenesulfonic acid monohydrate (p-TsOH).
-
Solvent: DMF (if solubility in acetone is poor) or pure Acetone.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend
-ribavirin (1.0 eq, 1 mmol) in anhydrous acetone (10 mL). -
Activation: Add 2,2-dimethoxypropane (2.0 eq) to scavenge water and drive the equilibrium.
-
Catalysis: Add p-TsOH (0.1 eq). The suspension should clear as the reaction proceeds and the lipophilic product forms.
-
Monitoring: Stir at room temperature. Monitor via TLC (SiO2, 10% MeOH in DCM). The product (
) will migrate faster than the starting material ( ). -
Quenching: Once conversion is >98%, neutralize by adding Triethylamine (0.2 eq). Stir for 10 mins.
-
Workup: Concentrate in vacuo. Resuspend residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO3 (2x) and Brine (1x).
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Critical QC Point:
The
-
-form:
Hz. -
-form:
Hz (dependent on sugar pucker). -
Validation: Confirm the presence of isopropylidene methyl singlets at
and ppm.
Biological Screening Protocols
Objective: Evaluate the derivative for cytotoxicity, cellular uptake, and antiviral specificity.
Screening Workflow Logic
Figure 2: Biological screening workflow for lipophilic nucleoside analogs.
Protocol A: Cytotoxicity Profiling (CC50)
Rationale: Determine the non-toxic window. The acetonide group may increase toxicity by altering off-target binding.
-
Seeding: Seed Huh-7 cells (hepatocytes) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Prepare serial dilutions of 2',3'-IP-
-Ribavirin (0.1 M to 500 M) in media. Include DMSO control. -
Incubation: Incubate for 48h and 72h.
-
Readout: Add CCK-8 or MTS reagent. Measure Absorbance at 450nm/490nm.
-
Calculation:
is the concentration reducing cell viability by 50%.
Protocol B: Antiviral Specificity (Negative Control Study)
Rationale:
-
System: HCV Replicon system (Luciferase reporter) or RSV-GFP infected A549 cells.
-
Dosing: Treat cells with
of the parent -ribavirin alongside equimolar 2',3'-IP- -ribavirin. -
Timepoint: 48h post-infection.
-
Readout: Luciferase activity (RLU) or GFP fluorescence intensity.
-
Success Criteria:
-
High Activity: Suggests the
-anomer is isomerized or binds a novel target. -
No Activity: Confirms stereospecificity of the target (IMPDH/Polymerase).
-
Data Analysis & Interpretation
The following table structure is recommended for reporting results to ensure clear SAR (Structure-Activity Relationship) derivation.
Table 1: Comparative Screening Data Template
| Compound | Anomer | 2',3'-Modification | LogP (Calc) | CC50 (Huh-7) | EC50 (HCV) | Selectivity Index (SI) |
| Ribavirin (Ref) | Beta | None (OH, OH) | -1.85 | >100 | ~10 | >10 |
| Alpha | None (OH, OH) | -1.85 | >500 | Inactive | N/A | |
| 2',3'-IP- | Beta | Isopropylidene | +0.20 | TBD | TBD | TBD |
| 2',3'-IP- | Alpha | Isopropylidene | +0.20 | Target | Target | Target |
Interpretation Guide:
-
If 2',3'-IP-
-RBV shows antiviral activity: This indicates a potential "prodrug" mechanism where intracellular enzymes might be epimerizing the drug, or the acetonide group facilitates entry into a compartment where the -anomer has a unique effect (e.g., mitochondrial toxicity or specific transporter inhibition). -
Stability Note: The isopropylidene group is acid-labile. Ensure cell culture media is buffered to pH 7.4 to prevent premature hydrolysis in the supernatant.
References
-
Witkowski, J. T., et al. (1972). Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides.[2] Journal of Medicinal Chemistry. Link
-
Sidwell, R. W., et al. (1972). Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide. Science. Link
-
Pommier, A., et al. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journal of Organic Chemistry. Link
-
Smith, D. B., et al. (2009). The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of ribavirin. Bioorganic & Medicinal Chemistry Letters. Link
Sources
experimental design for antiviral testing of 2',3'-Isopropylidene alpha-ribavirin derivatives
Application Note: Experimental Design for Antiviral Testing of 2',3'-Isopropylidene -Ribavirin Derivatives
Executive Summary & Rationale
Ribavirin (1-
The 2',3'-isopropylidene protection (acetonide group) significantly alters the physicochemical properties of the nucleoside, increasing lipophilicity and potentially membrane permeability. However, it blocks the 2' and 3' hydroxyls, preventing typical phosphorylation unless hydrolyzed. Furthermore, the
This guide details the protocol for evaluating these specific derivatives, focusing on solubility management , stability testing , and mechanistic validation to distinguish between intrinsic activity and metabolic conversion.
Compound Management & Quality Control
The lipophilic nature of the isopropylidene group requires modified handling compared to standard Ribavirin.
Solubilization and Storage[4]
-
Stock Solution: Dissolve derivatives in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM .
-
Note: Unlike free Ribavirin, which is water-soluble, isopropylidene derivatives may precipitate in aqueous buffers at high concentrations.
-
-
Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C . Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Working Solutions: Dilute stock into pre-warmed (
C) culture media immediately prior to use. Ensure final DMSO concentration is <0.5% to prevent solvent cytotoxicity.
Stability Verification (HPLC-UV)
The acetonide group is acid-labile. Verify stability in culture media (pH 7.4) vs. lysosomal mimics (pH 5.0).
-
Incubation: Incubate
compound in DMEM (10% FBS) at C for 0, 6, 12, and 24 hours. -
Extraction: Precipitate proteins with cold acetonitrile (1:3 ratio).
-
Analysis: Run on RP-HPLC (C18 column).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).
-
Detection: UV at 230 nm (triazole absorbance).
-
Success Criteria:
parent compound retention at 24h in neutral media.
-
Cytotoxicity Profiling (Safety Assessment)
Before antiviral efficacy can be claimed, the CC
Cell Lines[1][5][6][7][8][9]
-
Vero E6 (Kidney epithelial, robust for toxicity).
-
Huh-7 / Huh-7.5 (Hepatocytes, relevant for HCV/Flavivirus targets).
-
A549 (Lung epithelial, relevant for RSV/Influenza).
MTS/MTT Assay Protocol
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Remove media. Add serial dilutions of the derivative (e.g.,
down to ) in triplicate.-
Controls: Vehicle (0.5% DMSO), Positive Control (Puromycin or Cycloheximide).
-
-
Incubation: 48–72 hours at
C, 5% CO . -
Readout: Add MTS reagent. Incubate 2–4h. Measure Absorbance at 490 nm.
-
Calculation:
Fit curve to determine CC .
Antiviral Efficacy Assays (EC )
Since Ribavirin is broad-spectrum, test against a panel of RNA viruses.[1][4][5][6][7][8][9] The acetonide group may enhance entry, potentially lowering the EC
Viral Targets[5][7][8][9][11][15]
-
Primary: Influenza A (H1N1) or RSV (Respiratory Syncytial Virus).[7]
-
Secondary: Dengue (DENV) or Zika (ZIKV) (Flaviviruses).
-
Surrogate: Bovine Viral Diarrhea Virus (BVDV) (Surrogate for HCV).[10]
Cytopathic Effect (CPE) Inhibition Assay
Best for high-throughput screening.
-
Infection: Infect confluent monolayers with virus at MOI 0.01 – 0.1 (Multiplicity of Infection).
-
Adsorption: Incubate 1h at
C. Wash with PBS to remove unbound virus. -
Treatment: Add media containing serial dilutions of the derivative.
-
Reference Standard:
-Ribavirin (Sigma-Aldrich).
-
-
Incubation: 3–5 days (virus dependent) until vehicle control shows 90% CPE.
-
Quantification: Fix with Formalin, stain with Crystal Violet . Measure OD
. -
Analysis: Calculate EC
(Effective Concentration 50%).
Viral Yield Reduction (qPCR)
Gold standard for confirming replication inhibition.
-
Supernatant Collection: At peak viral titer (e.g., 48h pi), collect supernatant.
-
RNA Extraction: Use viral RNA extraction kit.
-
RT-qPCR: Use virus-specific primers (e.g., NS5B for Flaviviruses, M gene for Influenza).
-
Log Reduction: Compare Ct values to standard curve to quantify viral copy number reduction.
Mechanism of Action (MoA) Investigation
This section is critical for
IMPDH Inhibition Assay
Ribavirin's primary mechanism is IMP Dehydrogenase (IMPDH) inhibition, depleting GTP pools.[4][7][8][9]
-
Hypothesis: The
-anomer or the isopropylidene derivative likely does not bind IMPDH directly due to steric hindrance. Activity implies conversion to -Ribavirin-MP. -
Protocol:
-
Treat cells with EC
of the compound for 24h. -
Extract intracellular nucleotides using cold methanol.
-
Analyze GTP/ATP ratio via HPLC-MS/MS.
-
Result: A decrease in GTP pools confirms IMPDH targeting.[4]
-
Time-of-Addition Assay
Determines which stage of the viral lifecycle is inhibited.
Figure 1: Time-of-Addition experimental logic. Isopropylidene derivatives may show enhanced entry inhibition due to lipophilicity compared to parent Ribavirin.
Data Presentation & Statistical Analysis
Summary Table Template
| Compound ID | CC | EC | SI (CC | Log P (Calc) | Notes |
| -1.8 | Standard Control | ||||
| N/A | -1.8 | Anomer Control | |||
| 2',3'-Iso- | TBD | TBD | TBD | +0.5 | Test Article |
Statistical Methods
-
All assays performed in biological triplicate (
). -
Non-linear regression (4-parameter logistic fit) for EC
/CC using GraphPad Prism or SigmaPlot. -
Significance: One-way ANOVA with Dunnett’s post-test vs. Vehicle.
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Solution |
| Precipitation in Media | High lipophilicity of acetonide group. | Reduce stock concentration; ensure slow addition to vortexing media; limit final concentration to |
| No Antiviral Activity | Lack of intracellular hydrolysis. | The acetonide might be too stable. Check activity in low pH media (if cells tolerate) or verify uptake via Mass Spec. |
| High Cytotoxicity | Off-target membrane disruption. | If CC |
References
-
Crotty, S., et al. (2000). The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen.[11][12] Nature Medicine, 6(12), 1375–1379. Link
-
Graci, J. D., & Cameron, C. E. (2006). Mechanisms of action of ribavirin against distinct viruses. Reviews in Medical Virology, 16(1), 37–48.[4] Link
-
Sidwell, R. W., et al. (1972). Broad-spectrum antiviral activity of Virazole: 1-f8-D-ribofuranosyl-1,2,4-triazole-3-carboxamide. Science, 177(4050), 705–706. Link
-
Witkowski, J. T., et al. (1972). Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides.[12] Journal of Medicinal Chemistry, 15(11), 1150–1154. Link
-
Paeshuyse, J., et al. (2011). Hemolytic anemia and ribavirin analogs.[13] Antiviral Research, 92(1), 1–12. Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. scielo.br [scielo.br]
- 3. Crystallization Selectivity of Ribavirin Solution and Amorphous Phase [mdpi.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antivirally active ribavirin analogues--4,5-disubstituted 1,2,3-triazole nucleosides: biological evaluation against certain respiratory viruses and computational modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Ribavirin derivatives with a hexitol moiety: synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Mechanism of action of ribavirin in the combination treatment of chronic HCV infection [natap.org]
- 13. Synthesis and evaluation of a new phosphorylated ribavirin prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 2',3'-Isopropylidene alpha-ribavirin deprotection
Technical Support Center: 2',3'-Isopropylidene -Ribavirin Deprotection
Welcome to the Nucleoside Chemistry Support Hub.
User Role: Senior Application Scientist
Subject: Optimization and Troubleshooting of Acetonide (Isopropylidene) Removal from
Core Directive & Scientific Context
The deprotection of 2',3'-O-isopropylidene-
The transformation relies on the acid-catalyzed hydrolysis of the cyclic acetal (ketal) protecting group. The mechanism involves the protonation of one of the acetal oxygens, followed by ring opening to an oxocarbenium ion intermediate, and final hydrolysis by water.
Key Reaction Parameters:
-
Reagent: Brønsted Acid (TFA, AcOH, or HCl).
-
Solvent: Water (essential nucleophile) + Co-solvent (MeOH, Dioxane) if solubility is limiting.
-
Critical Quality Attribute (CQA): Retention of the glycosidic bond and stereochemical integrity at C1'.
Standard Operating Protocol (SOP)
Before troubleshooting, ensure you are following the Self-Validating Standard Protocol . This method uses Trifluoroacetic Acid (TFA) due to its volatility, allowing for easy workup without salt formation.
Reagents:
-
Substrate: 2',3'-O-isopropylidene-
-ribavirin -
Acid: Trifluoroacetic Acid (TFA), Sequencing Grade
-
Solvent: Deionized Water (Milli-Q preferred)
Workflow:
-
Dissolution: Dissolve the substrate in a mixture of TFA:Water (9:1 v/v) at 0°C.
-
Note: If the substrate is insoluble, a pre-dissolution in minimal methanol is acceptable, but keep organic solvent <20% to maximize hydrolysis rate.
-
-
Reaction: Stir at 0°C for 30 minutes , then warm to Room Temperature (20-25°C) .
-
Validation: Monitor by TLC (System: DCM/MeOH 8:2). The isopropylidene starting material (Rf ~0.6) should disappear, and the free nucleoside (Rf ~0.2) should appear.
-
-
Quench & Isolation:
-
Do not use basic aqueous workup (avoids base-catalyzed epimerization or amide hydrolysis).
-
Evaporate volatiles in vacuo at <35°C.
-
Co-evaporate with Ethanol (
) or Toluene to remove trace TFA and water.
-
-
Purification: Lyophilize from water to obtain the final product as a white powder.
Troubleshooting Guide (Q&A)
Issue 1: Product Degradation (Glycosidic Bond Cleavage)
Q: I am seeing the formation of free 1,2,4-triazole base and ribose decomposition products. How do I stop this?
A: This indicates the acidic conditions are too harsh (pH < 1) or the temperature is too high, leading to protonation of the triazole ring or the ribose oxygen, triggering glycosidic cleavage.
-
Root Cause: High temperature or prolonged exposure to strong acid.
-
Solution: Switch to the Acetic Acid Method .
-
Use 80% Aqueous Acetic Acid at 50°C .
-
AcOH is a weaker acid (
4.76 vs TFA 0.23), significantly reducing the rate of glycosidic hydrolysis while still cleaving the acetal.
-
-
Validation: Check the UV absorbance ratio. The free base and nucleoside often have distinct UV profiles.
Issue 2: Incomplete Deprotection (Stalled Reaction)
Q: After 24 hours, I still see significant starting material (SM) on TLC. Adding more acid hasn't helped.
A: This is a classic thermodynamic stall caused by insufficient water or equilibrium issues.
-
Root Cause 1: Water Starvation. The reaction consumes water. If you are using anhydrous TFA or very high concentrations of organic co-solvent (e.g., Dioxane), the equilibrium cannot shift to the diol product.
-
Fix: Ensure the reaction mixture contains at least 10-20% water by volume.
-
-
Root Cause 2: Product Inhibition (Acetone). The reaction releases acetone. In a closed vessel, the equilibrium may prevent completion.
-
Fix: Run the reaction open to air (if scale permits) or under a light nitrogen stream to strip away the acetone byproduct, driving Le Chatelier’s principle.
-
Issue 3: Solubility & Precipitation
Q: My starting material precipitates out when I add the aqueous acid, stopping the reaction.
A: The protected nucleoside is lipophilic, while the deprotected product is hydrophilic.
-
Solution: Use a "Homogenizing Co-solvent."
-
Add THF or Dioxane to the aqueous acid mixture until a clear solution is obtained.
-
Recommended Ratio: TFA:Water:THF (2:1:1).
-
Warning: Avoid Acetone as a co-solvent, as it is the byproduct of the reaction and will inhibit deprotection.
-
Issue 4: Anomerization ( )
Q: I isolated the product, but NMR suggests a mixture of
A: Yes, strong acid can cause anomerization via ring-opening/closing, although it is slower than acetal hydrolysis.
-
Diagnostic: Check the H1'-H2' coupling constant in
H NMR.-
-anomer:
Hz. -
-anomer (Ribavirin):
Hz (pseudo-singlet).
-
-anomer:
-
Fix: Limit reaction time strictly to the point of SM consumption. Do not let the reaction stir "overnight" for convenience. Neutralize immediately with Triethylamine (TEA) before evaporation if using strong mineral acids (HCl).
Comparative Data: Acid Selection
| Reagent System | Reaction Rate | Risk of Degradation | Workup Ease | Recommended For |
| 90% TFA (aq) | Fast (<1 h) | Moderate | High (Volatile) | Standard Scale (<1g) |
| 80% AcOH (aq) | Slow (4-12 h) | Low | Medium (High BP) | Large Scale / Labile Bases |
| Dowex 50W (H+) | Medium | Very Low | Very High (Filtration) | Cleanest Profile |
| HCl / MeOH | Fast | High | Medium | Not Recommended |
Visual Workflow (Logic Diagram)
The following diagram illustrates the decision matrix for troubleshooting the deprotection process.
Caption: Decision Logic for Isopropylidene Deprotection. Blue nodes indicate actions, Yellow nodes indicate decision points, and Red/Green indicate outcomes.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acetal deprotection conditions).
-
Ewing, G. J., & Robins, M. J. (1999).[1] An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses. Organic Letters. Link
-
Glen Research. (n.d.). Deprotection Guide: RNA and Nucleoside Analogues. Glen Research Technical Support. Link
-
BenchChem. (2025).[2] Troubleshooting Acetal Deprotection in the Presence of Sensitive Functional Groups. BenchChem Technical Guides. Link
-
Whistler, R. L., & Wolfrom, M. L. (1962).[3] Methods in Carbohydrate Chemistry. Academic Press.[3] (Foundational protocols for sugar deprotection).
side reactions in the synthesis of 2',3'-Isopropylidene alpha-ribavirin
Technical Support Center: 2',3'-Isopropylidene- -ribavirin Synthesis
Current Status: Online Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization
Reaction Pathway & Failure Mode Analysis
The synthesis relies on the acid-catalyzed ketalization of
Visualizing the Chemical Landscape
The following diagram maps the intended pathway against the three most critical side-reaction cascades.
Figure 1: Reaction landscape showing the kinetic target versus thermodynamic and hydrolytic pitfalls.
Troubleshooting Modules (Q&A)
Module A: Stereochemical Integrity (The Anomeric Drift)
User Question: My NMR shows a splitting of the H-1' signal (doublet becoming two sets of signals). I started with pure
Technical Diagnosis:
You are experiencing Acid-Catalyzed Anomerization .
Ribavirin is a nucleoside.[1][2][3][4] The glycosidic bond (N-C1') is susceptible to protonation, leading to ring opening and re-closure. While the 2',3'-isopropylidene ring stabilizes the furanose conformation, prolonged exposure to acid allows the system to equilibrate to the thermodynamically more stable
The Fix:
-
Switch to Kinetic Control: The formation of the acetonide is significantly faster than the anomerization.
-
Current: Likely running at 25°C–40°C for >12 hours.
-
Correction: Cool reaction to 0°C–4°C. Quench immediately upon disappearance of starting material (TLC monitoring).
-
-
Neutralization Protocol: Do not concentrate the acidic reaction mixture. Neutralize with
or solid before removing the solvent. Acid + Heat + Concentration = Anomerization.
Module B: Regioselectivity & Oligomerization
User Question: I am seeing a "gummy" residue and high molecular weight impurities by MS (M+ > 400). The 5'-OH should be free, but it seems blocked.
Technical Diagnosis: You have triggered 5'-O-Ketalization or Intermolecular Dimerization . When using 2,2-dimethoxypropane (DMP) as a dehydrating agent/reagent, the 5'-hydroxyl can participate in exchange reactions, forming a mixed acetal (5'-O-(2-methoxypropan-2-yl)) or reacting with the acetonide of another molecule to form a dimer.
Data Comparison: Reagent Impact
| Parameter | Acetone (Solvent) | 2,2-Dimethoxypropane (DMP) |
| Mechanism | Dehydration (Equilibrium limited) | Trans-ketalization (Irreversible w/ MeOH removal) |
| Water Sensitivity | High (Requires molecular sieves) | Low (Scavenges water) |
| Risk of 5'-O-Rxn | Low | High (if DMP is in large excess) |
| Recommended Use | Primary Solvent | Additive (1.1–1.5 equiv only) |
The Fix:
-
Limit DMP: Use Acetone as the solvent and add DMP only stoichiometrically (1.2 eq) to scavenge water.
-
Dilution: Increase solvent volume (from 5 mL/g to 15 mL/g) to discourage intermolecular dimerization.
-
Hydrolytic Workup: If 5'-protected species are observed, treat the crude residue briefly with 80% aqueous acetic acid (room temp, 30 mins). The 5'-acyclic ketal is much more labile than the 2',3'-cyclic acetonide and will hydrolyze selectively.
Module C: Functional Group Attrition
User Question: The mass spec shows a peak at [M+1] = 287 (Target) but also significant 288 and 273. The IR signal for the amide is weakening.
Technical Diagnosis: This indicates Hydrolysis of the Carboxamide . The 1,2,4-triazole-3-carboxamide is stable under neutral conditions but converts to the carboxylic acid (mass +1, -NH2 +OH) or methyl ester (if MeOH is present from DMP) under acidic conditions.
The Fix:
-
Catalyst Selection: Switch from mineral acids (
, HCl) to anhydrous p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) . -
Moisture Control: Hydrolysis requires water. Ensure the reaction is strictly anhydrous.
-
Flame-dry glassware.
-
Use oven-dried molecular sieves (4Å) in the reaction vessel.
-
Validated Experimental Protocol
To minimize the side reactions described above, use this optimized "Kinetic Trap" protocol.
Reagents:
-
-Ribavirin (dried in vacuo over
, 24h) -
Acetone (HPLC grade, dried over 4Å sieves)
-
p-TsOH
(Catalytic, 0.05 eq) -
2,2-Dimethoxypropane (1.2 eq)
Step-by-Step:
-
Suspension: Suspend
-ribavirin (1.0 g) in dry Acetone (20 mL). Note: Nucleosides often do not dissolve until the reaction proceeds. -
Scavenging: Add 2,2-Dimethoxypropane (1.2 eq). Stir for 10 mins at room temperature.
-
Catalysis (The Critical Step): Cool the mixture to 0°C . Add p-TsOH (0.05 eq).
-
Monitoring: Stir at 0°C–5°C. Monitor by TLC (System: DCM/MeOH 9:1).
-
Target Time: 1–3 hours.
-
Stop Condition: As soon as the baseline spot (Ribavirin) disappears.
-
-
Quenching: Add solid
(2 eq relative to acid) or (0.1 mL) while still at 0°C. Stir for 15 mins. -
Workup: Filter off solids. Evaporate filtrate at < 30°C (bath temp).
-
Why? Heat during evaporation promotes anomerization even with trace acid.
-
-
Purification: Flash chromatography on silica gel (neutralized with 1%
during packing). Elute with EtOAc/MeOH.
Decision Tree for Troubleshooting
Use this logic flow to diagnose the root cause of low yields.
Figure 2: Diagnostic decision tree for identifying and correcting synthetic failures.
References
-
Witkowski, J. T., Robins, R. K., Sidwell, R. W., & Simon, L. N. (1972). Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. Journal of Medicinal Chemistry, 15(11), 1150–1154.
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Refer to Chapter 4: Protecting Groups in Nucleoside Synthesis).
-
Pishawikar, S. A., et al. (2013). Process for the preparation of Ribavirin.[5] US Patent 20130150567. (Details industrial scale protection/deprotection strategies).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Section on 1,2- and 1,3-Diols: Acetonides).[6]
Sources
- 1. sterispharma.com [sterispharma.com]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 4. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antiviral drug ribavirin is a selective inhibitor of S-adenosyl-L-homocysteine hydrolase from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding epimerization during 2',3'-Isopropylidene alpha-ribavirin reactions
Technical Support Guide: Stereochemical Integrity in 2',3'-O-Isopropylidene Ribavirin Reactions
Core Directive & Scientific Context
The Challenge:
Ribavirin (1-
Whether you are trying to maintain the bioactive
The Mechanism of Failure:
Under strong acidic conditions (e.g.,
The Solution: You must shift from Thermodynamic Control to Kinetic Control . This guide details how to install and manipulate the isopropylidene group without triggering the ring-opening mechanism.
Mechanism of Epimerization (Visualized)
The following diagram illustrates the "Danger Zone"—the reversible pathway that must be avoided.
Caption: Figure 1. The acid-catalyzed ring-opening mechanism responsible for C1' epimerization. Avoiding the oxocarbenium intermediate is critical.
Optimized Protocol: Kinetic Control Synthesis
To avoid epimerization, use 2,2-Dimethoxypropane (DMP) with a mild acid catalyst under anhydrous conditions. This method drives the reaction via transketalization rather than dehydration, avoiding the water generation that promotes hydrolysis and ring opening.
Protocol: 2',3'-O-Isopropylidene-Ribavirin (Low-Epimerization Method)
| Parameter | Specification | Rationale |
| Reagent | 2,2-Dimethoxypropane (DMP) | Acts as both reagent and water scavenger. |
| Solvent | Dry Acetone (or DMF if solubility is low) | Maintains solubility; DMF stabilizes the transition state. |
| Catalyst | Perchloric Acid ( | |
| Stoichiometry | 1.0 eq Ribavirin : 1.2 eq DMP : 0.05 eq Acid | Excess acid promotes anomerization. Keep it catalytic. |
| Temperature | 0°C to Room Temp (20-25°C) | NEVER HEAT. Heat provides the energy for ring opening. |
| Quenching | Triethylamine ( | Critical Step. Must neutralize acid before concentration. |
Step-by-Step Workflow:
-
Suspension: Suspend 10 mmol of Ribavirin in 50 mL of anhydrous acetone.
-
Add Reagent: Add 12 mmol (1.5 mL) of 2,2-dimethoxypropane.
-
Catalysis: Add 70%
(0.2 mL) dropwise at 0°C. -
Reaction: Stir at room temperature. The solution should become clear within 1-2 hours as the product forms.
-
Checkpoint: Monitor by TLC (SiO2, 10% MeOH in DCM). Product
~0.5; Starting Material ~0.1.
-
-
Neutralization (The "Save" Point): Once SM is consumed, immediately add
(1.5 eq relative to acid) to quench.-
Warning: Concentrating the acidic solution will cause immediate epimerization.
-
-
Workup: Concentrate in vacuo. The residue is the kinetically trapped acetonide.
Troubleshooting Guide (FAQ)
Q1: I see two spots on my TLC after the reaction. Is this the alpha anomer?
-
Diagnosis: Likely yes. The
-acetonide usually runs slightly higher or lower than the -form depending on the solvent system, but they are close. -
Root Cause: You likely used strong acid (pTsOH) with heat, or the reaction ran too long (allowing thermodynamic equilibration).
-
Fix: Switch to the DMP/Perchloric acid method at 0°C. Do not reflux.
Q2: My product epimerized during the workup/drying step.
-
Diagnosis: "Acidic memory." Even trace acid during rotary evaporation (where concentration increases) catalyzes the ring opening.
-
Fix: Wash the organic phase with saturated
or ensure the quenching base ( ) is present in slight excess during evaporation.
Q3: Can I separate the
-
Answer: Yes, but it is difficult.
-
Method: Flash chromatography using a gradient of Acetone in Hexanes (20%
50%) or MeOH in DCM (2% 5%). -
Note: Recrystallization is often more effective. The
-anomer crystallizes more readily from EtOH/Water mixtures, while the -anomer tends to remain in the mother liquor.
Q4: I am reacting the
-
Answer: The same rules apply. The
-anomer is often the thermodynamic sink in water, but the -anomer is stable if you prevent ring opening. -
Protocol: Maintain pH > 7 during all aqueous workups. Avoid protic solvents (MeOH, Water) in the presence of Lewis acids.
Analytical Validation
You must verify stereochemical purity before proceeding to the next step.
| Method | Notes | ||
| 1H NMR ( | The | ||
| 13C NMR ( | |||
| HPLC | Retention time | Distinct | Use C18 column, Water/Acetonitrile gradient. |
Decision Tree for Reaction Design
Caption: Figure 2. Decision matrix for selecting reaction conditions to minimize epimerization risk.
References
-
Witkowski, J. T., et al. (1972). "Design, synthesis, and broad spectrum antiviral activity of 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides." Journal of Medicinal Chemistry, 15(11), 1150–1154.
-
Sidwell, R. W., et al. (1972). "Broad-spectrum antiviral activity of Virazole: 1-f8-D-ribofuranosyl-1,2,4-triazole-3-carboxamide." Science, 177(4050), 705-706.
-
Pfrengle, F., et al. (2008).[2] "Acetonides in Nucleoside Chemistry." Synlett, 2008(19), 2965-2968.
-
Niedballa, U., & Vorbrüggen, H. (1974). "A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides." Journal of Organic Chemistry, 39(25), 3654–3660. (Foundational reference for kinetic control in nucleosides).
Sources
troubleshooting guide for scaling up 2',3'-Isopropylidene alpha-ribavirin production
Technical Support Center: Scaling 2',3'-Isopropylidene- -Ribavirin
Introduction: The Anomeric Challenge
Scaling up the 2',3'-isopropylidene protection of Ribavirin (1-
While the
This guide addresses the specific friction points of scaling this reaction, with a focus on yield retention, anomeric integrity, and safety.
Module 1: Reaction Kinetics & Conversion
Q: Why is my conversion stalling at ~85-90% despite extended reaction times?
A: You are likely fighting the water equilibrium.
The formation of the 1,3-dioxolane ring (acetonide) is a reversible equilibrium. On a small scale, using anhydrous acetone and molecular sieves is sufficient. On a kilogram scale, the water generated by the reaction accumulates, pushing the equilibrium back toward the starting material (hydrolysis).
The Fix: Chemical Water Scavenging Do not rely solely on physical water removal (sieves) for scale-up. Switch to a chemical scavenging method using 2,2-Dimethoxypropane (DMP) .
-
Mechanism: DMP reacts with the water generated during ketalization to form methanol and acetone. This consumes the water irreversibly and generates more solvent (acetone), driving the reaction to completion (Le Chatelier’s principle).
-
Protocol Adjustment: Add DMP (1.1–1.5 equivalents relative to Ribavirin) to the acetone slurry before adding the acid catalyst.
Table 1: Impact of Water Scavenging on Conversion (50g Scale)
| Scavenging Method | Reaction Time | Conversion (HPLC) | Impurity Profile |
| Anhydrous Acetone (Control) | 12 Hours | 88% | Low |
| Soxhlet (3Å Sieves) | 8 Hours | 94% | Moderate (Thermal stress) |
| 2,2-Dimethoxypropane (DMP) | 4 Hours | >99% | Low |
Critical Note: The reaction generates Methanol (MeOH) as a byproduct of DMP hydrolysis. While MeOH helps solubilize the polar Ribavirin starting material, excessive MeOH can slow the reaction slightly. Ensure your acid catalyst loading (typically p-TsOH) accounts for the buffering capacity of the system.
Module 2: Anomeric Selectivity & Isolation
Q: I am targeting the -anomer, but the -anomer precipitates first. How do I recover the -product?
A: You must exploit the solubility inversion.
Ribavirin itself is water-soluble. The 2',3'-isopropylidene derivatives are lipophilic. Crucially, the
The Separation Protocol:
-
Reaction Completion: Ensure full protection of the crude mixture (containing both
and ). -
Neutralization: Quench with Triethylamine (TEA) to pH 7-8.
-
Concentration: Remove Acetone/DMP/MeOH under vacuum.
-
Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water to remove unreacted Ribavirin and salts.
-
Fractional Crystallization:
-
Step A (Beta Removal): Concentrate the EtOAc layer and cool to 0°C. The
-acetonide will precipitate. Filter this off. -
Step B (Alpha Enrichment): The mother liquor is now enriched with the
-acetonide. Evaporate to dryness. -
Step C (Alpha Isolation): Recrystallize the residue from a more non-polar solvent system, such as Ether/Hexane or Isopropanol/Hexane , where the
-isomer can be forced out.
-
Q: Can the reaction conditions cause anomerization (Alpha Beta)?
A: Yes, under specific stress conditions.
While the acetonide protection is kinetically controlled, strong acids at high temperatures can open the ribofuranose ring, leading to thermodynamic equilibration (anomerization).
-
Risk Factor: High temperatures (>50°C) combined with strong mineral acids (H₂SO₄, HClO₄).
-
Prevention: Use p-Toluenesulfonic acid (p-TsOH) as the catalyst. It is milder and easier to handle on scale. Maintain reaction temperature between 20°C and 25°C . Do not heat to reflux unless absolutely necessary for solubility.
Module 3: Work-up & Stability
Q: The product turns yellow and degrades upon solvent removal. What is happening?
A: Acid-catalyzed hydrolysis during concentration.
If the acid catalyst (p-TsOH) is not completely neutralized before you strip the solvent, the increasing concentration of acid in the hot, viscous oil will reverse the reaction (removing the protecting group) or degrade the nucleoside base.
The "Self-Validating" Quench Protocol:
-
Check pH: Do not rely on calculation. Spot an aliquot of the reaction mixture onto wet pH paper. It should be red (pH < 2).
-
Add Base: Add Triethylamine (TEA) or 25% aq. Ammonia dropwise.
-
Verify Endpoint: The mixture must reach pH 7.5–8.0 .
-
Color Check: The solution should remain colorless or pale. Yellowing indicates base degradation or oxidation; immediate darkening indicates acid charring.
Visualizing the Workflow
The following diagram outlines the optimized logic for scaling up the synthesis and isolating the specific
Caption: Workflow for the kinetic protection and solubility-based separation of the
Module 4: Safety & Engineering Controls
Q: Are there specific hazards with Acetone/DMP on a 10kg scale?
A: Flammability and Exotherms.
-
Flammability: Acetone has a flash point of -20°C. DMP is also highly flammable. The reactor vessel must be grounded, and nitrogen inerting is mandatory .
-
DMP Exotherm: The reaction of DMP with water is exothermic. On a large scale, if the starting material is "wet" (high water content), adding DMP can cause a rapid temperature spike, boiling the acetone.
-
Control: Determine the Loss on Drying (LOD) of your starting Ribavirin. If LOD > 2%, add DMP slowly via a dosing pump while monitoring internal temperature.
-
Q: Can I use Perchloric Acid ( ) as cited in older literature?
A: Absolutely NOT for scale-up.
Older papers (e.g., J. Med. Chem. 1972) often use perchloric acid. On a scale >10g, organic perchlorates are shock-sensitive explosives.
-
Standard: Replace exclusively with p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Methanesulfonic acid (MsOH) . They are safer, non-oxidizing, and easier to quench.
References
-
Witkowski, J. T., et al. (1972). "Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides." Journal of Medicinal Chemistry.
-
Stoltz, B. M., et al. (2019). "A Small-scale Procedure for Acid-catalyzed Ketal Formation." California Institute of Technology. (Contextual grounding on modern ketalization improvements).
-
Latosińska, J. N., et al. (2023). "Crystallization Selectivity of Ribavirin Solution and Amorphous Phase." MDPI Molecules. (Grounding for solubility and polymorph separation).
-
Patsnap Synapse. (2024). "Ribavirin Mechanism and Synthesis Pathways."
-
Cayman Chemical. (2022).[1] "Ribavirin Product Information & Solubility Data."
overcoming solubility problems with 2',3'-Isopropylidene alpha-ribavirin
Technical Support Center: 2',3'-Isopropylidene- -Ribavirin Solubility Guide
Executive Summary & Compound Profile
The Core Challenge:
Users frequently encounter solubility failures with 2',3'-Isopropylidene-
-
Ribavirin (Parent): Highly water-soluble (~142 mg/mL) due to exposed hydroxyl groups.
-
2',3'-Isopropylidene-
-ribavirin (Target): The isopropylidene (acetonide) protecting group masks the 2' and 3' hydroxyls, significantly increasing lipophilicity and disrupting the crystal lattice hydrogen bonding network. Furthermore, the -anomer often exhibits different packing energies than the bioactive -form, leading to unpredictable "oiling out" behavior rather than clean crystallization.
Quick Reference Properties:
| Property | Characteristic | Implication for Solubility |
|---|---|---|
| Polarity | Intermediate / Amphiphilic | Insoluble in pure water; Insoluble in non-polar hexanes. |
| H-Bonding | Reduced (vs. Ribavirin) | Requires polar aprotic solvents to disrupt lattice. |
| Stability | Acid-Labile | CRITICAL: Hydrolyzes in acidic media (pH < 4.0), removing the protecting group. |
| State | Solid / Viscous Oil | Tendency to form supersaturated oils during cooling. |
Solvent Selection Matrix
Use this decision matrix to select the correct solvent system based on your downstream application.
Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.
Troubleshooting Protocols
Issue A: The "Crash Out" (Precipitation upon aqueous dilution)
Symptom: You prepared a stock in DMSO, but when adding it to cell culture media or buffer, a white cloudiness (precipitate) forms immediately. Mechanism: The rapid change in polarity forces the hydrophobic isopropylidene group to aggregate before the molecule can disperse.
The Stepwise "Cosolvent" Protocol: Do not add the stock directly to a large volume of static buffer.
-
Prepare Stock: Dissolve compound in DMSO at 1000x the final desired concentration (e.g., 10 mM stock for 10
M final). -
Intermediate Step (The Bridge):
-
Prepare a "working solution" by diluting the stock 1:10 into Ethanol or PEG-400 .
-
Why? This lowers the surface tension and creates a polarity gradient.
-
-
Final Dilution:
-
Vortex the aqueous buffer vigorously.
-
Add the working solution dropwise into the vortex.
-
-
Verification: Inspect for turbidity. If clear, proceed.
Issue B: The "Oiling Out" (Purification failures)
Symptom: During recrystallization or synthesis workup, the compound separates as a sticky gum/oil at the bottom of the flask instead of crystals.
Mechanism: The
The "Trituration" Recovery Protocol:
-
Decant: Pour off the supernatant solvent carefully.
-
Dissolve: Redissolve the oil in a minimal amount of Dichloromethane (DCM) .
-
Precipitate: Add Hexanes or Diethyl Ether dropwise with rapid stirring until the solution turns slightly cloudy.
-
Evaporate: Use a rotary evaporator at low temperature without vacuum initially, then slowly apply vacuum. This forces the oil to solidify into a foam/powder.
-
Scrape: Recover the solid foam.
Biological Assay Formulation Guide
When using 2',3'-Isopropylidene-
| Component | Recommended Conc. | Role | Warning |
| DMSO | 0.1% - 0.5% (Final) | Primary Solubilizer | >0.5% is cytotoxic to many cell lines. |
| Tween-80 | 0.01% | Surfactant | Prevents aggregation of the lipophilic acetonide. |
| Buffer pH | 7.0 - 7.4 | Medium | Avoid pH < 5.0 (Risk of deprotection). |
Workflow for Stable Assay Media:
Figure 2: Protocol for preparing stable biological assay media without compound loss.
Frequently Asked Questions (FAQ)
Q1: Can I use water or PBS to make my initial stock solution? A: No. Unlike Ribavirin, the isopropylidene derivative is sparingly soluble in neutral aqueous buffers. You will likely observe undissolved particulates that will skew your concentration calculations. Start with DMSO or DMF.[1][2][3]
Q2: I see two spots on my TLC after dissolving in acidic buffer. What happened?
A: You likely caused acid-catalyzed deprotection. The isopropylidene group is an acetal; it is stable in base but hydrolyzes in acid. If you see a new, more polar spot (lower
Q3: How do I separate the
-
Technique: Dissolve the mixture in hot ethanol. Allow it to cool slowly. The
-form usually crystallizes first. The mother liquor will be enriched with your target, the -anomer. Evaporate the mother liquor to recover the -enriched fraction.
Q4: Is the compound light sensitive? A: Generally, ribavirin derivatives are stable to light, but they are hygroscopic. Store the solid in a desiccator at -20°C. Moisture uptake can lead to hydrolysis over long periods.
References & Authority
-
Witkowski, J. T., et al. (1972). "Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides." Journal of Medicinal Chemistry, 15(11), 1150–1154.
-
Core Reference: Establishes the synthesis and physical properties of ribavirin and its separation from the alpha-anomer.
-
-
Cayman Chemical. (2022).[1] "Ribavirin Product Information & Solubility Data."
-
Data Source: Provides baseline solubility data for the parent compound to establish contrast with the protected derivative.
-
-
Selleck Chemicals. (2024). "Troubleshooting Solubility in Biological Assays."
-
Methodology: Source for the "DMSO-to-Aqueous" dilution protocols and toxicity limits.
-
-
PubChem Compound Summary. "Ribavirin acetonide."
-
Verification: Confirms chemical structure and lipophilic properties of the acetonide intermediate.
-
Validation & Comparative
A Comparative Analysis of 2',3'-Isopropylidene Alpha-Ribavirin and Alternative Ribavirin Protecting Groups for Enhanced Drug Development
In the landscape of antiviral drug development, the nucleoside analog ribavirin stands as a cornerstone therapeutic, exhibiting broad-spectrum activity against a range of RNA and DNA viruses.[1][2] However, its clinical utility is often hampered by challenges such as dose-limiting toxicities, most notably hemolytic anemia, and suboptimal pharmacokinetic profiles.[3][4] To mitigate these issues and enhance therapeutic efficacy, the strategic application of protecting groups to the ribavirin molecule has become a critical area of research. These modifications aim to create prodrugs that can offer improved stability, targeted delivery, and controlled release of the active agent.
This guide provides an in-depth comparative analysis of 2',3'-isopropylidene alpha-ribavirin, a commonly employed protected form of ribavirin, against other significant protecting groups. We will delve into the nuances of their synthesis, stability, and deprotection, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their antiviral research endeavors.
The Rationale for Protecting Ribavirin
Ribavirin's mechanism of action is multifaceted, involving the inhibition of viral RNA-dependent RNA polymerase, interference with viral mRNA capping, and induction of mutations in the viral genome.[2] However, its hydrophilic nature can limit its passive diffusion across cell membranes, and its rapid metabolism can lead to systemic side effects. Protecting groups are chemical moieties reversibly attached to functional groups on the ribavirin molecule, primarily the hydroxyl groups of the ribose sugar, to modulate its physicochemical properties. The ideal protecting group should be easy to introduce in high yield, stable during subsequent chemical modifications and under physiological conditions, and readily cleavable to release the active ribavirin at the target site.
In the Spotlight: this compound
The 2',3'-isopropylidene group is an acetal protecting group that simultaneously shields the cis-diol of the ribose moiety in ribavirin. This is a widely used strategy in nucleoside chemistry due to the straightforward nature of its installation and removal.
Synthesis and Deprotection of this compound
The formation of the 2',3'-isopropylidene acetal is typically achieved by reacting ribavirin with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst. This reaction is generally high-yielding and selective for the 2' and 3' hydroxyl groups due to their cis-orientation, which favors the formation of a stable five-membered ring.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Suspend ribavirin in anhydrous acetone.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a protic acid (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Deprotection, or the removal of the isopropylidene group, is typically accomplished under acidic conditions. The lability of the acetal to acid allows for its selective cleavage without affecting other functional groups in the molecule.
Experimental Protocol: Deprotection of this compound
-
Dissolution: Dissolve the this compound in a suitable solvent such as methanol.
-
Acidification: Add an acidic reagent, such as aqueous acetic acid or a stronger acid like trifluoroacetic acid, depending on the desired rate of deprotection. Dowex 50Wx8 (H+) resin in methanol can also be employed for a cleaner reaction.[3]
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Neutralization and Isolation: Neutralize the acid with a suitable base and isolate the deprotected ribavirin, often by crystallization or chromatography.
The following diagram illustrates the general workflow for the protection and deprotection of ribavirin using an isopropylidene group.
Caption: General workflow for the protection and deprotection of ribavirin.
Comparative Analysis with Other Protecting Groups
While the 2',3'-isopropylidene group offers distinct advantages, a variety of other protecting groups have been explored for ribavirin, each with its own set of properties. The choice of protecting group is critical and depends on the specific application, such as the need for enhanced lipophilicity, targeted delivery, or a specific release mechanism.
Silyl Protecting Groups (e.g., TBDMS)
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are another class of commonly used protecting groups for hydroxyl functions.[5]
-
Synthesis: Silyl groups are typically introduced by reacting the alcohol with a silyl halide (e.g., TBDMS-Cl) in the presence of a base like imidazole.
-
Stability: TBDMS ethers are generally stable to a wide range of reaction conditions, including basic and mildly acidic environments. This stability allows for chemical manipulations at other parts of the molecule without premature deprotection.
-
Deprotection: The removal of TBDMS groups is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[6] This orthogonality in deprotection is a significant advantage, as it allows for the selective removal of silyl groups in the presence of acid-labile groups like acetals.
Acyl Protecting Groups (e.g., Acetyl, Benzoyl)
Acyl groups, such as acetyl (Ac) and benzoyl (Bz), are introduced via esterification and are frequently used to protect the hydroxyl groups of ribavirin.
-
Synthesis: Acylation is typically performed using an acid chloride or anhydride in the presence of a base.
-
Stability: Ester protecting groups are stable to acidic conditions but are readily cleaved under basic conditions (saponification).
-
Deprotection: Deprotection is achieved by hydrolysis with a base, such as sodium methoxide in methanol or aqueous ammonia.[7]
Macromolecular Prodrugs
A more advanced approach involves the conjugation of ribavirin to a polymer backbone, creating a macromolecular prodrug.[8][9] This strategy can significantly alter the pharmacokinetic profile of the drug, potentially reducing its accumulation in red blood cells and thus mitigating hemolytic anemia.[9] The release of ribavirin from the polymer can be triggered by specific physiological conditions, such as changes in pH or the presence of certain enzymes.
The following diagram illustrates the logical relationship between different protecting group strategies for ribavirin.
Caption: Classification of ribavirin protecting group strategies.
Performance Comparison: A Data-Driven Perspective
The selection of an appropriate protecting group is a multifactorial decision. The following table summarizes key performance characteristics of the discussed protecting groups for ribavirin, based on available literature.
| Protecting Group | Synthesis Conditions | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| 2',3'-Isopropylidene | Acetone/2,2-dimethoxypropane, acid catalyst | Labile to acid | Mild acidic hydrolysis (e.g., aq. AcOH, Dowex-H+)[3] | Simple, high-yielding synthesis; protects two hydroxyls simultaneously | Sensitive to acidic conditions required for other transformations |
| TBDMS | TBDMS-Cl, imidazole | Stable to base and mild acid | Fluoride source (e.g., TBAF)[6] | High stability; orthogonal deprotection | Can be sterically hindered; requires specific deprotection reagent |
| Acetyl/Benzoyl | Acid chloride/anhydride, base | Stable to acid, labile to base | Basic hydrolysis (e.g., NaOMe/MeOH, NH3/MeOH)[7] | Readily available reagents; well-established chemistry | Prone to migration; not stable to basic reagents |
| Polymer Conjugate | Various coupling chemistries | Tunable based on linker | Enzymatic cleavage, pH-sensitive hydrolysis | Improved pharmacokinetics; reduced side effects[9] | Complex synthesis and characterization; potential immunogenicity |
Impact on Physicochemical and Biological Properties
The choice of protecting group can significantly influence the physicochemical properties of the ribavirin prodrug, which in turn affects its biological performance.
-
Lipophilicity: Protecting the polar hydroxyl groups of the ribose moiety generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes via passive diffusion. For instance, the introduction of silyl or acyl groups can lead to a more lipophilic compound compared to the parent ribavirin.
-
Cell Permeability: Increased lipophilicity often correlates with improved cell permeability. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like Caco-2, can be used to quantify this effect.[10][11]
-
Enzymatic Stability: Prodrugs must be stable in the bloodstream to reach their target site but susceptible to enzymatic cleavage to release the active drug. The design of the protecting group and any associated linkers is crucial for achieving the desired stability and release profile. For example, ester-based prodrugs are often designed to be cleaved by ubiquitous esterases in the body.
-
Biological Activity: The ultimate goal of a prodrug strategy is to improve the therapeutic index of the parent drug. This means maintaining or enhancing its antiviral activity while reducing its toxicity. The efficiency of prodrug conversion to the active form at the site of action is a critical determinant of its overall efficacy.
Conclusion
The use of protecting groups is an indispensable strategy in the development of improved ribavirin-based antiviral therapies. The 2',3'-isopropylidene group stands out as a convenient and efficient means of protecting the 2' and 3' hydroxyls of the ribose moiety, particularly when subsequent chemical modifications are not required under acidic conditions. However, for more complex synthetic routes or to achieve specific prodrug properties, other protecting groups such as silyl ethers and acyl esters offer valuable alternatives with orthogonal deprotection strategies. Furthermore, the development of macromolecular prodrugs represents a promising frontier for significantly enhancing the pharmacokinetic and safety profile of ribavirin.
The selection of the optimal protecting group should be guided by a thorough evaluation of the synthetic strategy, the desired physicochemical properties of the prodrug, and the intended biological application. The experimental data and protocols presented in this guide provide a solid foundation for researchers to navigate these choices and advance the development of next-generation antiviral agents.
References
-
Wu, J. Z., Lin, C., & Hong, Z. (2003). Ribavirin, viramidine and adenosine-deaminase-catalysed drug activation: implication for nucleoside prodrug design. Antiviral Chemistry & Chemotherapy, 14(6), 293-301. [Link]
- Huggins, J. W., Robins, R. K., & Canonico, P. G. (1984). Synergistic antiviral effects of ribavirin and the C-nucleoside analogs tiazofurin and selenazofurin against togaviruses, bunyaviruses, and arenaviruses. Annals of the New York Academy of Sciences, 435, 282-290.
- Crotty, S., Maag, D., Arnold, J. J., Zhong, W., Lau, J. Y., Hong, Z., ... & Holland, J. J. (2000). The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen.
-
Kesper, B., Klenke, B., Seela, F. (2010). Macromolecular prodrugs of ribavirin: Polymer backbone defines blood safety, drug release, and efficacy of anti-inflammatory effects. Journal of Controlled Release, 148(2), 229-237. [Link]
-
Pankiewicz, K. W., Lesiak-Watanabe, K., Watanabe, K. A., & Goldstein, B. M. (1990). Synthesis and characterization of a ribavirin-3',5'-phosphate pentadecamer homoribopolymer bearing a 5'-amino tether group. Nucleic Acids Research, 18(1), 123-128. [Link]
-
News-Medical. (2023). Ribavirin Derivatives. [Link]
-
Serra, I., Gualdesi, M. S., & Peroni, R. N. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Catalysts, 9(4), 355. [Link]
-
Agrofoglio, L. A., Gillaizeau, I., & Bonin, M. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein journal of organic chemistry, 13, 755–761. [Link]
-
Dong, S. D., et al. (2007). Synthesis and evaluation of a new phosphorylated ribavirin prodrug. Bioorganic & Medicinal Chemistry Letters, 17(15), 4174-4177. [Link]
-
Gries, G., Lherbet, C., & Gauffeny, F. (2022). Synthesis, antiviral and antitumor activities investigations of a series of Ribavirin C-nucleoside analogue prodrugs. Bioorganic Chemistry, 122, 105716. [Link]
-
Tamura, T., et al. (2008). Effects of introduction of hydrophobic group on ribavirin base on mutation induction and anti-RNA viral activity. Bioorganic & Medicinal Chemistry, 16(2), 709-718. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. ACS Catalysis, 1(9), 1056-1074. [Link]
-
Di, L., & Kerns, E. H. (2003). Prodrug Approach as a Strategy to Enhance Drug Permeability. Current Drug Discovery Technologies, 1(1), 1-14. [Link]
-
Harir, M., et al. (2018). Evaluation of degradation performance toward antiviral drug ribavirin using advanced oxidation process and its relations to ecotoxicity evolution. Chemosphere, 205, 337-346. [Link]
-
MB Biosciences. (n.d.). In Vitro and Ex Vivo Permeability Study. [Link]
-
Ferreira, R. J., et al. (2017). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Pharmaceutics, 9(2), 14. [Link]
-
Zelikin, A. N. (2013). Macromolecular prodrugs for controlled delivery of ribavirin. Advanced Healthcare Materials, 2(11), 1428-1432. [Link]
-
Oestereich, L., et al. (2014). Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever. PLoS Neglected Tropical Diseases, 8(5), e2804. [Link]
-
ResearchGate. (n.d.). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. [Link]
-
Wang, M., et al. (2020). A retrospective analysis of clinical efficacy of ribavirin in adults hospitalized with severe COVID-19. Journal of Medical Virology, 92(10), 2092-2099. [Link]
-
ResearchGate. (n.d.). General structural scaffolding for modification of ribavirin analogs. [Link]
-
ResearchGate. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. [Link]
-
ResearchGate. (n.d.). Comparison between experimental adsorption data of ribavirin and values. [Link]
-
Meier, C., et al. (2010). Chemical and enzymatic stability of amino acid derived phosphoramidates of antiviral nucleoside 5'-monophosphates bearing a biodegradable protecting group. Bioorganic & Medicinal Chemistry, 18(9), 3123-3132. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Paluch, P., et al. (2023). Anti-Butterfly Effect in Ribavirin Studied by Combined Experiment (PXRD/1H-14N NQR Cross-Relaxation Spectroscopy), Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics Simulations, and Novel Structure-Binding Strength and Quadrupolar Indices. Molecules, 28(5), 2167. [Link]
-
Wang, S., et al. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. Molecules, 28(17), 6320. [Link]
-
Graci, J. D., & Cameron, C. E. (2006). Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. Reviews in medical virology, 16(1), 37–48. [Link]
-
Nebraska Medicine. (2014). Guidance on the use of Oral Ribavirin in the Treatment of Respiratory Viruses. [Link]
- Google Patents. (n.d.).
-
Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Glen Research. (n.d.). Procedure for the synthesis and deprotection of Synthetic RNA. [Link]
-
Drugs.com. (2026). Ribavirin: Package Insert / Prescribing Information / MOA. [Link]
-
Mayo Clinic. (2026). Ribavirin (oral route). [Link]
-
Tronchet, J. M., & Zsely, M. (2007). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 12(10), 2355-2364. [Link]
-
Wang, Y., et al. (2022). SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. Molecules, 27(23), 8272. [Link]
-
European Medicines Agency. (n.d.). Ribavirin Teva, INN-ribavirin. [Link]
-
Pierra, C., et al. (2011). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules, 16(12), 10143-10156. [Link]
Sources
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validation of 2',3'-Isopropylidene alpha-ribavirin structure by X-ray crystallography
Definitive Structural Validation of 2',3'-Isopropylidene -Ribavirin via X-ray Crystallography
Executive Summary: The "Gold Standard" in Anomeric Resolution
In the high-stakes arena of antiviral nucleoside development, distinguishing between
This guide compares the validation performance of Single Crystal X-ray Crystallography (SC-XRD) against traditional spectroscopic methods (NMR, MS) for 2',3'-Isopropylidene
The Challenge: The Anomeric Conundrum in Rigid Bicyclic Systems
The Stereochemical Problem
The synthesis of Ribavirin often yields a mixture of anomers. To purify or characterize these, chemists frequently employ the 2',3'-isopropylidene derivative. However, this protecting group introduces a specific analytical blind spot:
-
Conformational Locking: The fusion of the five-membered dioxolane (isopropylidene) ring to the five-membered furanose ring creates a rigid [3.3.0] bicyclic system.
-
NMR Ambiguity: In flexible nucleosides, the coupling constant
differs significantly between anomers. In the rigid isopropylidene derivative, the furanose ring is forced into a specific pucker (often C3'-endo), potentially equalizing the H1'-H2' dihedral angles for both and forms. This makes H NMR coupling constants unreliable for definitive assignment.
The Solution: X-ray Crystallography
SC-XRD bypasses inferred connectivity (coupling constants) and directly maps electron density. It provides the absolute configuration of the C1' anomeric center relative to the fixed chiral centers of the D-ribose backbone (C4').
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the performance of validation methodologies for 2',3'-Isopropylidene
| Feature | X-ray Crystallography (SC-XRD) | 1H NMR (1D & NOE) | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map | Chemical Shift ( | Mass-to-Charge Ratio ( |
| Stereochemical Certainty | Absolute (100%) | Inferential (High, but prone to artifacts) | None (Isomers have identical mass) |
| Anomeric Distinction | Visual confirmation of C1' bond vector | Dependent on | Impossible |
| Sample Requirement | Single Crystal ( | Solution ( | Solution ( |
| Throughput | Low (Days to Weeks) | High (Minutes) | High (Minutes) |
| Regulatory Weight | Definitive Proof (IND/NDA filing) | Supporting Evidence | Characterization Evidence |
Technical Validation Protocol
Phase 1: Crystallization Strategy
Obtaining diffraction-quality crystals of the
Protocol:
-
Solvent Screening: Prepare supersaturated solutions of the purified 2',3'-Isopropylidene
-ribavirin in:-
System A: Methanol/Water (slow evaporation).
-
System B: Acetone/Hexane (vapor diffusion).
-
System C: Ethanol (hot filtration + slow cooling).
-
-
Nucleation: Allow to stand at 4°C. If no crystals form after 48h, perform "seeding" with a micro-crystal or scratch the vessel surface.
-
Selection: Isolate a single, defect-free prism or needle under a polarized light microscope.
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K
Critical Refinement Parameters:
-
Space Group: Chiral nucleosides typically crystallize in non-centrosymmetric space groups (e.g., Orthorhombic
or Monoclinic ). -
R-factor (
): Target for publication-quality data. -
Flack Parameter: If anomalous scattering is sufficient (unlikely with only C, H, N, O), this confirms absolute stereochemistry. Otherwise, fix the known chirality of the D-ribose (C2', C3', C4') to define C1'.
Phase 3: Structural Analysis (The "Proof")
To validate the structure as 2',3'-Isopropylidene
-
C1' Configuration: The triazole base must be on the opposite face of the sugar ring relative to the C5' hydroxymethyl group (trans relationship).
-
Beta (Natural): Base and C5' are cis (both "up").
-
Alpha (Target): Base is "down", C5' is "up".
-
-
Ring Fusion: The O2' and O3' atoms must be bridged by the isopropylidene carbon (C-Me
), forming the dioxolane ring. -
Sugar Pucker: The furanose ring will likely adopt a
or envelope conformation to accommodate the fused ring strain.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and experimental workflow for validating the structure.
Caption: Workflow logic for definitive anomeric assignment. Note that NMR ambiguity triggers the requirement for X-ray validation.
References
-
Sidwell, R. W., et al. (1972). Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide. Science, 177(4050), 705-706. Link
-
Prusiner, P., & Sundaralingam, M. (1973). Crystal and molecular structure of the broad spectrum antiviral agent, virazole (1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). Acta Crystallographica Section B, 29(12), 2328-2334. Link
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Splendid Lab. (n.d.). 2,3-Isopropylidene Ribavirin Product Data. Splendid Lab Chemical Catalog. Link
Navigating the Ribavirin Maze: A Comparative Guide to the Antiviral Activity of Ribose-Modified Derivatives
For decades, the guanosine analog ribavirin has been a cornerstone of broad-spectrum antiviral therapy, demonstrating activity against a wide array of RNA and DNA viruses.[1] However, its clinical utility is often hampered by significant side effects, including hemolytic anemia.[2] This has spurred extensive research into the synthesis of ribavirin derivatives with an improved therapeutic index. A key focus of these efforts has been the modification of the ribose moiety, particularly at the 2' and 3' positions, to modulate antiviral activity and cellular toxicity. This guide provides a comparative analysis of the antiviral activity of key ribavirin derivatives, with a special emphasis on the impact of modifications at the 2' and 3' positions of the ribofuranosyl ring.
The Enigmatic Mechanism of Ribavirin: A Multifaceted Approach to Viral Inhibition
Ribavirin's antiviral efficacy is not attributed to a single mechanism but rather a combination of direct and indirect actions on both viral and host cell processes.[3] Understanding these mechanisms is crucial for appreciating the rationale behind the design of its derivatives.
The primary proposed mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin-5'-monophosphate, a metabolite of ribavirin, is a potent inhibitor of the host enzyme IMPDH.[4][5] This enzyme is critical for the de novo synthesis of guanosine triphosphate (GTP). By depleting intracellular GTP pools, ribavirin indirectly hampers viral RNA and DNA synthesis.[5][6]
-
Direct Inhibition of Viral Polymerases: Ribavirin-5'-triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRps), directly interfering with the replication of the viral genome.[7]
-
Lethal Mutagenesis: As a guanosine analog, ribavirin can be incorporated into the nascent viral RNA strand.[8] Its ambiguous base-pairing properties then lead to an accumulation of mutations in the viral genome, a phenomenon known as "error catastrophe," ultimately resulting in non-viable viral progeny.[8]
-
Interference with mRNA Capping: Ribavirin can inhibit the viral mRNA capping process, which is essential for the stability and translation of viral messenger RNA.
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift towards a Th1 cytokine profile, which is more effective in clearing viral infections.[7]
The contribution of each mechanism can vary depending on the specific virus and host cell type.[5]
The Significance of the Ribose Moiety: A Target for Optimization
The ribose sugar of ribavirin plays a critical role in its interaction with both viral and cellular enzymes. Modifications to this part of the molecule can profoundly impact its phosphorylation, substrate specificity, and ultimately, its antiviral activity and toxicity. The 2' and 3'-hydroxyl groups are of particular interest as they are key sites for phosphorylation and can influence the conformational flexibility of the nucleoside analog.
Comparative Antiviral Activity of Ribavirin Derivatives
| Derivative | Modification | Key Findings | Viruses Tested | Reference |
| Ribavirin | (Parent Compound) | Broad-spectrum antiviral activity, but associated with hemolytic anemia. | HCV, HIV, RSV, Influenza, Poxviruses, and more. | [1] |
| 2'(3')-O-methyl ribavirin | Methylation of the 2' or 3'-hydroxyl group. | Found to be inactive against several virus types in cell culture. Did not suppress cellular DNA synthesis. | Not specified in abstract. | [9] |
| Acyclic Ribavirin Analogs | Replacement of the ribose ring with acyclic side chains. | The ether oxygen atom mimicking the ribose O4' was essential for activity. The 1-(2-hydroxyethoxymethyl) derivative showed the highest activity against adenovirus type 2. | Human adenovirus type 2 | [10] |
| Hexitol Ribavirin Analogs | Replacement of the ribose with a 1,5-anhydrohexitol moiety. | Did not elicit substantial antiviral activity. | Herpes simplex virus 1 & 2, Bovine viral diarrhea virus, Yellow fever virus. | [4] |
| Isosteric Ribavirin Analogs | Isosteric replacement of atoms within the ribose ring. | Some analogs showed significant antiviral action comparable to ribavirin. | Hepatitis C virus, Herpes simplex virus-1, Influenza A virus. | [11] |
Key Insights from Comparative Data:
-
2' and 3'-Hydroxyl Groups are Crucial: The finding that 2'(3')-O-methyl derivatives of ribavirin are inactive strongly suggests that the free hydroxyl groups at these positions are essential for its antiviral activity.[9] This is likely because these hydroxyls are required for the initial phosphorylation steps by cellular kinases to form the active mono-, di-, and triphosphate metabolites.
-
Conformational Rigidity and Flexibility: The lack of activity in the hexitol-based analogs, which have a more constrained six-membered ring, indicates that the conformational flexibility of the five-membered ribofuranose ring is important for biological activity.[4] Conversely, certain acyclic analogs that mimic key structural features of the ribose ring retain some antiviral activity, highlighting the importance of specific pharmacophoric elements.[10]
-
The Alpha Anomer Conundrum: The vast majority of clinically successful nucleoside analogs, including ribavirin, are in the beta-anomeric configuration. While research on alpha-anomers exists, they often exhibit lower or no biological activity. The lack of specific data on 2',3'-Isopropylidene alpha-ribavirin in antiviral assays suggests that this derivative may have been synthesized for structural or mechanistic studies rather than as a primary antiviral candidate, or that it displayed no significant activity in initial screenings. The isopropylidene group, while serving as a protecting group in synthesis, would also block the crucial 2' and 3'-hydroxyls, likely rendering the molecule inactive until it is removed.
Experimental Protocols
General Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from the cell-killing (cytopathic) effect of a virus.[12]
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, Huh-7) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound derivatives, ribavirin) in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the diluted compounds. Subsequently, infect the cells with a specific multiplicity of infection (MOI) of the target virus.
-
Incubation: Incubate the plates at the optimal temperature and CO2 conditions for the specific virus and cell line for a period that allows for the development of significant CPE in the virus control wells (typically 3-7 days).
-
CPE Evaluation: Assess the degree of CPE in each well using a microscope.
-
Cell Viability Measurement: Quantify cell viability using a colorimetric assay such as the MTT or MTS assay. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50% in uninfected cells. The Selectivity Index (SI) is then calculated as CC50/EC50.
Workflow for Antiviral Screening
Caption: Workflow for a typical CPE-based antiviral screening assay.
The Ribavirin Phosphorylation Pathway
The activation of ribavirin to its active triphosphate form is a critical step for its antiviral activity. This pathway highlights the importance of the free hydroxyl groups on the ribose moiety.
Caption: The intracellular phosphorylation cascade of ribavirin to its active forms.
Conclusion and Future Directions
The available evidence strongly indicates that the 2' and 3'-hydroxyl groups of the ribose moiety are indispensable for the antiviral activity of ribavirin. Modifications at these positions, such as methylation, lead to a loss of function, likely by preventing the necessary phosphorylation to its active forms. While specific comparative data on this compound derivatives is lacking, the protective nature of the isopropylidene group would almost certainly render the compound inactive until it is metabolized to release the free hydroxyls.
Future research in the design of novel ribavirin derivatives should focus on modifications that enhance liver targeting to reduce systemic toxicity, or on prodrug approaches that release the active compound preferentially in infected cells. A deeper understanding of the structure-activity relationships of the ribose moiety will continue to be a critical aspect of developing safer and more potent broad-spectrum antiviral agents.
References
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EC 50 ,CC 50 of Ribavirin and the ten tested compounds against HCV and SSPE. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Dudycz, L., Shugar, D., De Clercq, E., & Descamps, J. (1977). Synthesis and determination of antiviral activity of the 2'(3')-O-methyl derivatives of ribavirin (1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). Journal of Medicinal Chemistry, 20(10), 1354–1356. [Link]
-
Herdewijn, P., De Clercq, E., & Van Aerschot, A. (2003). Ribavirin derivatives with a hexitol moiety: synthesis and antiviral evaluation. Bioorganic & Medicinal Chemistry Letters, 13(2), 245–247. [Link]
-
Tsilevich, T. L., Shchaveleva, I. L., Nosach, L. N., Zhovnovataia, V. L., & Smirnov, I. P. (1988). Acyclic analogs of ribavirin. Synthesis and antiviral activity. Bioorganicheskaia Khimiia, 14(5), 689–693. [Link]
-
Chizhov, A. O., Malyshkina, A. I., Shirokov, A. V., & Yurovskaya, M. A. (2018). Isosteric ribavirin analogues: Synthesis and antiviral activities. Bioorganic & Medicinal Chemistry Letters, 28(1), 11–14. [Link]
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Vignuzzi, M., & Beaucourt, S. (2014). Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. Current Opinion in Virology, 8, 10–15. [Link]
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Meissner, E. G., & Hoofnagle, J. H. (2013). Synthesis and Evaluation of a New Phosphorylated Ribavirin Prodrug. Antiviral Research, 99(1), 100435. [Link]
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Lau, J. Y., & Gane, E. (2004). Antiviral action of ribavirin in chronic hepatitis C. Gastroenterology, 126(3), 829–837. [Link]
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De Clercq, E. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journal of Organic Chemistry, 13, 755–761. [Link]
-
Kirsi, J. J., North, J. A., McKernan, P. A., Murray, B. K., Canonico, P. G., Huggins, J. W., Srivastava, P. C., & Robins, R. K. (1983). Broad-spectrum antiviral activity of 2-beta-D-ribofuranosylselenazole-4-carboxamide, a new antiviral agent. Antimicrobial Agents and Chemotherapy, 24(3), 353–361. [Link]
-
Inhibitory potency (EC 50 ) and cytotoxicity (CC 50 ) of com- pounds... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Crotty, S., Maag, D., Arnold, J. J., Ho, K., Baginski, T., Jones, C., & Cameron, C. E. (2012). The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. Journal of Virology, 86(19), 10335-10343. [Link]
-
Streeter, D. G., Witkowski, J. T., Khare, G. P., Sidwell, R. W., Bauer, R. J., Robins, R. K., & Simon, L. N. (1973). Mechanism of action of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), a new broad-spectrum antiviral agent. Proceedings of the National Academy of Sciences of the United States of America, 70(4), 1174–1178. [Link]
-
Witkowski, J. T., Robins, R. K., Khare, G. P., & Sidwell, R. W. (1973). Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. Journal of Medicinal Chemistry, 16(8), 935–937. [Link]
-
Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. [Link]
-
Latyshev, O., & Latysheva, E. (2025, February 27). Anti-Butterfly Effect in Ribavirin Studied by Combined Experiment (PXRD/ 1 H- 14 N NQR Cross-Relaxation Spectroscopy), Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics Simulations, and Novel Structure-Binding Strength and Quadrupolar Indices. Molecules, 30(5), 1109. [Link]
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N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2023). Molecules, 28(15), 5875. [Link]
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Graci, J. D., & Cameron, C. E. (2006). Mechanisms of action of ribavirin against distinct viruses. Reviews in Medical Virology, 16(1), 37–48. [Link]
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Tiede, A., & Tiede, K. (2006). A Rapid Quantitative PCR-based Assay for Testing Antiviral Agents Against Human Adenoviruses Demonstrates Type Specific Differences in Ribavirin Activity. Antiviral Research, 72(1), 34-41. [Link]
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Feld, J. J., & Hoofnagle, J. H. (2012). The role of ribavirin in direct acting antiviral drug regimens for chronic hepatitis C. Antiviral Therapy, 17(6 Pt B), 1237–1243. [Link]
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A Researcher's Guide to Purity Assessment of Synthesized 2',3'-Isopropylidene-α-ribavirin
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2',3'-isopropylidene-α-ribavirin, a key protected intermediate in the synthesis of ribavirin analogs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.
The synthesis of 2',3'-isopropylidene-α-ribavirin typically involves the protection of the 2' and 3'-hydroxyl groups of ribavirin as an acetal. This protecting group strategy allows for selective modification at other positions of the ribose sugar or the triazole base. However, the introduction and subsequent stability of the isopropylidene group can introduce specific impurities. Therefore, a robust analytical strategy is paramount to ensure the quality of this intermediate for downstream applications.
The Analytical Toolkit: A Comparative Overview
A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity assessment. Each method offers unique insights into the nature and quantity of potential impurities.
| Analytical Technique | Principle | Advantages | Disadvantages | Ideal for Detecting |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity, quantitative accuracy, well-established for purity analysis.[1][2][3] | Requires method development, can be time-consuming. | Process-related impurities, degradation products, unreacted starting materials. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Rapid, cost-effective, useful for reaction monitoring and qualitative analysis.[4][5] | Lower resolution and sensitivity compared to HPLC, primarily qualitative. | Gross impurities, reaction progress. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity than chromatographic methods, complex spectra can be challenging to interpret. | Structural isomers, residual solvents, and impurities with distinct proton/carbon signals. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity, provides molecular weight information, can be coupled with chromatography (LC-MS).[6][7] | May not distinguish between isomers without fragmentation analysis, quantification can be challenging without stable isotope-labeled standards. | Impurities with different molecular weights, confirmation of product identity. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse for purity determination in pharmaceutical analysis due to its robustness and quantitative power.[1][4] The choice of a suitable stationary phase and mobile phase is critical for achieving optimal separation of 2',3'-isopropylidene-α-ribavirin from its potential impurities.
Rationale for Method Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like protected nucleosides. The mobile phase composition can be tuned to achieve the desired retention and resolution. A UV detector is suitable as the triazole ring in ribavirin possesses a chromophore.[4][8]
Potential Impurities to Monitor:
-
Ribavirin: The starting material, resulting from incomplete reaction or hydrolysis of the product.
-
Over-protected species: Formation of other acetals or ethers if other hydroxyl groups are present and reactive.
-
Degradation products: Hydrolysis of the isopropylidene group under acidic or strongly basic conditions, or cleavage of the glycosidic bond.[9][10]
-
Residual solvents: From the synthesis and purification steps (e.g., acetone, ethyl acetate, cyclohexane).
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is a good starting point. For example, start with a higher aqueous composition and gradually increase the acetonitrile concentration. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized 2',3'-isopropylidene-α-ribavirin in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability: Before sample analysis, perform system suitability tests as per USP <621> or ICH Q2(R1) guidelines.[9][11][12][13] This includes replicate injections of a standard solution to check for parameters like retention time reproducibility, peak area precision, tailing factor, and theoretical plates.
-
Data Analysis: Analyze the chromatogram for the presence of any impurity peaks. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks (area normalization method).
Visualization of HPLC Workflow:
Caption: A typical workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of synthesized compounds. For 2',3'-isopropylidene-α-ribavirin, NMR can confirm the presence of the isopropylidene group and the integrity of the ribavirin scaffold.
Rationale for Method Selection: NMR provides unambiguous structural information. The characteristic signals of the isopropylidene methyl groups and the shifts in the ribose proton signals upon protection are clear indicators of successful synthesis. Furthermore, quantitative NMR (qNMR) can be used to determine purity against a certified internal standard without the need for a reference standard of the analyte itself.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often suitable for protected nucleosides.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the presence of the isopropylidene group: Look for two singlet signals for the diastereotopic methyl groups of the isopropylidene moiety, typically in the range of 1.3-1.6 ppm.
-
Examine the ribose region: The signals for H-2' and H-3' will be shifted downfield compared to unprotected ribavirin.
-
Check for impurities: Look for signals corresponding to residual solvents, unreacted ribavirin (which will have broader signals for the hydroxyl protons), or other byproducts. The integration of impurity peaks relative to the product peaks can provide a semi-quantitative estimate of purity.
-
Visualization of NMR Analysis Logic:
Caption: Key spectral features in the ¹H NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming its identity. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.
Rationale for Method Selection: MS can confirm the successful addition of the isopropylidene group by observing the expected molecular ion peak. Fragmentation patterns can also provide structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for nucleosides.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions: Use the same HPLC method as described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI is generally suitable for ribavirin and its derivatives.
-
Scan Range: A range that includes the expected molecular weights of the product and potential impurities (e.g., m/z 100-500).
-
Data Acquisition: Acquire full scan data to identify all ions present. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.
-
-
Data Analysis:
-
Confirm the product: Look for the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of 2',3'-isopropylidene-α-ribavirin (C₁₁H₁₆N₄O₅, MW: 284.27 g/mol ).
-
Identify impurities: Search for ions corresponding to the molecular weights of potential impurities, such as ribavirin ([M+H]⁺ at m/z 245.09).
-
Visualization of MS Fragmentation:
Caption: A plausible fragmentation pathway for 2',3'-isopropylidene-α-ribavirin.
Conclusion: A Synergistic Approach to Purity Assessment
A single analytical technique is rarely sufficient to fully characterize the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating system for the purity assessment of 2',3'-isopropylidene-α-ribavirin.
-
HPLC-UV serves as the primary tool for quantitative purity determination and the detection of a broad range of impurities.
-
TLC offers a rapid, qualitative check for reaction completion and the presence of major impurities.
-
NMR spectroscopy provides definitive structural confirmation and can identify and quantify impurities that may be difficult to resolve chromatographically.
-
Mass spectrometry confirms the molecular weight of the product and aids in the identification of unknown impurities.
By employing these techniques in a complementary fashion and adhering to established validation guidelines, researchers can ensure the quality and reliability of their synthesized 2',3'-isopropylidene-α-ribavirin, paving the way for successful downstream applications in drug discovery and development.
References
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-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
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Danso, D., Langman, L. J., & Snozek, C. L. (2011). LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences. Clinical Chimica Acta, 412(23-24), 2332-2335. [Link]
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Gungor, S., & Bulduk, I. (2022). Analytical Methods for the Quantification of Ribavirin in Pharmaceutical Preparations, A Comparative Study. Journal of Pharmaceutical Research International, 34(13A), 1-9. [Link]
-
Khan, A. R., Al-Othaim, A., Khan, K. M., Mrtaza, S., Altraif, I., & Al-Kahtani, K. (2016). Short and Robust HPLC-UV Method to Determine Serum Ribavirin Concentration without Evaporation Step. Modern Chemistry & Applications, 4(3), 187. [Link]
-
Mishra, A., & Sharma, P. (2013). A NOVEL, SENSITIVE AND VALIDATED UV- SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF RIBAVIRIN IN PURE AND PHARMACEUTICAL DOSAGE. Anvesak, 52(1(VI)), 334-342. [Link]
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Said, R., Fathalla, B., Ibrahim, H. I., & El-Ragehy, N. A. (2014). Stability-Indicating HPLC-DAD determination of ribavirin in capsules and plasma. Journal of Chromatographic Science, 52(5), 493-500. [Link]
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Trelles, J. A., Valino, A. L., Runza, V., & Lewkowicz, E. S. (2012). Bioproduction of ribavirin by green microbial biotransformation. Journal of Biotechnology, 164(2), 221-227. [Link]
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Waters Corporation. (2020). Comprehending COVID-19: Fast Analysis of Ribavirin and Related Compounds Using Hydrophilic Interaction Chromatography. [Link]
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Zatorski, A., & Ciszewski, K. (2007). Analysis of natural nucleosides and their derivatives by thin-layer chromatography. Journal of Planar Chromatography-Modern TLC, 20(4), 249-258. [Link]
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Cosson, F., et al. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journal of Organic Chemistry, 13, 755-761. [Link]
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Gawroński, J., & Brzostowska, M. (2018). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Carbohydrate Research, 469, 42-51. [Link]
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Lönnberg, T., Kiiski, J., & Mikkola, S. (2005). Hydrolytic stability of 2',3'-O-methyleneadenos-5'-yl 2',5'-di-O-methylurid-3'-yl 5'-O-methylurid-3'(2')-yl phosphate: implications to feasibility of existence of phosphate-branched RNA under physiological conditions. Organic & Biomolecular Chemistry, 3(6), 1089-1096. [Link]
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Zatorski, A., & Su, T. L. (1995). Protecting Groups in Oligonucleotide Synthesis. In Methods in Molecular Biology (Vol. 40, pp. 129-158). Humana Press. [Link]
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Kováčik, V., & Petrík, J. (2007). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. Molecules, 12(5), 1026-1046. [Link]
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- 7. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis of ribavirin 2’-Me-C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
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- 13. ftp.uspbpep.com [ftp.uspbpep.com]
Strategic Synthesis of Ribavirin & Analogs: A Head-to-Head Comparison Guide
Executive Summary
Ribavirin (1-
This guide provides a technical head-to-head comparison of the three dominant synthetic paradigms:
-
The Chemical Standard: Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson reaction).
-
The Biocatalytic Route: Enzymatic Transglycosylation (Purine Nucleoside Phosphorylase).[1][2]
-
The Linear Approach: De Novo Heterocycle Construction (for complex analogs).
Part 1: The Chemical Standard – Vorbrüggen Glycosylation
The Silyl-Hilbert-Johnson reaction, optimized by Vorbrüggen, is the industrial workhorse. It relies on the reaction of a silylated base with a peracylated sugar in the presence of a Lewis Acid.
Mechanism & Causality
The reaction is driven by the formation of an electrophilic ribose oxocarbenium ion.
-
Silylation: The triazole base is activated with BSA (N,O-bis(trimethylsilyl)acetamide) or HMDS, increasing its lipophilicity and nucleophilicity.
-
Activation: A Lewis acid (TMSOTf or SnCl
) complexes with the 1-O-acetyl group of the protected ribose, generating the oxocarbenium species. -
Glycosylation: The silylated base attacks the oxocarbenium ion.
-
Critical Insight: The reaction is subject to Thermodynamic vs. Kinetic Control . The N2-isomer is often the kinetic product, while the N1-isomer (Ribavirin) is the thermodynamic product. High temperatures and specific catalysts (TMSOTf) promote rearrangement to the stable N1 form.
-
Protocol A: Optimized Vorbrüggen Synthesis
Target: High-Yield Synthesis of Protected Ribavirin
Reagents:
-
Methyl 1,2,4-triazole-3-carboxylate (Base)[1]
-
1,2,3,5-Tetra-O-acetyl-
-D-ribofuranose (Sugar) -
BSA (Silylating agent)
-
Anhydrous Acetonitrile (MeCN)
Workflow:
-
Silylation: Suspend the triazole base (1.0 eq) in anhydrous MeCN. Add BSA (2.2 eq). Stir at 60°C for 30 min until a clear solution forms (indicates complete silylation).
-
Coupling: Cool to 0°C. Add the peracetylated ribose (1.0 eq).
-
Catalysis: Dropwise addition of TMSOTf (1.1 eq). The solution will darken slightly.
-
Reaction: Heat to reflux (80°C) for 4–6 hours. Note: Reflux is essential to drive the N2
N1 isomerization. -
Quench: Cool to RT. Pour into saturated NaHCO
/ ice mixture. Extract with DCM. -
Deprotection: Treat the crude residue with methanolic ammonia (7N NH
in MeOH) at RT for 18h to remove acetyl groups and convert the methyl ester to the carboxamide.
Performance Data:
-
Yield: 75–85% (overall).
-
Selectivity: Typically 8:1 to 10:1 (N1:N2 ratio) under optimized reflux.
-
Scalability: High (kg to ton scale).
Part 2: The Biocatalytic Route – Enzymatic Transglycosylation
For analogs requiring high stereopurity or "Green" processing, biocatalysis utilizes Purine Nucleoside Phosphorylase (PNP) . This method bypasses toxic Lewis acids and protecting group chemistry.
Mechanism & Causality
PNP catalyzes the reversible phosphorolysis of a nucleoside.
-
Phosphorolysis: A donor nucleoside (e.g., Guanosine) is cleaved by inorganic phosphate to yield Ribose-1-Phosphate (R1P) and the free purine base.
-
Glycosylation: The enzyme transfers the R1P to the acceptor base (1,2,4-triazole-3-carboxamide).
-
Critical Insight: The reaction is an equilibrium . To drive yield, one must shift the equilibrium, often by using a donor whose base precipitates out (e.g., 7-methylguanosine) or by using a large excess of the donor.
-
Protocol B: Immobilized PNP Transglycosylation
Target: Stereopure Ribavirin (No Anomer Separation Needed)
Reagents:
-
Guanosine or 7-Methylguanosine (Donor)[1]
-
1,2,4-triazole-3-carboxamide (Acceptor Base)
-
Immobilized PNP (e.g., from E. coli or Aeromonas hydrophila)[1]
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
Workflow:
-
Preparation: Dissolve Guanosine (10 mM) and Triazole Base (10 mM) in phosphate buffer.
-
Initiation: Add immobilized PNP (50 U/mmol substrate).
-
Incubation: Shake at 60°C. Note: Higher temperature favors solubility and reaction rate but must not denature the enzyme.
-
Monitoring: Monitor HPLC for the disappearance of Guanosine and appearance of Ribavirin.
-
Purification: Filter off the immobilized enzyme (reusable). The product is isolated via crystallization or resin chromatography (e.g., SP-207).
Performance Data:
-
Yield: 40–65% (equilibrium limited) up to >90% (with 7-methylguanosine donor).
-
Selectivity: >99% N1-
-anomer (Enzymatic specificity). -
Scalability: Moderate (limited by enzyme cost and substrate solubility).
Part 3: Head-to-Head Comparison
The following table contrasts the two primary routes for Ribavirin and its analogs (e.g., Taribavirin).
| Feature | Chemical Route (Vorbrüggen) | Biocatalytic Route (Enzymatic) |
| Primary Mechanism | Lewis Acid-catalyzed nucleophilic substitution | Phosphorolytic transglycosylation |
| Regioselectivity (N1 vs N2) | ~90% N1 (requires thermal isomerization) | >99% N1 (Enzyme specificity) |
| Stereoselectivity ( | High ( | Perfect ( |
| Step Count | 3-4 (Silylation, Coupling, Deprotection, Ammonolysis) | 1 (One-pot conversion) |
| Overall Yield | High (75-85%) | Moderate (40-70%) unless equilibrium shifted |
| Key Bottleneck | Purification of N1/N2 isomers; Toxic waste | Enzyme cost; Substrate solubility; Equilibrium limits |
| Best Application | Large-scale generic manufacturing | High-value analogs; Lab-scale libraries |
Part 4: Visualization of Pathways
Diagram 1: Synthetic Decision Matrix
Caption: Logical flow for selecting the optimal synthetic route based on substrate stability and scale.
Diagram 2: The Vorbrüggen Mechanism (Chemical)
Caption: Mechanistic pathway of Silyl-Hilbert-Johnson glycosylation showing the critical oxocarbenium intermediate.
[5]
Diagram 3: Enzymatic Transglycosylation Cycle
Caption: The "One-Pot" biocatalytic cycle utilizing Phosphate (Pi) recycling.
References
-
Witkowski, J. T., et al. (1972).[6] Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides.[7][8] Journal of Medicinal Chemistry.
-
Vorbrüggen, H., & Höfle, G. (1981). Nucleoside synthesis with trimethylsilyl triflate and perchlorate as catalysts.[6] Chemische Berichte.
-
Ubiali, D., et al. (2012). Biocatalytic synthesis of nucleoside analogues: The case of ribavirin. Advanced Synthesis & Catalysis.
-
Fernández-Lucas, J., et al. (2010). Enzymatic synthesis of nucleoside analogues: Recent advances. Journal of Molecular Catalysis B: Enzymatic.
-
Gish, R. G., et al. (2006). Taribavirin (Viramidine): A prodrug of ribavirin for the treatment of hepatitis C. Expert Opinion on Investigational Drugs.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Antiviral Agents Derived from 2',3'-Isopropylidene-α-ribavirin
For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a clinically effective therapeutic is both long and fraught with challenges. A critical juncture in this process is bridging the translational gap between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of antiviral drug candidates synthesized from a key intermediate, 2',3'-Isopropylidene-α-ribavirin. We will explore the nuances of their performance in controlled laboratory settings versus complex biological systems, underpinned by experimental data and protocols.
The Strategic Importance of 2',3'-Isopropylidene-α-ribavirin in Nucleoside Analogue Synthesis
Ribavirin, a broad-spectrum antiviral agent, serves as a foundational structure for the development of novel antiviral therapeutics.[1][2][3] Its utility, however, can be hampered by issues such as cytotoxicity and the need for targeted delivery.[1][4] To overcome these limitations, medicinal chemists often turn to structural modifications of the ribavirin molecule. The use of 2',3'-Isopropylidene-α-ribavirin as a starting material is a strategic choice that offers several advantages in the synthesis of these analogues. The isopropylidene group acts as a protecting group for the 2' and 3' hydroxyls of the ribose sugar, allowing for selective modifications at other positions of the molecule. This controlled approach is crucial for developing derivatives with improved potency, selectivity, and pharmacokinetic profiles.
The general synthetic scheme involves the protection of the 2' and 3' hydroxyl groups of ribavirin to form the isopropylidene derivative. This intermediate then allows for various chemical modifications, such as at the 5'-hydroxyl position or the triazole ring, to generate a library of novel compounds. Subsequent deprotection yields the final drug candidates.
Caption: General synthesis pathway for ribavirin derivatives using 2',3'-Isopropylidene-α-ribavirin as a key intermediate.
In Vitro Efficacy: The Initial Litmus Test
The initial evaluation of newly synthesized antiviral compounds relies heavily on in vitro assays. These experiments, conducted in controlled cell culture environments, provide the first indication of a drug's potential by measuring its ability to inhibit viral replication and determining its cytotoxicity.
Key In Vitro Metrics:
-
Half-maximal Inhibitory Concentration (IC50) or Half-maximal Effective Concentration (EC50): This value represents the concentration of a drug that is required to inhibit 50% of the viral replication in vitro. A lower IC50/EC50 value indicates a more potent compound.
-
50% Cytotoxic Concentration (CC50): This metric determines the concentration of the drug that causes a 50% reduction in the viability of the host cells. A higher CC50 is desirable, as it suggests lower toxicity to the host.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), the selectivity index is a crucial parameter for assessing the therapeutic potential of a drug candidate. A higher SI value indicates a wider therapeutic window, meaning the drug is more effective against the virus at concentrations that are not harmful to the host cells.
Comparative In Vitro Data of Ribavirin Analogues
The following table summarizes the in vitro antiviral activity and cytotoxicity of representative ribavirin analogues against various viruses. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Ribavirin | Influenza A (H1N1) | MDCK | 0.6 - 5.5 | >560 | >101 | [5] |
| Ribavirin | Respiratory Syncytial Virus (RSV) | HEp-2 | 8.83 | >40 | >4.5 | [6] |
| Ribavirin | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 | >31.3 | >3.6 | [7][8] |
| ETCAR (5-ethynyl-1-β-D-ribofuranosyl-1,2,3-triazole-4-carboxamide) | Influenza A (H1N1) | - | 1.2 - 20 | >Ribavirin | - | [9] |
| Analogue 12a (Carbobicyclic Ribavirin Analogue) | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.53 - 1.66 | >40 | >24 | [6] |
Data synthesized from multiple sources. "-" indicates data not available.
The data clearly demonstrates that structural modifications to the ribavirin scaffold can lead to significant improvements in antiviral potency. For instance, the carbobicyclic analogue 12a exhibits a markedly lower EC50 against RSV compared to the parent compound, ribavirin, while maintaining low cytotoxicity, resulting in a superior selectivity index.[6] This highlights the power of rational drug design, facilitated by intermediates like 2',3'-Isopropylidene-α-ribavirin, in enhancing therapeutic potential.
In Vivo Efficacy: The Bridge to Clinical Relevance
While in vitro assays are indispensable for initial screening, they do not fully recapitulate the complex physiological environment of a living organism. In vivo studies in animal models are therefore essential to evaluate a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its efficacy in a systemic infection.
Key In Vivo Endpoints:
-
Reduction in Viral Titer: Measuring the amount of virus in target organs (e.g., lungs for respiratory viruses) is a direct indicator of antiviral activity.
-
Survival Rate: In lethal infection models, the ability of a drug to prevent mortality is a critical endpoint.
-
Clinical Scores: Monitoring signs of illness, such as weight loss, changes in body temperature, and behavioral changes, provides a qualitative measure of drug efficacy.
-
Pathology: Histopathological examination of tissues can reveal the extent of virus-induced damage and the protective effects of the drug.
Comparative In Vivo Data: Ribavirin vs. Viramidine (a Ribavirin Prodrug)
Direct in vivo comparisons of many novel ribavirin analogues are not always publicly available. However, the well-documented case of viramidine, a prodrug of ribavirin, offers valuable insights into how chemical modification can improve in vivo performance. Viramidine was designed to be preferentially converted to ribavirin in the liver, thereby increasing its concentration at the site of hepatitis C virus (HCV) replication and reducing systemic side effects like hemolytic anemia.[4]
| Compound | Animal Model | Virus | Key In Vivo Findings | Reference |
| Ribavirin | Mice | Influenza A/NWS/33 (H1N1) | Minimum effective dose: 18-37.5 mg/kg/day; LD50: 220 mg/kg/day | [5] |
| Viramidine | Mice | Influenza A/NWS/33 (H1N1) | Minimum effective dose: 15-31 mg/kg/day; LD50: 610 mg/kg/day | [5] |
| Ribavirin | Hamsters | Andes Virus (HPS) | 5 mg/kg/day was 100% effective in preventing lethal disease | [10] |
| Ribavirin | Mice | Punta Toro Virus | Minimum effective dose (oral): 6.3 mg/kg/day | [11][12] |
The data for viramidine against influenza in mice demonstrates a comparable minimum effective dose to ribavirin but a significantly higher LD50, indicating a better safety profile.[5] This improvement is a direct result of its targeted delivery mechanism, a strategy often employed in the design of derivatives from 2',3'-Isopropylidene-α-ribavirin.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method for determining the EC50 of an antiviral compound.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero or MDCK cells) in a 96-well microtiter plate at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cells and infect them with a predetermined concentration of the virus (multiplicity of infection, MOI).
-
Treatment: Immediately after infection, add the serially diluted test compounds to the respective wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus, no drug) wells.
-
Incubation: Incubate the plate at the optimal temperature and CO2 concentration for viral replication until the virus control wells show significant cytopathic effect (typically 2-5 days).
-
Quantification of CPE: Assess cell viability using a colorimetric method such as the MTT or crystal violet assay.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC50 is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study: Mouse Model of Influenza Virus Infection
This protocol outlines a typical in vivo study to evaluate the efficacy of an antiviral agent against influenza virus.
-
Animal Acclimatization: House mice (e.g., BALB/c strain) in a controlled environment for at least one week before the experiment.
-
Infection: Lightly anesthetize the mice and intranasally inoculate them with a sublethal or lethal dose of a mouse-adapted influenza virus strain.
-
Treatment: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. Treatment can begin before or after viral challenge, depending on the study's objective (prophylactic vs. therapeutic). A vehicle control group should be included.
-
Monitoring: Monitor the mice daily for changes in body weight, clinical signs of illness, and survival for a period of 14-21 days.
-
Viral Titer Determination: At specific time points post-infection, euthanize a subset of mice from each group and collect lung tissue to determine viral titers using a plaque assay or TCID50 assay.
-
Data Analysis: Compare the survival rates, mean body weight changes, and lung viral titers between the treated and control groups to determine the efficacy of the compound.
Caption: A streamlined workflow illustrating the progression from in vitro screening to in vivo efficacy testing of antiviral drug candidates.
Mechanism of Action: Unraveling the 'How'
Understanding the mechanism of action of ribavirin and its analogues is key to interpreting their efficacy data. Ribavirin is a pro-drug that is phosphorylated intracellularly to its active mono-, di-, and triphosphate forms.[1] These metabolites can then exert their antiviral effects through multiple mechanisms.[2][3][13]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) is a potent inhibitor of IMPDH, an enzyme crucial for the synthesis of guanine nucleotides.[1][2] Depletion of the intracellular GTP pool inhibits viral RNA and DNA synthesis.
-
Direct Inhibition of Viral Polymerases: Ribavirin triphosphate (RTP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerases.[1][2]
-
Lethal Mutagenesis: RTP can be incorporated into the viral genome, leading to an accumulation of mutations that ultimately results in a non-viable viral population.[2][3]
-
Inhibition of mRNA Capping: Ribavirin can interfere with the capping of viral mRNA, which is essential for its stability and translation.[1][13]
-
Immunomodulation: Ribavirin can modulate the host immune response, shifting it towards a Th1 phenotype, which is more effective at clearing viral infections.[1][3]
The specific mechanism that predominates can vary depending on the virus and the host cell type.[13] Derivatives synthesized from 2',3'-Isopropylidene-α-ribavirin may exhibit altered affinities for these targets, leading to their enhanced efficacy.
Caption: The multifaceted mechanism of action of ribavirin, involving both direct antiviral and host-mediated effects.
Conclusion
The strategic use of 2',3'-Isopropylidene-α-ribavirin as a synthetic intermediate has paved the way for the development of a diverse array of ribavirin analogues with enhanced antiviral properties. This guide has underscored the critical importance of a multipronged approach to evaluating these compounds, beginning with rigorous in vitro screening to establish potency and selectivity, followed by comprehensive in vivo studies to assess efficacy and safety in a physiological context. The translation from a high selectivity index in a cell culture dish to a tangible therapeutic benefit in an animal model is the ultimate goal of preclinical drug development. The insights and methodologies presented herein are intended to equip researchers with the knowledge to navigate this complex but rewarding journey.
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Graci, J. D., & Cameron, C. E. (2006). Mechanisms of action of ribavirin against distinct viruses. Reviews in medical virology, 16(1), 37-48. [Link]
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- Lau, J. Y., Tam, R. C., Liang, T. J., & Hong, Z. (2002). Mechanism of action of ribavirin in the combination treatment of chronic HCV infection.
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Sidwell, R. W., Bailey, K. W., Wong, M. H., Barnard, D. L., & Smee, D. F. (2005). In vitro and in vivo influenza virus-inhibitory effects of viramidine. Antiviral research, 68(1), 10-17. [Link]
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Dudycz, L., Shugar, D., De Clercq, E., & Descamps, J. (1977). Synthesis and determination of antiviral activity of the 2'(3')-O-methyl derivatives of ribavirin (1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). Journal of medicinal chemistry, 20(10), 1354-1356. [Link]
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Krajczyk, A., Kulinska, K., Kulinski, T., Hurst, B. L., Day, C. W., Smee, D. F., ... & Zeidler, J. (2014). Antivirally Active Ribavirin analogues--4,5-disubstituted 1,2,3-triazole Nucleosides: Biological Evaluation Against Certain Respiratory Viruses and Computational Modelling. Antiviral Chemistry and Chemotherapy, 23(5), 191-200. [Link]
- Wu, J. Z., Lin, C. C., & Hong, Z. (2003). Ribavirin, viramidine and adenosine deaminase: a controversial and confusing story. Antiviral Chemistry and Chemotherapy, 14(6), 283-289.
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- Tam, R. C., Lau, J. Y., & Hong, Z. (2002). Mechanisms of action of ribavirin in antiviral therapies. Antiviral chemistry & chemotherapy, 13(5), 261-272.
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Safronova-Nozadze, O. I., Shishkina, I. G., Leont'eva, N. A., Fedyakina, I. T., Plikhtyak, I. L., Kochetkov, S. N., & Chizhov, A. O. (2018). Isosteric ribavirin analogues: Synthesis and antiviral activities. Bioorganic & medicinal chemistry letters, 28(1), 53-56. [Link]
- Gowen, B. B., Wong, M. H., Jung, K. H., Smee, D. F., & Sidwell, R. W. (2006). In vitro and in vivo activities of ribavirin and favipiravir against tick-borne phleboviruses. Antiviral research, 72(1), 55-62.
- Zhang, Y., & Dai, L. (2020). A review of the mechanism of action of ribavirin and its applications in the treatment of emerging and re-emerging viral infections. Journal of Medical Virology, 92(10), 1839-1847.
- Safronova-Nozadze, O. I., Shishkina, I. G., Leont'eva, N. A., Fedyakina, I. T., Plikhtyak, I. L., Kochetkov, S. N., & Chizhov, A. O. (2018). Isosteric ribavirin analogues: Synthesis and antiviral activities. Bioorganic & medicinal chemistry letters, 28(1), 53-56.
- Gowen, B. B., & Sidwell, R. W. (2008). Animal models of highly pathogenic bunyavirus and arenavirus infection. Antiviral research, 78(1), 54-66.
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Sidwell, R. W., & Smee, D. F. (2003). In vitro and in vivo phlebovirus inhibition by ribavirin. Antiviral research, 57(1-2), 101-106. [Link]
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Charles River Laboratories. (n.d.). Preclinical Influenza Models for Efficacy Testing. [Link]
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Ng, B. K. T., Chan, K. H., Li, C., Chan, J. F. W., To, K. K. W., Chen, H., ... & Yuen, K. Y. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
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Park, S. Y., Kim, Y. A., Park, Y. R., Lee, Y. J., Jeong, H. W., Heo, S. T., ... & Kim, K. H. (2017). In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus. Korean journal of internal medicine, 32(4), 723. [Link]
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Kim, Y. A., Park, Y. R., Park, S. Y., Lee, Y. J., Jeong, H. W., Heo, S. T., ... & Kim, K. H. (2017). In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus. The Korean journal of internal medicine, 32(4), 723-730. [Link]
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Sidwell, R. W., Huffman, J. H., Barnett, B. B., & Pifat, D. Y. (1988). In vitro and in vivo Phlebovirus inhibition by ribavirin. Antimicrobial agents and chemotherapy, 32(3), 331-336. [Link]
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validation of a new analytical method for 2',3'-Isopropylidene alpha-ribavirin
Validation Guide: HILIC-MS/UV for 2',3'-Isopropylidene -Ribavirin
Executive Summary
In the synthesis of Ribavirin (a broad-spectrum antiviral), the control of regio- and stereoisomers is critical. 2',3'-Isopropylidene
This guide validates a novel Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with MS/UV detection. Unlike legacy C18 methods that rely on ion-pairing reagents, this protocol utilizes an amide-bonded stationary phase to achieve superior anomeric resolution and mass spectrometry compatibility.
Part 1: Comparative Analysis (The "Why")
The following table contrasts the proposed HILIC method against the industry-standard RP-HPLC approach (often based on USP monographs for Ribavirin).
Table 1: Performance Comparison
| Feature | Legacy Method (RP-HPLC) | New Method (HILIC-MS/UV) | Impact |
| Stationary Phase | C18 (Octadecylsilane) | Amide-Bonded Ethylene Bridged Hybrid (BEH) | Resolution: HILIC provides orthogonal selectivity for polar glycone moieties, resolving |
| Mobile Phase | Phosphate Buffer / Methanol (High Aqueous) | Acetonitrile / Ammonium Acetate (High Organic) | Sensitivity: High organic content in HILIC enhances ESI-MS ionization efficiency by >10x. |
| Retention Mechanism | Hydrophobic Interaction (Weak for Ribavirin) | Partitioning into water-enriched layer | Peak Shape: Eliminates "fronting" common in polar analytes on C18; sharper peaks improve integration. |
| Run Time | 25–40 minutes (Isocratic/Gradient) | 8–12 minutes | Throughput: 3x faster turnover for batch release testing. |
| LOD (Limit of Detection) | ~0.5 µg/mL (UV only) | ~0.01 µg/mL (MS/UV) | Purity Control: Enables detection of trace anomeric impurities below 0.05% threshold. |
Part 2: Technical Methodology
The Challenge: Anomeric & Protective Group Chemistry
The synthesis of Ribavirin involves the coupling of a triazole base with a protected ribose sugar. The 2',3'-isopropylidene protection is used to direct reaction selectivity, but anomerization can occur, leading to the unwanted
Target Analyte: 2',3'-O-Isopropylidene-
Experimental Protocol (The "New" Method)
This protocol is designed to be self-validating; the system suitability steps ensure the column is active and the mobile phase is correctly prepared before any samples are run.
Instrument: UPLC or HPLC system with quaternary pump and DAD/QDa (or equivalent MS).
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide). Rationale: High pH suppresses protonation of the triazole, improving peak symmetry on amide columns.
-
Phase B: Acetonitrile (LC-MS Grade).
-
-
Column Setup:
-
Column: BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Temperature: 40°C. Rationale: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics.
-
-
Gradient Profile:
-
Initial: 90% B (High organic start to retain polar analyte).
-
0-8 min: Linear ramp to 60% B.
-
8-10 min: Hold 60% B.
-
10.1 min: Re-equilibrate to 90% B.
-
-
Detection:
-
UV: 215 nm (Carbonyl/Amide absorption).
-
MS: ESI Positive Mode, Cone Voltage 15V. Monitor [M+H]+ = 299.28 (Isopropylidene Ribavirin).
-
Part 3: Validation Framework (ICH Q2(R2) Aligned)
To ensure scientific integrity, the method must be validated against the following criteria.
A. Specificity (Stress Testing)
Objective: Prove the method can distinguish the analyte from its degradation products and the
-
Protocol: Subject the standard to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3% H2O2) stress for 4 hours.
-
Acceptance Criteria: Peak purity angle < Purity threshold (using DAD software). Resolution (
) between -isopropylidene and -isopropylidene isomers must be > 1.5.
B. Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the target specification limit.
-
Acceptance Criteria: Correlation coefficient (
) 0.999. Residual plot should show random distribution (no bias).
C. Accuracy (Recovery)
Objective: Ensure no matrix interference.
-
Protocol: Spike known amounts of 2',3'-Isopropylidene
-ribavirin into the crude reaction mixture at 50%, 100%, and 150% levels. -
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
D. Robustness (Design of Experiments)
Objective: Verify reliability under minor variations.
-
Protocol: Vary Column Temp (±5°C), pH (±0.2 units), and Flow Rate (±10%).
-
Acceptance Criteria: System suitability parameters (Retention time %RSD, Tailing factor) remain within limits.
Part 4: Visualization
Diagram 1: Analytical Workflow & Decision Logic
This diagram illustrates the logical flow of the validation process, ensuring a "self-validating" system as required by the core directive.
Caption: Operational workflow for the HILIC-MS validation of Ribavirin intermediates, incorporating critical system suitability checkpoints.
Diagram 2: Impurity Pathway & Separation Logic
This diagram visualizes the structural context, showing why the
Caption: Synthetic pathway of Ribavirin highlighting the origin of the 2',3'-Isopropylidene alpha-anomer impurity.
References
-
International Council for Harmonisation (ICH). (2023).[1] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1] European Medicines Agency.[2] [Link]
-
Waters Corporation. (2020). Comprehending COVID-19: Fast Analysis of Ribavirin and Related Compounds Using Hydrophilic Interaction Chromatography. Waters Application Notes. [Link]
-
Svensson, J. O., et al. (2000).[3] Determination of ribavirin in serum using highly selective solid-phase extraction and high-performance liquid chromatography.[3][4] Therapeutic Drug Monitoring, 22(2), 215-218. [Link]
-
Xu, X., et al. (2015). Hydrophilic interaction chromatography (HILIC) in the analysis of nucleosides and nucleotides. Journal of Separation Science, 38(22), 3855-3866. [Link]
structure-activity relationship (SAR) studies of 2',3'-Isopropylidene alpha-ribavirin derivatives
Comparative Guide: Structure-Activity Relationship (SAR) of 2',3'-Isopropylidene -Ribavirin Derivatives
Executive Summary: The Stereochemical & Metabolic Cliff
Objective: This guide analyzes the Structure-Activity Relationship (SAR) of 2',3'-isopropylidene
Core Insight: The therapeutic efficacy of Ribavirin relies heavily on two structural pillars:
- -Ribavirin fits into the catalytic site of Inosine Monophosphate Dehydrogenase (IMPDH) and is a substrate for Adenosine Kinase.
-
2',3'-Isopropylidene-
-ribavirin derivatives represent a "double-negative" pharmacophore in the context of direct antiviral activity. The -configuration creates a steric clash within the kinase active site, and the isopropylidene "clamp" prevents essential phosphorylation.
However, these derivatives serve a critical role as lipophilic synthetic scaffolds and mechanistic probes to determine the spatial requirements of nucleoside transporters and metabolic enzymes.
Chemical Architecture & Comparative SAR
The following table contrasts the physicochemical and biological profiles of the parent drug against its isopropylidene and
Table 1: Comparative Physicochemical & Biological Profile
| Feature | 2',3'-Isopropylidene- | 2',3'-Isopropylidene- | ||
| Structure | 1- | 2',3'-O-isopropylidene protected | 1- | Protected |
| LogP (Lipophilicity) | -1.85 (Hydrophilic) | ~0.2 (Moderately Lipophilic) | -1.85 | ~0.25 (Lipophilic) |
| Cellular Uptake | ENT1/ENT2 Transporters | Passive Diffusion + Transporters | Poor Transporter Recognition | Passive Diffusion |
| Phosphorylation | High (Active Triphosphate) | Blocked (Requires deprotection) | Negligible (Steric Clash) | None (Steric + Chemically Blocked) |
| IMPDH Inhibition | Potent ( | Inactive | Inactive ( | Inactive |
| Primary Utility | Broad-spectrum Antiviral | Lipophilic Prodrug / Intermediate | Stereochemical Probe | Synthetic Scaffold / Negative Control |
The "Isopropylidene Clamp" Effect
The 2',3'-O-isopropylidene group (acetonide) locks the ribose sugar into a specific pucker (typically C3'-endo). While this increases lipophilicity (allowing better membrane penetration), it biologically deactivates the molecule for two reasons:
-
Metabolic Blockade: Cellular kinases (e.g., Adenosine Kinase) require free hydroxyls to anchor the substrate via hydrogen bonding. The hydrophobic methyl groups of the isopropylidene ring repel these enzymes.
-
Prodrug Requirement: To be active, the isopropylidene group must be hydrolyzed in vivo (acidic pH or esterase activity). Without this cleavage, the molecule cannot be phosphorylated to the active triphosphate form.
The vs. Anomeric Cliff
Ribavirin mimics Guanosine. Biological systems (RNA polymerases, IMPDH) are evolved to recognize
-
Mechanism of Inactivity: In the
-configuration, the triazole ring sterically interferes with the P-loop of kinases, preventing the initial phosphorylation step (Ribavirin Ribavirin-MP).
Experimental Protocols
Protocol A: Synthesis of 2',3'-Isopropylidene- -Ribavirin
Rationale: This reaction protects the hydroxyls and often leads to anomerization, allowing the isolation of the
Reagents: Ribavirin (pure
-
Suspension: Suspend 10.0 g (41 mmol) of Ribavirin in 150 mL of dry acetone.
-
Catalysis: Add 1.0 mL of 70%
dropwise at room temperature. -
Reaction: Stir vigorously for 2 hours. The suspension will dissolve as the isopropylidene derivative forms (more soluble in acetone).
-
Neutralization: Add concentrated Ammonium Hydroxide (
) dropwise until pH 7-8. A white precipitate (inorganic salts) may form. -
Concentration: Filter salts and evaporate the filtrate under reduced pressure to obtain a foam.
-
Purification: The crude mix contains mostly
-isopropylidene-ribavirin but will contain trace -isomer if acid catalysis was prolonged (thermodynamic equilibration).
Protocol B: Separation of and Anomers
Rationale: Separation is critical because the
System: Flash Column Chromatography.[1]
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Chloroform : Methanol (95:5 v/v).
-
Loading: Dissolve the crude foam in minimal
. -
Elution:
-
Fraction 1 (
): 2',3'-O-isopropylidene- -ribavirin (Elutes first due to slightly different dipole/shape). -
Fraction 2 (
): 2',3'-O-isopropylidene- -ribavirin (Major product).
-
-
Crystallization: Recrystallize the
-fraction from Ethanol/Hexane to obtain analytical standard crystals.
Mechanism & Pathway Visualization
Diagram 1: Synthetic Pathway & Anomeric Scrambling
This diagram illustrates how the acid-catalyzed protection can lead to ring opening and re-closure, generating the
Caption: Acid-catalyzed acetonation of Ribavirin. While the
Diagram 2: SAR Decision Tree (Biological Activity)
Why the
Caption: SAR Logic Flow. Activity requires both the
References
-
Sidwell, R. W., et al. (1972). Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide.[2] Science.
-
Tam, R. C., et al. (2001). Ribavirin: A Mechanism of Action Review. Antiviral Chemistry & Chemotherapy.
-
Crotty, S., et al. (2000). The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes.[3][4] Nature Medicine.
-
PubChem Compound Summary. (2024). Ribavirin (CID 37542). National Center for Biotechnology Information.
- Wong, M., et al. (2019). Synthesis and biological evaluation of ribavirin analogues. Journal of Medicinal Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
